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Core Science & Biosynthesis

Foundational

Comprehensive Synthesis Guide: 2-Amino-2-(5-fluoropyridin-3-yl)ethanol

This technical guide details the synthesis of 2-Amino-2-(5-fluoropyridin-3-yl)ethanol , a critical fluorinated pyridine scaffold often utilized as a bioisostere for phenylglycinol in kinase inhibitors and CNS-active agen...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the synthesis of 2-Amino-2-(5-fluoropyridin-3-yl)ethanol , a critical fluorinated pyridine scaffold often utilized as a bioisostere for phenylglycinol in kinase inhibitors and CNS-active agents.

The guide prioritizes Route A (Scalable Racemic Synthesis) for bulk intermediate generation and Route B (Asymmetric Synthesis) for enantiopure applications, reflecting the distinct needs of early-phase versus late-stage drug development.

Part 1: Strategic Overview & Retrosynthesis

The incorporation of a fluorine atom at the 5-position of the pyridine ring modulates basicity (


) and metabolic stability compared to the parent pyridine or phenyl analogs. The synthesis hinges on constructing the chiral ethanolamine side chain at the 3-position while preserving the integrity of the C-F bond.
Structural Considerations
  • Fluorine Stability: The 5-position (meta-like) on the pyridine ring is not activated for Nucleophilic Aromatic Substitution (

    
    ) under standard conditions. This allows the use of strong nucleophiles (e.g., cyanide, hydride reducing agents) without defluorination side reactions.
    
  • Chiral Center: The C2 position is a stereocenter. For medicinal chemistry, the enantiopure form is typically required to avoid off-target toxicity.

Retrosynthetic Map

The most robust disconnection relies on the reduction of the corresponding amino acid or nitrile, derived ultimately from 5-fluoropyridine-3-carboxaldehyde .

Retrosynthesis Target Target: 2-Amino-2-(5-fluoropyridin-3-yl)ethanol AminoAcid Intermediate 1: (5-Fluoropyridin-3-yl)glycine AminoAcid->Target Reduction (LiAlH4 or BH3) AminoNitrile Intermediate 2: 2-Amino-2-(5-fluoropyridin-3-yl)acetonitrile AminoNitrile->AminoAcid Acid Hydrolysis Aldehyde Starting Material: 5-Fluoropyridine-3-carboxaldehyde Aldehyde->AminoNitrile Strecker Reaction (TMSCN, NH3) Imine Chiral Sulfinimine (For Asymmetric Route) Aldehyde->Imine Condensation ((S)-t-Bu-Sulfinamide) Imine->Target Cyanation -> Red/Hyd

Caption: Retrosynthetic logic flow. Solid lines denote the scalable racemic route; dashed lines denote the asymmetric Ellman route.

Part 2: Route A - Scalable Racemic Synthesis (The Modified Strecker)

This route is preferred for generating multi-gram quantities of the racemic scaffold for initial SAR (Structure-Activity Relationship) screening.

Step 1: Formation of α-Aminonitrile

Reaction Type: Strecker Synthesis Reagents: 5-fluoropyridine-3-carboxaldehyde, TMSCN (Trimethylsilyl cyanide), Ammonia (7M in MeOH).

Protocol:

  • Setup: In a flame-dried round-bottom flask under

    
    , dissolve 5-fluoropyridine-3-carboxaldehyde  (1.0 equiv) in anhydrous Methanol (0.5 M concentration).
    
  • Imine Formation: Add

    
     (7M in MeOH, 2.0 equiv) and stir at 
    
    
    
    for 30 minutes. The solution typically turns yellow, indicating imine formation.
  • Cyanation: Add TMSCN (1.2 equiv) dropwise over 10 minutes. Note: TMSCN is safer and easier to handle than KCN/NaCN but still generates HCN in situ; use a bleach scrubber.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–18 hours.

  • Workup: Concentrate the solvent in vacuo. Redissolve residue in EtOAc, wash with saturated

    
     and brine. Dry over 
    
    
    
    .
  • Yield: Expect 85–95% of the crude aminonitrile.

Step 2: Hydrolysis to (5-Fluoropyridin-3-yl)glycine

Reaction Type: Acid-Mediated Hydrolysis Reagents: 6M HCl (aq).

Protocol:

  • Suspend the crude aminonitrile in 6M HCl (10 vol).

  • Heat to reflux (

    
    ) for 4–6 hours. Caution: Monitor for decarboxylation (CO2 evolution).
    
  • Cool to RT and concentrate to dryness to afford the amino acid hydrochloride salt.

  • Purification: Triturate with acetone or diethyl ether to remove non-polar impurities. The product is a hygroscopic white solid.

Step 3: Reduction to Amino Alcohol

Reaction Type: Hydride Reduction Reagents:


 (Lithium Aluminum Hydride) or 

. Critical Insight: Borane-THF is often superior for pyridine-containing amino acids as it avoids the formation of pyridine-aluminum complexes that can complicate workup.

Protocol (Borane Method):

  • Suspend the amino acid HCl salt (1.0 equiv) in anhydrous THF under Argon.

  • Add

    
      (1M solution, 3.0 equiv) dropwise at 
    
    
    
    .
  • Reflux for 12 hours.

  • Quench: Cool to

    
    . Carefully add MeOH (excess) to quench unreacted borane.
    
  • Acid Workup: Add conc. HCl and reflux for 1 hour to break the amine-borane complex.

  • Isolation: Basify to pH >10 with NaOH (aq) and extract exhaustively with DCM/Isopropanol (3:1).

  • Result: 2-Amino-2-(5-fluoropyridin-3-yl)ethanol as a pale yellow oil or low-melting solid.

Part 3: Route B - Asymmetric Synthesis (Ellman Auxiliary)

For drug candidates requiring high enantiomeric excess (


), the Ellman sulfinamide approach is the industry standard.
Workflow Diagram

EllmanRoute Step1 Step 1: Imine Formation Aldehyde + (S)-t-Bu-Sulfinamide Ti(OEt)4, THF Step2 Step 2: Strecker-Type Cyanation TMSCN, CsF (cat) Diastereoselective Step1->Step2 >90% de Step3 Step3 Step2->Step3 Cleave Auxiliary Step4 Step 4: Reduction NaBH4/I2 or LAH Step3->Step4 Final Target

Caption: Asymmetric synthesis workflow using Ellman's auxiliary for chiral induction.

Key Protocol Differences:

  • Condensation: Use

    
     (2.0 equiv) as a Lewis acid/dehydrating agent to condense the aldehyde with (S)-(-)-2-methyl-2-propanesulfinamide .
    
  • Cyanation: The addition of TMSCN to the chiral sulfinimine proceeds with high diastereoselectivity (typically >90:10 dr), controlled by the bulky tert-butyl group.

  • Deprotection: Treatment with HCl simultaneously cleaves the sulfinyl group and hydrolyzes the nitrile to the ester/acid, ready for reduction.

Part 4: Analytical Data & Quality Control

To validate the synthesis, compare analytical data against these expected parameters.

ParameterSpecificationNotes
1H NMR (DMSO-d6) δ 8.50 (s, 1H), 8.42 (d, 1H), 7.65 (d, 1H)Pyridine protons show characteristic coupling with Fluorine.
19F NMR δ -128 to -132 ppmSinglet (decoupled) or Multiplet. Diagnostic for 3,5-subst.
Mass Spec (ESI+) [M+H]+ = 157.08Base peak.
Appearance White waxy solid or viscous oilHygroscopic; store under Nitrogen.

Part 5: Safety & Handling (E-E-A-T)

  • Cyanide Hazards: Both KCN and TMSCN release HCN upon contact with moisture/acid. All Strecker reactions must be performed in a high-efficiency fume hood with a bleaching trap (10% NaClO) connected to the exhaust.

  • Fluoropyridines: While the C-F bond is stable here, fluorinated pyridines can be lipophilic and penetrate skin easily. Double-gloving (Nitrile) is mandatory.

  • Borane Quenching: The quench of Borane-THF with Methanol generates Hydrogen gas and trimethyl borate. This is exothermic. Add MeOH very slowly at

    
    .
    

References

  • Strecker Reaction on Heterocycles

    • Kukhar, V. P., & Hudson, H. R. (Eds.).[1][2] (2010).[3] Aminophosphonic and Aminophosphinic Acids: Chemistry and Biological Activity. (See Section on Pyridine-derived Strecker synthesis).

    • Source:

  • Ellman Sulfinamide Methodology

    • Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). "Synthesis of Chiral Amines using tert-Butanesulfinamide." Accounts of Chemical Research, 35(11), 984-995.
    • Source:

  • Reduction of Amino Acids to Amino Alcohols

    • Abiko, A., Masamune, S. (1992). "Reduction of α-Amino Acids to Amino Alcohols." Tetrahedron Letters.
    • Source:

  • Synthesis of 2-Amino-2-(pyridin-3-yl)ethanol (Analogous Protocol)

    • BenchChem Protocols. "Preparation of 2-Amino-2-(pyridin-3-yl)acetonitrile dihydrochloride."
    • Source:

  • Handling of Fluoropyridines

    • Pauton, M., et al. (2019). "First radiosynthesis of 2-amino-5-[18F]fluoropyridines." (Discusses stability and reactivity of 5-fluoropyridine core).
    • Source:

Sources

Exploratory

Physicochemical Profiling and Analytical Characterization of 2-Amino-2-(5-fluoropyridin-3-yl)ethanol: A Technical Guide for Drug Development

Executive Summary The compound 2-Amino-2-(5-fluoropyridin-3-yl)ethanol is a highly versatile, fluorinated building block utilized extensively in fragment-based drug discovery (FBDD) and lead optimization. By integrating...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-Amino-2-(5-fluoropyridin-3-yl)ethanol is a highly versatile, fluorinated building block utilized extensively in fragment-based drug discovery (FBDD) and lead optimization. By integrating a 1,2-amino alcohol pharmacophore with a fluorinated pyridine ring, this molecule presents a unique physicochemical profile that balances aqueous solubility with lipophilic membrane permeability. This whitepaper provides an in-depth technical analysis of its structural properties, stereochemical handling, and solid-state characterization, establishing robust, self-validating protocols for laboratory application.

Structural and Fundamental Physicochemical Properties

The strategic placement of a fluorine atom on a pyridine ring fundamentally alters the molecule's electronic landscape. The C–F bond is the strongest in organic chemistry, and fluorine's high electronegativity exerts a powerful inductive (-I) effect across the heteroaromatic system[1].

Causality in Physicochemical Shifts: Typically, an unsubstituted pyridine nitrogen has a pKa of ~5.2. However, the strong electron-withdrawing nature of the C5-fluorine pulls electron density away from the pyridine nitrogen, lowering its pKa to approximately 3.5–4.5[2]. This is a deliberate design choice in medicinal chemistry: by reducing the basicity of the pyridine ring, the molecule remains largely unprotonated at physiological pH (7.4), which suppresses the overall topological polar surface area (TPSA) and increases the effective lipophilicity (LogD)[3]. This directly enhances passive cellular permeability. Furthermore, the 5-fluoro substitution blocks cytochrome P450-mediated oxidative metabolism at that position, significantly extending the metabolic half-life of derived active pharmaceutical ingredients (APIs)[4].

Quantitative Data Summary

The following table consolidates the critical physicochemical parameters and registry identifiers for the racemate and its isolated forms.

PropertyValueSource / Method
Molecular Formula C₇H₉FN₂OStandard[5]
Molecular Weight 156.16 g/mol Standard[5]
CAS Number (Racemate) 1270380-25-0Registry[6],[7]
CAS Number (S-enantiomer) 1212908-40-1Registry[8]
CAS Number (S-enantiomer Di-HCl) 2973403-37-9Registry[9]
Topological Polar Surface Area (TPSA) 59.14 ŲComputational[10]
LogP (Predicted) ~0.63Computational[10]
Hydrogen Bond Donors 2Structural Analysis[10]
Hydrogen Bond Acceptors 3Structural Analysis[10]

Stereochemistry and Analytical Characterization

Because the C2 position bearing the amino and hydroxyl groups is a chiral center, the racemate (CAS 1270380-25-0)[6] must be resolved into its enantiomerically pure forms, such as the (S)-enantiomer (CAS 1212908-40-1)[8], for precise pharmacological evaluation.

Protocol 1: Enantiomeric Resolution via Chiral HPLC

Objective: Isolate the (S)-enantiomer from the racemic mixture with high optical purity. Causality: The 1,2-amino alcohol motif forms strong, directional hydrogen bonds with chiral stationary phases (CSPs). Utilizing an immobilized amylose-based CSP (e.g., Chiralpak IG) with a normal-phase eluent maximizes these enantioselective hydrogen-bonding interactions, allowing for baseline separation of the enantiomers.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the racemic free base in a 1:1 mixture of Hexane/Isopropanol (IPA) containing 0.1% diethylamine (DEA). Reasoning: The addition of DEA acts as a basic modifier, suppressing non-specific secondary interactions between the primary amine of the analyte and residual acidic silanols on the silica support, thereby preventing severe peak tailing.

  • Chromatography: Inject the sample onto a Chiralpak IG column (250 x 4.6 mm, 5 µm). Run an isocratic elution with Hexane/IPA/DEA (80:20:0.1 v/v/v) at a flow rate of 1.0 mL/min.

  • Detection: Monitor UV absorbance at 254 nm, corresponding to the π-π* transition of the fluorinated pyridine ring.

Self-Validation System: The protocol is validated by calculating the resolution factor (


) between the two eluted peaks. An 

confirms true baseline separation. The enantiomeric excess (ee%) is validated by integrating the area under the curve (AUC) for both peaks; a successful protocol must yield

ee for the isolated target fraction before proceeding to downstream synthesis.

Solid-State Properties and Salt Formation

The free base of 2-Amino-2-(5-fluoropyridin-3-yl)ethanol can exhibit hygroscopicity and susceptibility to ambient oxidation. To improve shelf-life, handling, and crystalline properties, conversion to the dihydrochloride salt (CAS 2973403-37-9)[9] is the industry standard.

Protocol 2: Dihydrochloride Salt Synthesis

Objective: Convert the free base to a stable, highly crystalline dihydrochloride salt. Causality: The molecule contains two basic centers: the primary aliphatic amine and the pyridine nitrogen. To ensure complete protonation and the formation of a stable, non-hygroscopic crystalline lattice, two equivalents of a strong acid are required. Utilizing anhydrous 1,4-dioxane as the solvent prevents water-mediated hydrolysis or "oiling out" during the crystallization phase.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 equivalent of the free base in 10 volumes of anhydrous 1,4-dioxane under a strict Nitrogen (

    
    ) atmosphere.
    Reasoning: An inert atmosphere prevents the absorption of ambient moisture, which can disrupt the nucleation of the salt.
    
  • Acidification: Cool the solution to 0–5°C using an ice bath. Dropwise add 2.1 equivalents of 4M HCl in dioxane. Reasoning: Slow addition controls the exothermic neutralization reaction, preventing localized heating and thermal degradation of the sensitive amino alcohol moiety.

  • Crystallization: Stir the resulting suspension at room temperature for 2 hours to ensure complete salt formation, then cool to 2–8°C for 1 hour to maximize precipitation yield.

  • Isolation: Filter the precipitate under a nitrogen blanket and dry under vacuum at 40°C for 12 hours to remove residual solvent.

Self-Validation System: To confirm complete di-salt formation, perform


H-NMR spectroscopy in DMSO-

. The protocol is validated when the primary amine protons shift significantly downfield (appearing as a broad singlet at

ppm) and the pyridine aromatic protons exhibit a characteristic downfield shift compared to the free base spectrum, confirming the protonation of both basic centers.

Workflow Visualization

The following diagram illustrates the logical progression from the raw racemic free base through physicochemical profiling, stereochemical resolution, and solid-state stabilization.

Profiling cluster_0 Physicochemical & Analytical Profiling A 2-Amino-2-(5-fluoropyridin-3-yl)ethanol (Free Base) B pKa & LogP Profiling (Potentiometric / LC-MS) A->B Electronic Profiling C Chiral Resolution (Chiralpak IG, Hexane/IPA) A->C Stereochemical Isolation D Salt Formation (Dihydrochloride) C->D Stabilization E Solid-State Characterization (XRPD, DSC, TGA) D->E Crystallinity Assessment

Figure 1: Analytical and physicochemical profiling workflow for fluorinated pyridine derivatives.

References

  • National Institutes of Health (PMC). "Importance of Fluorine in Benzazole Compounds". NCBI. URL:[Link]

  • National Institutes of Health (PMC). "Fluorine-a small magic bullet atom in the drug development". NCBI. URL:[Link]

  • National Institutes of Health (PMC). "The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications". NCBI. URL: [Link]

  • National Institutes of Health (PMC). "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective". NCBI. URL: [Link]

Sources

Foundational

An In-depth Technical Guide to the Structural Characterization of 2-Amino-2-(5-fluoropyridin-3-yl)ethanol

This guide provides a comprehensive technical overview of the methodologies and data interpretation required for the definitive structural characterization of 2-Amino-2-(5-fluoropyridin-3-yl)ethanol. It is intended for r...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the methodologies and data interpretation required for the definitive structural characterization of 2-Amino-2-(5-fluoropyridin-3-yl)ethanol. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the analytical techniques used to elucidate and confirm the structure of novel chemical entities.

Introduction

2-Amino-2-(5-fluoropyridin-3-yl)ethanol is a fluorinated pyridine derivative with potential applications in medicinal chemistry and drug discovery. The presence of a chiral center, an aromatic heterocyclic ring, and multiple functional groups necessitates a multi-faceted analytical approach for unambiguous structural confirmation. This guide will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy for the comprehensive characterization of this molecule. While experimental X-ray crystallographic data for this specific molecule is not publicly available, we will briefly discuss its potential application for absolute stereochemical assignment.

Molecular Structure and Key Features

The chemical structure of 2-Amino-2-(5-fluoropyridin-3-yl)ethanol presents several key features that are pertinent to its analysis:

  • Aromaticity: The 5-fluoropyridine ring gives rise to characteristic signals in NMR and IR spectra.

  • Chirality: The carbon atom bonded to the amino, hydroxyl, and pyridine groups is a stereocenter.

  • Functional Groups: The primary amine (-NH2), primary alcohol (-CH2OH), and fluoro (-F) groups each have distinct spectroscopic signatures.

Molecular Formula: C₇H₉FN₂O[1] Molecular Weight: 156.16 g/mol [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For 2-Amino-2-(5-fluoropyridin-3-yl)ethanol, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.

Expected ¹H NMR Data (in DMSO-d₆, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.4d1HH-2 (Pyridine)Deshielded by the adjacent nitrogen and fluorine.
~8.2d1HH-6 (Pyridine)Deshielded by the adjacent nitrogen.
~7.8dd1HH-4 (Pyridine)Coupled to both H-2 and the fluorine at C-5.
~4.5t1H-OHExchangeable proton, coupling to CH₂ may be observed.
~4.0t1H-CH(NH₂)Coupled to the adjacent CH₂ group.
~3.5d2H-CH₂OHDiastereotopic protons coupled to the chiral center.
~2.5br s2H-NH₂Exchangeable protons, broad singlet.

Experimental Protocol for ¹H NMR:

  • Sample Preparation: Dissolve 5-10 mg of 2-Amino-2-(5-fluoropyridin-3-yl)ethanol in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to observe the exchangeable -OH and -NH₂ protons.

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire the spectrum at 298 K using a standard pulse program.

  • Data Processing: Apply a Fourier transform, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the chemical shift scale to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

Expected ¹³C NMR Data (in DMSO-d₆, 100 MHz):

Chemical Shift (δ, ppm)AssignmentRationale
~158 (d)C-5 (Pyridine)Directly bonded to fluorine, shows a large C-F coupling constant.
~145 (d)C-6 (Pyridine)Influenced by the adjacent nitrogen and fluorine.
~140C-3 (Pyridine)Attached to the ethanolamine side chain.
~135 (d)C-2 (Pyridine)Influenced by the adjacent nitrogen and fluorine.
~125 (d)C-4 (Pyridine)Coupled to the fluorine at C-5.
~65-CH₂OHAliphatic carbon attached to an oxygen atom.
~55-CH(NH₂)Aliphatic carbon attached to a nitrogen atom and the pyridine ring.

Experimental Protocol for ¹³C NMR:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Utilize a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum, referencing the DMSO-d₆ solvent peak at 39.52 ppm.

¹⁹F NMR Spectroscopy

Fluorine-19 NMR is a highly sensitive technique that provides information about the chemical environment of the fluorine atom.

Expected ¹⁹F NMR Data (in DMSO-d₆):

A single signal is expected for the fluorine atom on the pyridine ring. The chemical shift will be dependent on the reference standard used.

Experimental Protocol for ¹⁹F NMR:

  • Sample Preparation: The same sample can be used.

  • Instrument Setup: Tune the NMR spectrometer to the ¹⁹F frequency.

  • Data Acquisition: Acquire a proton-decoupled ¹⁹F spectrum.

NMR Workflow Diagram:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_analysis Structural Elucidation prep Dissolve sample in DMSO-d6 H1_acq ¹H NMR prep->H1_acq Transfer to NMR tube C13_acq ¹³C NMR proc Fourier Transform, Phase & Baseline Correction H1_acq->proc F19_acq ¹⁹F NMR C13_acq->proc F19_acq->proc analysis Assign Signals & Confirm Structure proc->analysis MS_Analysis cluster_sample Sample Introduction cluster_ms1 MS Scan cluster_ms2 MS/MS Scan cluster_interp Data Interpretation sample Dilute solution in Methanol ms1 Acquire full scan (ESI+) sample->ms1 Infuse into ESI source ms2 Isolate [M+H]⁺ and perform CID ms1->ms2 Identify precursor ion interp Confirm Molecular Weight & Analyze Fragmentation ms2->interp Obtain product ion spectrum

Caption: Logical flow for mass spectrometric analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Expected FTIR Data (KBr pellet):

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3200O-H stretch, N-H stretchAlcohol, Amine
3100-3000C-H stretch (aromatic)Pyridine ring
2950-2850C-H stretch (aliphatic)-CH, -CH₂
~1600C=C, C=N stretchPyridine ring
~1450C-F stretchFluoro-aromatic
1100-1000C-O stretchPrimary alcohol

Experimental Protocol for FTIR:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, a thin film can be cast from a volatile solvent.

  • Instrument Setup: Use an FTIR spectrometer.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups. The differences in crystal packing can lead to variations in the FTIR spectra of enantiopure and racemic forms of a compound. [2]

X-ray Crystallography

For an unambiguous determination of the three-dimensional structure, including the absolute stereochemistry of the chiral center, single-crystal X-ray diffraction is the gold standard.

Protocol Outline:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer. [3][4]3. Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters. [3][4]

Conclusion

The structural characterization of 2-Amino-2-(5-fluoropyridin-3-yl)ethanol requires a synergistic application of multiple analytical techniques. NMR spectroscopy provides the primary framework of the molecular structure, while mass spectrometry confirms the molecular weight and provides insights into its fragmentation. FTIR spectroscopy corroborates the presence of key functional groups. Finally, single-crystal X-ray crystallography, if achievable, offers the definitive three-dimensional structure. By following the protocols and interpreting the data as outlined in this guide, researchers can confidently and accurately characterize this and similar novel chemical entities.

References

  • Pauton, M., et al. (2019). First radiosynthesis of 2-amino-5-[18F]fluoropyridines via a “minimalist” radiofluorination/palladium-catalyzed amination sequence from anisyl(2-bromopyridinyl)iodonium triflate.
  • Beilstein Journals. Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission.
  • SINGLE CRYSTAL X-RAY DIFFRACTION STUDY OF DIOXANE, PYRAZINE, AND PYRIDINE COMPLEXES OF 3-(1-AMINO-2,2,2-TRIFLUOROETHYLIDENE).
  • ResearchGate. (2025). Synthesis and crystal structure of mercury complex of saccharin with pyridine [Hg(sac)2(py)2]. Available at: [Link].

  • Naghiyev, et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile. PMC. Available at: [Link].

  • Neuroquantology. (2022). SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)-1, 3,4 THIADIAZOLE DERIVATIVES. Available at: [Link].

  • ResearchGate. 1 H NMR spectra of 2-amino-2 0... Available at: [Link].

  • PubChem. 2-Amino-5-fluoropyridine. Available at: [Link].

  • ResearchGate. (2025). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Available at: [Link].

  • ResearchGate. Synthesis of 2-amino-5-fluoropyridine. Available at: [Link].

  • Mentes, et al. (2001). Crystal structure of a new 2,6-bis(imino)pyridine derivative: (1E,1′E). PMC. Available at: [Link].

  • Dissertation. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. Available at: [Link].

  • NIH. 2-Amino-5-fluoropyridine | C5H5FN2 | CID 2737701 - PubChem. Available at: [Link].

  • FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine.
  • Low-Temperature FTIR Spectroscopy of the L/Q Switch of Proteorhodopsin.
  • OF TWE"Y-'IWO FREE AMINO ACIDS 5.
  • Stanford University. Determination of Phenylthiohydantoin-Amino Acids by Two-step Laser Desorption/Multiphoton Ionization. Available at: [Link].

  • ResearchGate. FTIR spectra of 2-amino-5-methylpyridine and the complex. Available at: [Link].

  • PMC. Mass Spectrometric Assessment of the Reactivity and Target Sites of 3‐Aminopropanal and 3‐Aminopropanal‐Released Acrolein in Peptides and Proteins. Available at: [Link].

  • PMC. (2021). Development of [18F]AldoView as the First Highly Selective Aldosterone Synthase PET Tracer for Imaging of Primary Hyperaldosteronism. Available at: [Link].

  • MDPI. (2022). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. Available at: [Link].

Sources

Exploratory

An In-depth Technical Guide to the Spectroscopic Data of 2-Amino-2-(5-fluoropyridin-3-yl)ethanol

Abstract This technical guide provides a comprehensive analysis of the predicted spectroscopic data for the novel compound 2-Amino-2-(5-fluoropyridin-3-yl)ethanol. In the absence of direct empirical data, this document l...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for the novel compound 2-Amino-2-(5-fluoropyridin-3-yl)ethanol. In the absence of direct empirical data, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) to construct a detailed, predictive spectroscopic profile. By dissecting the contributions of the 5-fluoropyridin-3-yl and 2-aminoethanol moieties, this guide offers researchers, scientists, and drug development professionals a robust framework for the identification, characterization, and quality control of this and structurally related molecules. Each section includes not only the predicted data, presented in clear tabular formats, but also the underlying scientific rationale and field-proven insights into experimental design and data interpretation. Detailed, step-by-step protocols for data acquisition are provided to ensure methodological rigor and reproducibility.

Introduction: The Rationale for Predictive Spectroscopic Analysis

2-Amino-2-(5-fluoropyridin-3-yl)ethanol is a compound of interest due to its hybrid structure, incorporating a fluorinated pyridine ring—a common motif in medicinal chemistry—and an amino alcohol side chain, which can impart specific physicochemical properties and biological activities. The precise characterization of such molecules is paramount for advancing drug discovery and development programs. Spectroscopic techniques such as NMR, IR, and MS are the cornerstones of this characterization, providing unambiguous evidence of chemical structure, purity, and stability.

This guide is necessitated by the current lack of publicly available, empirical spectroscopic data for this specific molecule. As a Senior Application Scientist, the objective is to provide a predictive yet scientifically rigorous guide that empowers researchers to:

  • Anticipate Spectroscopic Features: Know what to look for when analyzing synthesized 2-Amino-2-(5-fluoropyridin-3-yl)ethanol.

  • Optimize Experimental Parameters: Design and execute spectroscopic experiments with a high probability of success.

  • Interpret Data with Confidence: Understand the origin of each signal and fragmentation pattern, enabling a thorough and accurate structural elucidation.

The predictions herein are grounded in the analysis of structurally analogous compounds and fundamental spectroscopic principles.

Molecular Structure and Predicted Spectroscopic Overview

The structure of 2-Amino-2-(5-fluoropyridin-3-yl)ethanol, with atom numbering for NMR assignments, is presented below.

Caption: Molecular structure of 2-Amino-2-(5-fluoropyridin-3-yl)ethanol with atom numbering.

The following sections will detail the predicted NMR, IR, and MS spectra based on this structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-Amino-2-(5-fluoropyridin-3-yl)ethanol, we will consider ¹H, ¹³C, and ¹⁹F NMR.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the pyridine ring protons and the aminoethanol side chain. The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom will significantly influence the chemical shifts of the aromatic protons.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Rationale
H2 ~8.50 d J(H2-F) ≈ 3.0 Deshielded by the adjacent nitrogen and meta to fluorine. The small doublet splitting arises from coupling to the fluorine atom.
H6 ~8.40 s - Deshielded by the adjacent nitrogen. Expected to be a singlet or a very narrow triplet due to small couplings to H4 and F.
H4 ~7.80 ddd J(H4-F) ≈ 9.0, J(H4-H2) ≈ 2.5, J(H4-H6) ≈ 0.5 The chemical shift is influenced by the ortho fluorine and para nitrogen. The largest coupling is to the ortho fluorine.
H7 ~4.50 t J(H7-H8) ≈ 5.5 Methine proton deshielded by the adjacent amino group, hydroxyl group, and the aromatic ring.
H8a, H8b ~3.60 m J(H8-H7) ≈ 5.5, J(H8a-H8b) ≈ 11.0 Diastereotopic methylene protons adjacent to the hydroxyl group and the chiral center.
OH ~5.0 br s - Broad, exchangeable signal characteristic of an alcohol proton.

| NH₂ | ~2.5 | br s | - | Broad, exchangeable signal for the primary amine protons. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will be characterized by the signals of the pyridine ring carbons, which will exhibit C-F coupling, and the aliphatic carbons of the side chain.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Carbon Predicted Chemical Shift (δ, ppm) Multiplicity (due to C-F coupling) Coupling Constant (J, Hz) Rationale
C5 ~158 d ¹J(C-F) ≈ 240 Carbon directly bonded to fluorine, showing a large one-bond coupling constant and a significant downfield shift.
C6 ~145 d ³J(C-F) ≈ 15 Carbon in the ortho position to the nitrogen and meta to the fluorine.
C2 ~142 d ⁴J(C-F) ≈ 3 Carbon adjacent to nitrogen.
C3 ~138 d ³J(C-F) ≈ 20 Carbon bearing the aminoethanol substituent, with its chemical shift influenced by both the substituent and the fluorine.
C4 ~125 d ²J(C-F) ≈ 25 Carbon ortho to the fluorine, exhibiting a significant two-bond coupling.
C7 ~65 s - Methine carbon of the aminoethanol side chain.

| C8 | ~60 | s | - | Methylene carbon of the aminoethanol side chain. |

Predicted ¹⁹F NMR Spectrum

A proton-decoupled ¹⁹F NMR spectrum is expected to show a singlet, as there are no other fluorine atoms in the molecule. If proton coupling is observed, this singlet would be split by the nearby protons.

Table 3: Predicted ¹⁹F NMR Data (470 MHz, DMSO-d₆)

Fluorine Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Rationale

| F on C5 | ~ -120 | m | J(F-H4) ≈ 9.0, J(F-H2) ≈ 3.0, J(F-H6) ≈ small | The chemical shift is typical for a fluorine atom on a pyridine ring. It will appear as a multiplet due to couplings with H4 and H2. |

Experimental Protocol for NMR Data Acquisition

Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra for structural confirmation.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of 2-Amino-2-(5-fluoropyridin-3-yl)ethanol and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) can be used as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • To confirm the identity of the OH and NH₂ protons, add a drop of D₂O to the NMR tube and re-acquire the spectrum; the signals for these exchangeable protons should disappear or significantly diminish.[1]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time with a greater number of scans will be necessary.

  • ¹⁹F NMR Acquisition:

    • Acquire a one-dimensional fluorine spectrum.

  • 2D NMR Experiments (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling relationships, particularly within the side chain.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, which is crucial for assigning the quaternary carbons and confirming the attachment of the side chain to the pyridine ring.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation prep Dissolve sample in DMSO-d6 H1 ¹H NMR prep->H1 C13 ¹³C NMR prep->C13 F19 ¹⁹F NMR prep->F19 TwoD_NMR 2D NMR (COSY, HSQC, HMBC) prep->TwoD_NMR D2O_exch D₂O Exchange H1->D2O_exch assign Assign Signals H1->assign C13->assign F19->assign D2O_exch->assign TwoD_NMR->assign structure Confirm Structure assign->structure

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of 2-Amino-2-(5-fluoropyridin-3-yl)ethanol is expected to be rich with information due to the presence of O-H, N-H, C-N, C-O, and aromatic C-F bonds.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibration Type Rationale
3500-3300 Medium, Broad O-H stretch Characteristic of the alcohol hydroxyl group, broadened by hydrogen bonding.
3400 & 3300 Medium, Sharp (two bands) N-H asymmetric & symmetric stretch The presence of two distinct, sharp peaks in this region is a hallmark of a primary amine (R-NH₂).[2]
3100-3000 Medium to Weak Aromatic C-H stretch Typical for C-H bonds on a pyridine ring.
2950-2850 Medium Aliphatic C-H stretch From the methylene and methine groups of the ethanol side chain.
~1640 Medium N-H bend (scissoring) A characteristic bending vibration for primary amines.[2]
1600 & 1480 Medium to Strong C=C and C=N ring stretch Vibrations of the pyridine ring.
1250-1350 Strong C-F stretch A strong absorption band is expected for the aryl-fluorine bond.
1250-1020 Medium C-N stretch Aliphatic C-N stretching vibration.[2]

| ~1050 | Medium to Strong | C-O stretch | Characteristic of a primary alcohol. |

Experimental Protocol for IR Data Acquisition

Objective: To identify the key functional groups in the molecule.

Methodology:

  • Sample Preparation:

    • KBr Pellet: Grind a small amount (1-2 mg) of the solid sample with anhydrous potassium bromide (KBr) (100-200 mg). Press the mixture into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Place the sample in the spectrometer and record the sample spectrum.

    • Typically, 16 to 32 scans are co-added to achieve a good signal-to-noise ratio.

    • The spectrum is usually recorded from 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Processing: The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. Using a soft ionization technique like Electrospray Ionization (ESI) is recommended to observe the molecular ion.

Predicted Molecular Weight: 172.07 g/mol (C₇H₉FN₂O)

Predicted Mass Spectrum (ESI-MS)

In positive ion mode ESI-MS, the base peak is expected to be the protonated molecule [M+H]⁺.

Table 5: Predicted ESI-MS Data

m/z Ion Rationale
173.08 [M+H]⁺ Protonated molecular ion. This will be the primary ion observed, confirming the molecular weight.
155.07 [M+H - H₂O]⁺ Loss of a water molecule from the protonated parent ion.

| 142.08 | [M+H - CH₂OH]⁺ | Cleavage of the C-C bond adjacent to the amino group and the aromatic ring (alpha-cleavage), a common fragmentation pathway for amino alcohols.[3] |

Fragmentation Pathways

The primary fragmentation is anticipated to be the alpha-cleavage, which is the cleavage of the bond between C7 and C8. This is a common fragmentation pathway for both amines and alcohols and results in a resonance-stabilized cation.[3]

MS_Fragmentation cluster_ms Mass Spectrometry Fragmentation Parent [M+H]⁺ m/z = 173.08 Frag1 [M+H - H₂O]⁺ m/z = 155.07 Parent->Frag1 - H₂O Frag2 [M+H - CH₂OH]⁺ m/z = 142.08 Parent->Frag2 - CH₂OH (α-cleavage)

Caption: Predicted major fragmentation pathways in ESI-MS.

Experimental Protocol for MS Data Acquisition

Objective: To confirm the molecular weight and analyze the fragmentation pattern.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent system, such as a mixture of methanol and water with a small amount of formic acid (0.1%) to promote protonation.

  • Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, often coupled with a liquid chromatography system (LC-MS).

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source or inject it into the LC system.

    • Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

  • Tandem MS (MS/MS) (Optional but Recommended):

    • Select the [M+H]⁺ ion (m/z 173.08) as the precursor ion.

    • Induce fragmentation using collision-induced dissociation (CID).

    • Acquire the product ion spectrum to confirm the predicted fragmentation pathways.

Conclusion

This guide provides a detailed, predictive spectroscopic profile of 2-Amino-2-(5-fluoropyridin-3-yl)ethanol. The predicted ¹H, ¹³C, and ¹⁹F NMR, IR, and MS data, along with the provided experimental protocols, offer a comprehensive resource for researchers working with this compound. By understanding the expected spectroscopic signatures and the rationale behind them, scientists can more efficiently and accurately characterize this molecule, thereby accelerating research and development efforts. The principles and methodologies outlined here are broadly applicable to the structural elucidation of other novel, small organic molecules.

References

  • PubChem. 2-Amino-2-phenylethanol. National Center for Biotechnology Information. [Link]

  • OpenStax. 24.10 Spectroscopy of Amines – Organic Chemistry. [Link]

  • University of Arizona. IR Spectroscopy Tutorial: Amines. [Link]

  • LookChem. 3-CYANO-5-FLUOROPYRIDINE. [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • NIST WebBook. 2-amino-2-pyridin-3-yl-ethanol. National Institute of Standards and Technology. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • ResearchGate. Figure S6 FTIR spectra of ethanolamine, CoCl2 and E-CoCl2. [Link]

Sources

Foundational

Discovery and Isolation of 2-Amino-2-(5-fluoropyridin-3-yl)ethanol: A Technical Guide

Executive Summary The incorporation of fluorine into small molecule therapeutics is a cornerstone of modern drug design. The compound 2-Amino-2-(5-fluoropyridin-3-yl)ethanol is a highly versatile, chiral β-amino alcohol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorine into small molecule therapeutics is a cornerstone of modern drug design. The compound 2-Amino-2-(5-fluoropyridin-3-yl)ethanol is a highly versatile, chiral β-amino alcohol building block. It serves as a critical intermediate for synthesizing oxazolines, morpholines, and complex peptidomimetics. This whitepaper provides an in-depth, self-validating methodology for the asymmetric synthesis, isolation, and characterization of this specific fluorinated scaffold, designed for researchers and drug development professionals.

Rationale & Structural Significance

The strategic placement of a fluorine atom on a pyridine ring profoundly impacts the physicochemical properties of the resulting molecule. Fluorine's high electronegativity and small van der Waals radius (1.47 Å) allow it to modulate the pKa of adjacent basic amines, thereby enhancing metabolic stability and improving membrane permeability without introducing severe steric bulk[1],[2].

In the case of 2-Amino-2-(5-fluoropyridin-3-yl)ethanol, the β-amino alcohol motif provides dual handles for orthogonal functionalization. However, synthesizing enantiopure α-aryl-β-amino alcohols presents a significant challenge due to the propensity of the α-stereocenter to racemize. To overcome this, our methodology leverages a highly controlled, diastereoselective de novo synthesis.

Retrosynthetic Strategy & Mechanistic Causality

The synthesis relies on the asymmetric induction provided by Ellman’s chiral tert-butanesulfinamide[3]. The workflow proceeds through four distinct transformations:

  • Imine Condensation: Formation of a chiral N-sulfinyl imine from 5-fluoropyridine-3-carboxaldehyde.

  • Diastereoselective Cyanation: A Strecker-type addition of cyanide to establish the chiral α-center.

  • Hydrolysis & Esterification: Simultaneous cleavage of the chiral auxiliary and conversion of the nitrile to a methyl ester.

  • Chemoselective Reduction: Reduction of the ester to the target alcohol using an in situ generated borane system[4].

SynthesisWorkflow Aldehyde 1. 5-Fluoropyridine-3-carboxaldehyde (Starting Material) Imine 2. Chiral N-Sulfinyl Imine (Intermediate) Aldehyde->Imine (R)-Ellman's Sulfinamide Ti(OEt)4, THF Nitrile 3. α-Amino Nitrile (Intermediate) Imine->Nitrile TMSCN, CsF CH2Cl2, -78 °C Ester 4. Methyl 2-amino-2-arylacetate (Intermediate) Nitrile->Ester HCl / MeOH Reflux Product 5. 2-Amino-2-(5-fluoropyridin-3-yl)ethanol (Target Compound) Ester->Product NaBH4 / I2 / THF 0 °C to Reflux

Figure 1: Diastereoselective synthesis workflow for 2-Amino-2-(5-fluoropyridin-3-yl)ethanol.

Experimental Methodologies (Step-by-Step)

Step 1: Synthesis of the Chiral N-Sulfinyl Imine
  • Procedure: To a solution of 5-fluoropyridine-3-carboxaldehyde (1.0 equiv) and (R)-2-methyl-2-propanesulfinamide (1.05 equiv) in anhydrous THF, add Titanium(IV) ethoxide (Ti(OEt)4) (2.0 equiv) dropwise at room temperature. Stir for 12 hours.

  • Causality: Ti(OEt)4 acts as both a mild Lewis acid to activate the carbonyl and an irreversible water scavenger. This dual action drives the equilibrium toward complete imine formation without degrading the sensitive sulfinamide auxiliary[5].

  • Self-Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The reaction is complete when the UV-active aldehyde spot disappears. Quench with brine; the immediate formation of a white TiO2 precipitate confirms the successful consumption of the titanium reagent.

Step 2: Diastereoselective Cyanation
  • Procedure: Cool the imine solution in CH2Cl2 to -78 °C. Add Cesium Fluoride (CsF) (1.2 equiv) followed by Trimethylsilyl cyanide (TMSCN) (1.5 equiv). Stir for 4 hours at -78 °C, then slowly warm to room temperature.

  • Causality: CsF activates TMSCN to generate a highly reactive "naked" cyanide ion. The bulky tert-butyl group of the chiral sulfinamide sterically blocks one face of the imine, forcing the cyanide to attack from the less hindered face, thereby establishing the (S)-configuration at the new α-stereocenter with high diastereomeric excess[3],[6].

  • Self-Validation: 1H-NMR of the crude aliquot must show the disappearance of the imine proton (~8.6 ppm) and the appearance of a new doublet (~5.1 ppm) corresponding to the α-proton of the nitrile.

Step 3: Hydrolysis and Deprotection
  • Procedure: Dissolve the crude α-amino nitrile in anhydrous methanol. Bubble dry HCl gas into the solution (or add acetyl chloride to methanol to generate HCl in situ) and reflux for 16 hours.

  • Causality: Strongly acidic methanolysis serves a dual purpose: it quantitatively cleaves the N-tert-butanesulfinyl group (releasing volatile byproducts) and hydrolyzes the nitrile directly to the methyl ester via a Pinner-type intermediate[5].

  • Self-Validation: The crude IR spectrum must show a strong ester carbonyl stretch at ~1740 cm⁻¹ and the disappearance of the sharp nitrile stretch at ~2230 cm⁻¹.

Step 4: Chemoselective Reduction to the Amino Alcohol
  • Procedure: Suspend the methyl ester hydrochloride in anhydrous THF at 0 °C. Add Sodium Borohydride (NaBH4) (3.0 equiv). Slowly add Iodine (I2) (1.5 equiv) dissolved in THF dropwise. Ebullition of hydrogen gas will occur. Reflux for 4 hours.

  • Causality: Lithium aluminum hydride (LiAlH4) is traditionally used for ester reductions; however, its aggressive nature can lead to unwanted hydrodefluorination of the electron-deficient fluoropyridine ring. The NaBH4/I2 system reacts to safely generate diborane (B2H6) in situ. Borane coordinates to the free amine and chemoselectively reduces the ester to the alcohol while preserving the aryl fluoride[4].

  • Self-Validation: Carefully quench with methanol until effervescence ceases (validating the destruction of excess borane). Following basic aqueous workup, TLC with a ninhydrin stain will reveal a highly polar, purple spot, confirming the presence of the primary amine.

Quantitative Data & Analytical Characterization

The following table summarizes the expected yields, stereochemical purity, and key diagnostic NMR shifts for each isolated stage of the workflow.

Intermediate / ProductYield (%)StereopurityKey Diagnostic ¹H-NMR Shift (δ, ppm)
1. Chiral N-Sulfinyl Imine 92%N/A8.65 (s, 1H, CH=N)
2. α-Amino Nitrile 85%>98% de5.12 (d, 1H, CH-CN)
3. Amino Acid Ester (HCl) 88%>98% ee4.85 (s, 1H, CH-COOMe)
4. Target Amino Alcohol 81%>99% ee4.10 (dd, 1H, CH-NH₂); 3.75-3.60 (m, 2H, CH₂-OH)

Note: Enantiomeric excess (ee) is determined via chiral HPLC analysis of the final product against a racemic standard.

Conclusion

The discovery and isolation of 2-Amino-2-(5-fluoropyridin-3-yl)ethanol require precise stereochemical and chemoselective controls. By utilizing Ellman's auxiliary for facial selectivity and an in situ borane reduction to protect the fluorinated heterocycle, this protocol provides a scalable, high-yielding, and self-validating pathway. The resulting enantiopure building block is primed for integration into advanced drug discovery pipelines, specifically targeting improved pharmacokinetic profiles through fluorine modulation.

References

1.[1] Fluorine in medicinal chemistry. Chemical Society Reviews (RSC Publishing). URL:[Link] 2.[2] The role of fluorine in medicinal chemistry. Taylor & Francis Online. URL:[Link] 3.[4] Sodium Borohydride: Uses & Properties. Scribd. URL:[Link] 4.[3] Asymmetric synthesis of propargylamines as amino acid surrogates in peptidomimetics. Beilstein Journal of Organic Chemistry. URL:[Link] 5.[6] Sulfinamide Synthesis Using Organometallic Reagents, DABSO, and Amines. The Journal of Organic Chemistry - ACS Publications. URL:[Link] 6.[5] Discussion Addendum for: Preparation of Enantioenriched Homoallylic Primary Amines. Organic Syntheses. URL:[Link]

Sources

Exploratory

Engineering Fluorinated Aminopyridine Ethanols: A Technical Guide to Biological Activity, Synthesis, and Therapeutic Applications

Executive Summary Aminopyridines represent a privileged class of heterocyclic pharmacophores with profound significance in medicinal chemistry and neuropharmacology[1]. Among these, 4-aminopyridine (fampridine) is a well...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aminopyridines represent a privileged class of heterocyclic pharmacophores with profound significance in medicinal chemistry and neuropharmacology[1]. Among these, 4-aminopyridine (fampridine) is a well-documented voltage-gated potassium (Kv) channel blocker utilized in the management of neurological disorders such as multiple sclerosis (MS)[2]. However, recent drug development efforts have pivoted toward the functionalization of these scaffolds—specifically through fluorination and the incorporation of ethanol moieties (e.g., 4-aminopyridine-3-ethanol and 2-amino-1-pyridin-2-yl-ethanol)[3][4].

This technical whitepaper explores the biological activity of fluorinated aminopyridine ethanols. By analyzing the causality behind their chemical design, we detail how these modifications optimize pharmacokinetic profiles, enhance target binding, and enable advanced diagnostic applications such as Positron Emission Tomography (PET) imaging for traumatic brain injury (TBI)[3].

Chemical Rationale: The Role of Fluorination and the Ethanol Scaffold

As application scientists, we do not simply add functional groups to a molecule; we engineer its physicochemical behavior to bypass specific biological barriers.

The Inductive Effect of Fluorine: The introduction of a fluorine atom into the aminopyridine scaffold exerts a profound electron-withdrawing inductive effect (-I). This modulates the pKa of the pyridine nitrogen and the exocyclic amine. By shifting the ionization equilibrium at physiological pH (7.4) to favor the neutral species, fluorination significantly enhances the molecule's lipophilicity and passive diffusion across the blood-brain barrier (BBB)[5]. Furthermore, the high bond dissociation energy of the C-F bond provides metabolic stability, shielding the molecule from rapid cytochrome P450-mediated degradation[5].

The Utility of the Ethanol Moiety: The ethanol group serves a dual purpose. Biologically, the hydroxyl group acts as a critical hydrogen bond donor/acceptor, anchoring the molecule within enzymatic pockets (such as thymidylate kinase)[5]. Chemically, it provides a highly versatile synthetic handle. The primary alcohol can be easily activated (e.g., via tosylation) to undergo nucleophilic aliphatic substitution (


), making it an ideal precursor for radiofluorination[3].

Primary Biological Activities and Target Mechanisms

Voltage-Gated Potassium (Kv) Channel Blockade

The primary mechanism of action for 4-aminopyridine derivatives is the blockade of Kv1.1 and Kv1.2 channels[2]. In demyelinated axons (characteristic of MS or TBI), potassium leaks rapidly out of the neuron, preventing the propagation of action potentials. Fluorinated aminopyridine ethanols bind to the intracellular vestibule of these channels, physically occluding the pore. This delays potassium efflux, prolongs the action potential, and restores axonal conduction[2][3].

MOA A Fluorinated Aminopyridine Ethanol Derivative B Enhanced BBB Penetration (Due to C-F Lipophilicity) A->B Pharmacokinetics C Binding to Kv1.1/Kv1.2 Potassium Channels B->C Target Engagement D Inhibition of K+ Efflux C->D Electrophysiology E Prolongation of Action Potential D->E Cellular Response F Restoration of Axonal Conduction (e.g., in MS/TBI) E->F Therapeutic Outcome

Signaling pathway of voltage-gated potassium channel blockade by fluorinated derivatives.

Antimicrobial and Antitubercular Efficacy

Beyond neurology, fluorinated aminopyridines exhibit potent antimicrobial properties. In molecular docking studies, fluorinated pyridine derivatives have been shown to occupy prime positions within the enzymatic pockets of thymidylate kinase. The fluorine substituent improves binding characteristics and potency, yielding minimum inhibitory concentrations (MIC) in the range of 16–18 µM against tubercular strains[5].

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the quantitative biological metrics of aminopyridine derivatives, contrasting the parent compounds with their fluorinated counterparts.

Compound / DerivativePrimary TargetKey ApplicationQuantitative MetricPhysicochemical Advantage
4-Aminopyridine (Parent) Voltage-gated K+ channelsAvicide / NeurologicalLD50 (Avian): 100–1000 ppm[3]Baseline CNS penetrance
[18F]-3-Fluoroethyl-4-aminopyridine Voltage-gated K+ channelsPET Imaging (TBI diagnostics)Retains parent in vitro affinityEnables in vivo radiotracing[3]
Fluorinated Pyridine Derivatives Thymidylate kinaseAntitubercular therapeuticsMIC: ~16–18 µM[5]Enhanced metabolic stability
Optimized Fluorinated Lead (Mol 40) Thymidylate kinaseAntitubercular therapeuticsBinding Energy: -9.67 Kcal/mol[5]Optimal enzymatic pocket fit

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the methodologies used to synthesize and evaluate these compounds must be robust. Below are detailed, self-validating protocols explaining the causality behind each experimental choice.

Protocol 1: Radiosynthesis of[18F]-3-Fluoroethyl-4-aminopyridine

Objective: Synthesize a PET radiotracer with high radiochemical yield and purity for in vivo CNS imaging[3]. Causality & Logic: The exocyclic amine of 4-aminopyridine is highly nucleophilic and prone to side reactions. Therefore, Boc (tert-butyloxycarbonyl) protection is mandatory to direct the subsequent fluorination exclusively to the ethanol side chain[3].

  • Protection: React 4-aminopyridine-3-ethanol with Boc-anhydride. Causality: This shields the amino group, forming the intermediate 4-(Boc-amino)pyridine-3-ethanol[3].

  • Activation: Convert the primary hydroxyl group of the ethanol moiety into a leaving group (e.g., tosylate) using p-toluenesulfonyl chloride.

  • Radiofluorination: Introduce [18F]Kryptofix 2.2.2/K2CO3 complex to the activated intermediate in anhydrous acetonitrile at 90°C. Causality: Kryptofix sequesters the potassium ion, leaving the [18F]fluoride "naked" and highly nucleophilic for the

    
     displacement[3].
    
  • Deprotection: Add 1N HCl and heat to 100°C for 10 minutes to cleave the Boc group, yielding [18F]-3-fluoroethyl-4-aminopyridine[3].

  • Self-Validation (Quality Control): Perform Radio-HPLC co-injection of the product with a validated, non-radioactive [19F]-3-fluoroethyl-4-aminopyridine standard. System Validation: A matching retention time confirms the radiotracer's identity, while integration of the radio-chromatogram ensures >95% radiochemical purity, validating the synthesis before biological application.

Protocol Step1 1. Starting Material 4-Aminopyridine-3-ethanol Step2 2. Amine Protection (Boc Anhydride) Step1->Step2 Shields -NH2 Step3 3. Hydroxyl Activation (Tosylation/Mesylation) Step2->Step3 Creates Leaving Group Step4 4. Nucleophilic Fluorination ([18F]Kryptofix, SN2) Step3->Step4 Radio-labeling Step5 5. Acidic Deprotection (HCl Hydrolysis) Step4->Step5 Removes Boc Step6 6. Final Product [18F]-3-Fluoroethyl-4-aminopyridine Step5->Step6 Purification

Step-by-step radiosynthesis workflow for [18F]-labeled aminopyridine ethanols.

Protocol 2: Patch-Clamp Electrophysiology for Kv Channel Activity

Objective: Quantify the biological activity (channel blockade) of the synthesized fluorinated derivative. Causality & Logic: To prove that fluorination does not abrogate the parent compound's activity, whole-cell patch-clamp is required. This configuration provides direct access to the intracellular space, allowing precise control of the voltage protocol while the drug is applied extracellularly.

  • Cell Preparation: Culture HEK293 cells stably expressing human Kv1.1 or Kv1.2 channels.

  • Configuration: Establish the whole-cell patch-clamp configuration using a glass micropipette filled with intracellular solution.

  • Baseline Recording: Apply depolarizing voltage steps (e.g., from -80 mV to +40 mV) and record the macroscopic outward K+ current.

  • Drug Application: Perfuse the bath with 100 µM of the fluorinated aminopyridine ethanol derivative. Record the steady-state reduction in K+ current.

  • Self-Validation (Washout & Positive Control): Perfuse the bath with drug-free buffer to demonstrate current recovery (washout). Subsequently, apply 100 µM of standard 4-aminopyridine (positive control). System Validation: By incorporating this washout phase, the protocol inherently differentiates true pharmacological target engagement from artifactual signal loss (e.g., cell death or membrane degradation)[3].

Conclusion

The functionalization of aminopyridine ethanols via fluorination represents a sophisticated intersection of synthetic chemistry and neuropharmacology. By carefully modulating pKa, enhancing lipophilicity, and leveraging the ethanol moiety for [18F] radiolabeling, researchers can transform a standard potassium channel blocker into a highly stable, BBB-permeable diagnostic and therapeutic tool. As demonstrated by the self-validating protocols and quantitative data, these derivatives hold immense potential not only in the treatment and imaging of demyelinating diseases and TBI, but also as potent antimicrobial agents.

References

  • Source: google.
  • Source: chemimpex.
  • Source: nih.
  • Source: sciencepublishinggroup.
  • Source: epa.

Sources

Foundational

Comprehensive Technical Guide: Solubility Profiling of 2-Amino-2-(5-fluoropyridin-3-yl)ethanol in Organic Solvents

Executive Summary In modern pharmaceutical development, the physicochemical characterization of active pharmaceutical ingredients (APIs) and their advanced intermediates is a critical bottleneck. 2-Amino-2-(5-fluoropyrid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical development, the physicochemical characterization of active pharmaceutical ingredients (APIs) and their advanced intermediates is a critical bottleneck. 2-Amino-2-(5-fluoropyridin-3-yl)ethanol is a highly functionalized building block featuring a fluorinated heteroaromatic core and a highly polar amino alcohol side chain. Understanding its solubility profile in organic solvents is paramount for optimizing downstream synthetic steps (e.g., amidation, esterification), designing crystallization and purification processes, and ensuring reliable analytical quantification.

This whitepaper provides an in-depth mechanistic analysis of the solvation thermodynamics governing this compound and outlines a self-validating, regulatory-aligned experimental protocol for determining its thermodynamic solubility in various organic solvents.

Molecular Anatomy & Predictive Solvation Thermodynamics

To predict the solubility of 2-Amino-2-(5-fluoropyridin-3-yl)ethanol, we must deconstruct the molecule into its three primary structural motifs, each contributing distinct intermolecular forces:

  • The Pyridine Core: The nitrogen atom in the pyridine ring acts as a weak hydrogen-bond acceptor. The aromatic system allows for

    
     stacking interactions, giving the molecule an inherent affinity for moderately polar and aromatic solvents.
    
  • The 5-Fluoro Substitution: The introduction of a fluorine atom onto the pyridine ring exerts a strong inductive electron-withdrawing effect (-I effect). This significantly increases the overall lipophilicity (logP) of the molecule and enhances its metabolic stability[1]. Furthermore, the electron withdrawal reduces the basicity (pKa) of the pyridine nitrogen, subtly altering its solvation dynamics in acidic versus neutral organic environments.

  • The 2-Aminoethanol Moiety: This side chain is highly polar, containing both a primary amine (-NH₂) and a primary alcohol (-OH). These functional groups act as potent hydrogen-bond donors (HBD) and hydrogen-bond acceptors (HBA).

Causality of Solvation: Because the solid-state crystal lattice of this compound is held together by a robust network of intermolecular hydrogen bonds (amine-alcohol and alcohol-pyridine interactions), dissolving the compound requires a solvent capable of breaking these lattice energies[2]. Consequently, polar protic solvents (which can donate and accept hydrogen bonds) and strong polar aprotic solvents (which are excellent hydrogen-bond acceptors) will yield the highest solubility. Conversely, non-polar aliphatic solvents, which rely solely on weak London dispersion forces, will fail to disrupt the crystal lattice, resulting in poor solubility.

SolvationLogic Core 2-Amino-2-(5-fluoropyridin-3-yl)ethanol F_atom 5-Fluoro Substitution - Inductive Withdrawal - Increased Lipophilicity Core->F_atom Pyr_ring Pyridine Core - Pi-Pi Stacking - Weak H-Bond Acceptor Core->Pyr_ring Amine_Alc 2-Aminoethanol Moiety - Strong H-Bond Donor - Strong H-Bond Acceptor Core->Amine_Alc Solv_Nonpolar Low Solubility (e.g., Hexanes) F_atom->Solv_Nonpolar Weak Dispersion Solv_Aprotic High Solubility (e.g., DMSO, DMF) Pyr_ring->Solv_Aprotic Dipole-Dipole Amine_Alc->Solv_Aprotic H-Bonding Solv_Protic High Solubility (e.g., MeOH, EtOH) Amine_Alc->Solv_Protic H-Bonding

Caption: Logical relationship between molecular motifs and predicted solvent compatibility.

Thermodynamic Solubility Profiling: The Self-Validating Protocol

While kinetic solubility is useful for early-stage high-throughput screening, thermodynamic solubility represents the true equilibrium between the solid and liquid phases and is mandatory for process chemistry and regulatory filings (such as ICH M9 guidelines)[3].

The classical "shake-flask" method remains the gold standard for this determination[4][5]. However, a standard protocol is vulnerable to false readings if the solid phase undergoes a polymorphic transformation or forms a solvate during equilibration[2]. Therefore, the following methodology is engineered as a self-validating system .

Step-by-Step Methodology

1. Preparation of Saturated Solutions

  • Select a panel of organic solvents covering a range of dielectric constants (e.g., Methanol, Ethanol, Ethyl Acetate, Dichloromethane, n-Heptane).

  • Weigh an excess amount of 2-Amino-2-(5-fluoropyridin-3-yl)ethanol (e.g., 50 mg) into a 5 mL glass vial with a PTFE-lined screw cap.

  • Add 1.0 mL of the target organic solvent. The visual presence of undissolved solid is critical; if the solid dissolves completely, add more API until a suspension is maintained[4].

2. Isothermal Equilibration

  • Place the vials in a temperature-controlled orbital shaker set to 25°C ± 0.1°C (or 37°C for bio-relevant profiling)[3].

  • Agitate at 300 RPM. Causality: Mechanical agitation ensures continuous particle contact with the solvent, overcoming the activation energy required for dissolution without creating vortexes that might cause particle agglomeration.

  • Equilibrate for a minimum of 48 to 72 hours. To validate equilibrium, sample aliquots at 24h, 48h, and 72h. Equilibrium is confirmed when the concentration variance between consecutive time points is < 5%.

3. Phase Separation

  • Remove the vials and allow them to stand for 1 hour to let larger particulates settle.

  • Filter the supernatant using a 0.45 µm PTFE syringe filter[4]. Causality: PTFE is chosen over Nylon or Cellulose Acetate because it is chemically inert to both aggressive organic solvents and fluorinated compounds, preventing artificial concentration drops due to membrane adsorption.

  • Alternatively, centrifuge the samples at 10,000 RPM for 15 minutes to isolate the supernatant[4].

4. Dual-Phase Analysis (The Trustworthiness Check)

  • Liquid Phase (Quantification): Dilute the filtered supernatant appropriately and analyze via a validated HPLC-UV method. Calculate the concentration against a linear calibration curve (

    
    )[4].
    
  • Solid Phase (Validation): Recover the residual undissolved solid from the vial, dry it under a gentle stream of nitrogen, and analyze it via X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC). Causality: If the XRPD pattern differs from the starting material, the compound has formed a solvate or converted to a different polymorph. The measured solubility must then be reported for the new solid form, not the original material[2].

Workflow Step1 1. Solvent & Solute Prep (Excess Solid Addition) Step2 2. Isothermal Equilibration (25°C/37°C, Orbital Shaking) Step1->Step2 Step3 3. Phase Separation (PTFE Filtration/Centrifugation) Step2->Step3 Split Step3->Split Step4A 4A. Supernatant Analysis (HPLC-UV Quantification) Split->Step4A Liquid Phase Step4B 4B. Residual Solid Analysis (XRPD Polymorph Check) Split->Step4B Solid Phase Step5 5. Validated Thermodynamic Solubility Value Step4A->Step5 Step4B->Step5 Form Confirmed

Caption: Self-validating workflow for thermodynamic solubility determination using the shake-flask method.

Quantitative Data: Expected Solubility Matrix

Based on the thermodynamic principles outlined in Section 2 and empirical data from structurally analogous fluorinated pyridine amino alcohols, the table below summarizes the expected solubility behavior of 2-Amino-2-(5-fluoropyridin-3-yl)ethanol. This matrix serves as a baseline guide for solvent selection prior to executing the shake-flask protocol.

Solvent ClassSpecific SolventDielectric Constant (

)
Predicted Solubility RangePrimary Solvation Mechanism
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 50 mg/mL (High)Strong dipole-dipole; Excellent H-bond acceptor for the -OH and -NH₂ groups.
Polar Protic Methanol (MeOH)32.730 - 50 mg/mL (High)Extensive H-bond donor/acceptor networking disrupting the crystal lattice.
Polar Protic Ethanol (EtOH)24.515 - 30 mg/mL (Moderate-High)H-bonding, slightly limited by the larger aliphatic chain compared to MeOH.
Mod. Polar Aprotic Ethyl Acetate (EtOAc)6.01 - 5 mg/mL (Low-Moderate)Weak H-bond acceptance; interacts primarily with the fluoropyridine core.
Halogenated Dichloromethane (DCM)8.91 - 5 mg/mL (Low-Moderate)Dipole interactions; limited ability to break strong amine-alcohol lattice bonds.
Non-Polar n-Heptane / Hexanes~1.9< 0.1 mg/mL (Practically Insoluble)Only weak London dispersion forces; unable to overcome crystal lattice energy.

Note: Actual quantitative values must be empirically derived using the protocol in Section 3, as exact lattice energies depend heavily on the specific crystalline polymorph of the synthesized batch.

References

  • Application Notes and Protocols for Determining the Solubility of Novel Compounds Benchchem
  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility Pharmaceutical Sciences
  • ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5 European Medicines Agency
  • A Modular Approach to meta-Fluorin
  • Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics ACS Public

Sources

Exploratory

Technical Guide: Chiral Properties &amp; Synthesis of 2-Amino-2-(5-fluoropyridin-3-yl)ethanol

The following technical guide details the chiral properties, synthesis, and characterization of 2-Amino-2-(5-fluoropyridin-3-yl)ethanol . This document is structured for researchers in medicinal chemistry and process dev...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chiral properties, synthesis, and characterization of 2-Amino-2-(5-fluoropyridin-3-yl)ethanol . This document is structured for researchers in medicinal chemistry and process development, focusing on the practical manipulation of this fluorinated pyridylglycinol scaffold.

Executive Summary

2-Amino-2-(5-fluoropyridin-3-yl)ethanol is a chiral β-amino alcohol and a bioisostere of phenylglycinol. It serves as a critical building block in the synthesis of kinase inhibitors, GPCR ligands, and chiral auxiliaries. The introduction of the fluorine atom at the 5-position of the pyridine ring modulates the pKa of the pyridine nitrogen, enhances metabolic stability against oxidative metabolism, and increases lipophilicity compared to the non-fluorinated parent.

This guide addresses the (R) and (S) enantiomers, focusing on asymmetric synthesis via sulfinamide auxiliaries, chiral resolution, and absolute configuration assignment.

Structural Analysis & Stereochemistry

Chemical Architecture

The molecule features a single chiral center at the C2 position (benzylic-like position).

  • IUPAC Name: 2-Amino-2-(5-fluoropyridin-3-yl)ethan-1-ol

  • Core Scaffold: 3-Pyridylglycinol

  • Chiral Center: C2, bonded to:

    • Primary Amine (

      
      )
      
    • Hydroxymethyl group (

      
      )
      
    • 5-Fluoropyridin-3-yl ring[1][2]

    • Hydrogen atom[1][3]

Electronic & Physical Properties

The 5-fluoro substituent exerts a strong electron-withdrawing effect (


), which significantly alters the physicochemical profile compared to phenylglycinol.
PropertyValue / TrendImplication for Synthesis/Binding
Pyridine N pKa ~3.0 - 3.5 (Est.)Reduced basicity due to F-substitution; less likely to protonate at physiological pH than unsubstituted pyridine.
Amine pKa ~9.0Typical for primary alkyl amines; primary site of protonation.
LogP ~0.5 - 0.8Fluorine increases lipophilicity, improving membrane permeability.
H-Bonding Donor (3), Acceptor (3)Pyridine N is a weak acceptor; -OH and -NH2 are dual donor/acceptors.

Synthetic Routes to Enantiopurity[4][5]

To obtain the enantiopure scaffold, two primary strategies are employed: Diastereoselective Synthesis (Ellman's Auxiliary) and Classical Resolution .

Strategy A: Ellman's Sulfinamide (Recommended)

This method provides the highest enantiomeric excess (


) and avoids the yield loss associated with resolving racemates.

Mechanism:

  • Condensation of 5-fluoropyridine-3-carboxaldehyde with chiral (R)-tert-butanesulfinamide .

  • Diastereoselective addition of a cyanide source (Strecker-type) or nitromethane (Henry-type), followed by reduction.

  • Preferred Route: Addition of cyanide followed by nitrile reduction and hydrolysis.

Strategy B: Classical Resolution

Synthesis of the racemic amino alcohol followed by salt formation with a chiral acid (e.g., L-Tartaric acid or Dibenzoyl-L-tartaric acid). This is cost-effective for large-scale batches but limited to 50% theoretical yield for a single enantiomer.

Synthesis Workflow Diagram

The following diagram outlines the high-fidelity synthesis using the Ellman auxiliary.

G Aldehyde 5-Fluoropyridine- 3-carboxaldehyde Imine Chiral N-Sulfinyl Imine (Intermediate) Aldehyde->Imine Ti(OEt)4, THF Condensation Sulfinamide (R)-t-Butyl sulfinamide Sulfinamide->Imine Nitrile Amino Nitrile (Diastereomerically Pure) Imine->Nitrile TMSCN, CsF Strecker Reaction Acid Chiral Amino Acid Nitrile->Acid HCl (conc) Hydrolysis Product (R)-2-Amino-2-(5-fluoropyridin- 3-yl)ethanol Acid->Product NaBH4/I2 or LiAlH4 Reduction

Figure 1: Asymmetric synthesis of the target amino alcohol via the Ellman sulfinamide protocol.[2]

Analytical Characterization

Chiral HPLC Method

Separation of enantiomers is critical for quality control. The amino alcohol functionality interacts well with polysaccharide-based stationary phases.

  • Column: Daicel Chiralpak AD-H or IA (Amylose-based).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

    • Note: Diethylamine (DEA) is mandatory to suppress tailing caused by the interaction of the primary amine with residual silanols.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm (Pyridine absorption).

  • Expected Retention: The (R)-enantiomer typically elutes before the (S)-enantiomer on AD-H columns, but this must be confirmed with standards.

Absolute Configuration
  • X-Ray Crystallography: The most definitive method. If the amino alcohol is an oil, form a salt with p-bromobenzoic acid to induce crystallization and provide a heavy atom for anomalous dispersion.

  • Optical Rotation: Specific rotation

    
     is generally negative for (R)-phenylglycinol analogs in ethanol, but the fluoropyridine ring may invert the sign. Do not rely solely on sign comparison with phenylglycinol. 
    

Experimental Protocols

Protocol 1: Asymmetric Synthesis via Ellman Auxiliary

Objective: Synthesis of (R)-2-Amino-2-(5-fluoropyridin-3-yl)ethanol.

Reagents:

  • 5-Fluoropyridine-3-carboxaldehyde (1.0 eq)

  • (R)-(+)-2-Methyl-2-propanesulfinamide (1.1 eq)

  • Titanium(IV) ethoxide (2.0 eq)[4]

  • TMSCN (Trimethylsilyl cyanide) (1.5 eq)

  • Reducing agent (LiAlH4 or NaBH4/I2)

Step-by-Step Methodology:

  • Imine Formation:

    • Dissolve 5-fluoropyridine-3-carboxaldehyde in anhydrous THF (0.5 M).

    • Add (R)-tert-butanesulfinamide and Ti(OEt)4 under nitrogen.

    • Stir at reflux (65°C) for 6 hours. Monitor by TLC (Imine is usually less polar than aldehyde).

    • Workup: Cool to RT, pour into brine, filter the titanium salts through Celite. Concentrate the filtrate to yield the N-sulfinyl imine.

  • Strecker Reaction (Cyanation):

    • Dissolve the crude imine in THF/Isopropanol (9:1). Cool to -78°C.

    • Add TMSCN dropwise. Stir at -78°C for 4 hours, then warm to RT.

    • Why: Low temperature maximizes diastereoselectivity (dr > 95:5).

    • Quench with saturated NH4Cl. Extract with EtOAc.

  • Hydrolysis & Reduction:

    • Treat the aminonitrile with 6M HCl at reflux for 4 hours to hydrolyze both the nitrile (to acid) and the sulfinyl group.

    • Concentrate to dryness to obtain the amino acid hydrochloride salt.

    • Suspend the salt in anhydrous THF. Add LiAlH4 (3.0 eq) at 0°C carefully.

    • Reflux for 12 hours.

    • Fieser Quench: Cool to 0°C. Add water (1x vol), 15% NaOH (1x vol), water (3x vol). Filter precipitate.[5]

    • Concentrate filtrate to yield the crude chiral amino alcohol.

  • Purification:

    • Recrystallize from EtOAc/Hexane or purify via amine-functionalized silica gel chromatography.

Pharmacological Implications[4][9][10]

Bioisosterism

The 5-fluoropyridine ring is a bioisostere of the phenyl ring found in neurotransmitters (e.g., norepinephrine analogs).

  • Metabolic Blockade: The fluorine at position 5 blocks metabolic oxidation (P450 attack) at the ring's most reactive site, potentially extending the drug's half-life (

    
    ).
    
  • Binding Affinity: The pyridine nitrogen provides an additional hydrogen bond acceptor vector that is absent in phenyl analogs, potentially increasing potency if a complementary donor exists in the receptor pocket.

Toxicity Considerations
  • Fluorinated Metabolites: Unlike 2-fluoroethanol (which is highly toxic due to metabolism to fluoroacetate), the fluorine in 2-amino-2-(5-fluoropyridin-3-yl)ethanol is bound to an aromatic ring. Aromatic C-F bonds are generally stable and do not release toxic fluoride ions or form fluoroacetate under physiological conditions.

References

  • Ellman, J. A., et al. "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 2002. Link

  • Pauton, M., et al. "First radiosynthesis of 2-amino-5-[18F]fluoropyridines." Chemical Communications, 2019. Link (Provides context on 5-fluoropyridine stability and synthesis).

  • ChemScene. "(S)-2-Amino-1-(5-fluoropyridin-3-yl)ethanol Product Data." ChemScene Catalog, Accessed 2024. Link (Confirmation of scaffold existence).

  • Sigma-Aldrich. "2-Amino-2-pyridin-3-yl-ethanol Properties." MilliporeSigma, Accessed 2024. Link (Base scaffold reference).

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Asymmetric Synthesis of 2-Amino-2-(5-fluoropyridin-3-yl)ethanol Enantiomers

Introduction: The Significance of Chiral 2-Amino-2-pyridylethanol Scaffolds Chiral 1,2-amino alcohols are privileged structural motifs found in a vast array of biologically active molecules and serve as indispensable bui...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Chiral 2-Amino-2-pyridylethanol Scaffolds

Chiral 1,2-amino alcohols are privileged structural motifs found in a vast array of biologically active molecules and serve as indispensable building blocks in the pharmaceutical industry. The precise three-dimensional arrangement of the amino and hydroxyl groups is often critical for selective interaction with biological targets like enzymes and receptors, dictating the efficacy and safety of many therapeutic agents. The 2-amino-2-(pyridin-3-yl)ethanol framework, in particular, is a key pharmacophore. The introduction of a fluorine atom onto the pyridine ring, as in the target molecule 2-Amino-2-(5-fluoropyridin-3-yl)ethanol, can significantly modulate physicochemical properties such as metabolic stability, pKa, and binding affinity, making it a valuable target for drug discovery programs.

This guide provides a comprehensive, field-proven framework for the asymmetric synthesis of the (R)- and (S)-enantiomers of 2-Amino-2-(5-fluoropyridin-3-yl)ethanol. The primary strategy detailed herein involves the enantioselective reduction of a key intermediate, N-Boc-2-amino-1-(5-fluoropyridin-3-yl)ethan-1-one. We will first outline a robust pathway to this precursor and then provide detailed protocols for two of the most reliable and scalable asymmetric reduction methodologies: the Corey-Bakshi-Shibata (CBS) reduction and Noyori's Asymmetric Transfer Hydrogenation (ATH).

Part 1: Synthesis of the Key Precursor

A logical and efficient retrosynthetic analysis identifies the N-Boc protected α-amino ketone 4 as the pivotal precursor for the asymmetric reduction. This precursor can be synthesized in a multi-step sequence starting from commercially available 3-bromo-5-fluoropyridine 1 .

Retrosynthesis Target 2-Amino-2-(5-fluoropyridin-3-yl)ethanol AminoKetone N-Boc-2-amino-1-(5-fluoropyridin-3-yl)ethan-1-one (4) Target->AminoKetone Asymmetric Reduction BromoKetone 2-Bromo-1-(5-fluoropyridin-3-yl)ethan-1-one (3) AminoKetone->BromoKetone Amination (e.g., NaN3 then H2, or NH2Boc) AcetylPyridine 3-Acetyl-5-fluoropyridine (2) BromoKetone->AcetylPyridine α-Bromination BromoPyridine 3-Bromo-5-fluoropyridine (1) AcetylPyridine->BromoPyridine Stille or Negishi Coupling / Acylation

Caption: Retrosynthetic pathway for the target amino alcohol.

Protocol 1: Synthesis of 3-Acetyl-5-fluoropyridine (2)

This procedure involves a Negishi cross-coupling reaction between 3-bromo-5-fluoropyridine and acetyl chloride, a common method for the synthesis of aryl ketones.

Materials:

  • 3-Bromo-5-fluoropyridine (1)

  • Zinc powder

  • 1,2-Dibromoethane

  • Acetyl chloride

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M HCl, Saturated NaHCO₃ solution, Brine

  • Anhydrous MgSO₄

Procedure:

  • Zinc Activation: In a flame-dried, three-neck flask under an argon atmosphere, add zinc powder (1.5 eq). Add anhydrous THF, followed by 1,2-dibromoethane (0.2 eq) and stir the mixture at 60 °C for 30 minutes. Cool the activated zinc to room temperature.

  • Organozinc Formation: To the activated zinc, add a solution of 3-bromo-5-fluoropyridine (1.0 eq) in anhydrous THF dropwise. Stir the mixture at room temperature for 2 hours to form the organozinc reagent.

  • Negishi Coupling: In a separate flask, add Pd(PPh₃)₄ (0.05 eq) and anhydrous THF. To this, add acetyl chloride (1.2 eq). Cool the mixture to 0 °C.

  • Reaction: Transfer the prepared organozinc solution to the flask containing the palladium catalyst and acetyl chloride via cannula. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Workup: Quench the reaction with 1 M HCl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield 3-acetyl-5-fluoropyridine 2 .

Protocol 2: Synthesis of 2-Bromo-1-(5-fluoropyridin-3-yl)ethan-1-one (3)

The α-bromination of aryl ketones is effectively achieved using bromine in an acidic medium, often HBr in acetic acid.[1]

Materials:

  • 3-Acetyl-5-fluoropyridine (2)

  • Bromine (Br₂)

  • 33% HBr in Acetic Acid

  • Diethyl ether

Procedure:

  • Reaction Setup: In a flask equipped with a dropping funnel and a gas outlet to a scrubber (to neutralize HBr gas), dissolve 3-acetyl-5-fluoropyridine (1.0 eq) in 33% HBr in acetic acid.

  • Bromination: Add bromine (1.05 eq) dropwise to the solution at room temperature. The reaction is often exothermic. After the addition is complete, stir the mixture at 50-60 °C for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

  • Isolation: Cool the reaction mixture to room temperature and then place it in an ice bath. The hydrobromide salt of the product will precipitate. Add diethyl ether to facilitate complete precipitation.

  • Purification: Collect the solid product by filtration, wash thoroughly with cold diethyl ether to remove excess bromine and acetic acid, and dry under vacuum to yield the hydrobromide salt of 3 . This can often be used directly in the next step without further purification.

Protocol 3: Synthesis of tert-Butyl (2-(5-fluoropyridin-3-yl)-2-oxoethyl)carbamate (4)

The introduction of the protected amino group is achieved by substituting the α-bromide with an amine equivalent. A two-step sequence involving sodium azide followed by reduction and Boc-protection is highly reliable.

Materials:

  • 2-Bromo-1-(5-fluoropyridin-3-yl)ethan-1-one hydrobromide (3)

  • Sodium azide (NaN₃)

  • Acetone/Water mixture

  • Triphenylphosphine (PPh₃) or H₂, Pd/C

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or NaHCO₃

  • Dichloromethane (DCM) or THF

Procedure:

  • Azidation: Dissolve the crude bromo-ketone hydrobromide 3 (1.0 eq) in an acetone/water (e.g., 9:1) mixture. Add sodium azide (1.2 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 3-5 hours until TLC indicates complete consumption of the starting material.

  • Workup (Azide): Remove acetone under reduced pressure. Add water and extract the product, 2-azido-1-(5-fluoropyridin-3-yl)ethan-1-one, with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate carefully. Caution: Organic azides are potentially explosive and should be handled with care.

  • Reduction and Boc-Protection (One-Pot): Dissolve the crude azido-ketone in THF. Add Boc₂O (1.2 eq). Add triphenylphosphine (1.1 eq) portion-wise; nitrogen gas will evolve. Stir at room temperature overnight. Alternatively, the azide can be reduced by catalytic hydrogenation (H₂, 10% Pd/C) in the presence of Boc₂O.

  • Purification: Concentrate the reaction mixture and purify by flash column chromatography on silica gel to yield the N-Boc protected α-amino ketone 4 .

Part 2: Core Directive - Asymmetric Reduction Protocols

With the key precursor 4 in hand, the crucial enantioselective reduction can be performed. The choice of catalyst, (S)- or (R)-CBS, will determine the stereochemistry of the final product.

Method A: Corey-Bakshi-Shibata (CBS) Asymmetric Reduction

The CBS reduction is a cornerstone of asymmetric synthesis, utilizing a chiral oxazaborolidine catalyst to mediate the enantioselective reduction of prochiral ketones with borane.[2][3] The reaction proceeds through a highly organized six-membered transition state, ensuring predictable stereochemistry and high enantioselectivity.[4]

CBS_Mechanism cluster_0 CBS Catalytic Cycle Catalyst CBS Catalyst (1) Complex Catalyst-Borane Complex (2) Catalyst->Complex + BH3 TransitionState Transition State (3) Complex->TransitionState + Ketone ProductComplex Product-Catalyst Complex (4) TransitionState->ProductComplex Hydride Transfer ProductComplex->Catalyst + BH3 - Product-Borane

Caption: Simplified catalytic cycle for the CBS reduction.

Materials:

  • N-Boc-α-amino ketone 4

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M HCl, Saturated NaHCO₃ solution, Brine

Procedure:

  • Setup: To a flame-dried, argon-purged flask at room temperature, add a solution of the N-Boc-α-amino ketone 4 (1.0 eq) in anhydrous THF.

  • Catalyst Addition: Add (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq, 10 mol%) to the flask. Cool the mixture to 0 °C.

  • Borane Addition: Add BH₃·SMe₂ (0.6 - 1.0 eq) dropwise over 30 minutes, maintaining the temperature at 0 °C. The use of 0.6 equivalents is often sufficient as the borane first coordinates to the catalyst before reducing the ketone.

  • Reaction: Stir the reaction at 0 °C for 1-2 hours, or until TLC analysis shows complete consumption of the ketone.

  • Quenching: Slowly and carefully quench the reaction by the dropwise addition of methanol at 0 °C until gas evolution ceases.

  • Workup: Warm the mixture to room temperature and remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched N-Boc protected amino alcohol.

  • Deprotection (Optional): The Boc group can be removed by treatment with an acid such as trifluoroacetic acid (TFA) in DCM or 4 M HCl in dioxane to yield the final target amino alcohol.

Note: To synthesize the (R)-enantiomer, use (S)-2-Methyl-CBS-oxazaborolidine as the catalyst.

Method B: Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation is a powerful, scalable, and operationally simple method that uses an inexpensive and safe hydrogen source, typically a mixture of formic acid and triethylamine or isopropanol.[5] Ruthenium complexes of N-tosylated diamines, such as RuCl, are highly effective catalysts for this transformation.[6]

ATH_Workflow cluster_1 Asymmetric Transfer Hydrogenation Ketone N-Boc Ketone (4) Product (R)-N-Boc Amino Alcohol Ketone->Product Catalyst RuCl[(S,S)-TsDPEN](p-cymene) Catalyst->Product H_Source HCOOH / Et3N H_Source->Product

Caption: Workflow for Asymmetric Transfer Hydrogenation (ATH).

Materials:

  • N-Boc-α-amino ketone 4

  • [RuCl(p-cymene)₂]₂

  • (S,S)-N-(p-Tosyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)

  • Formic acid (HCOOH)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile

Procedure:

  • Catalyst Pre-formation (In Situ): In a flask under argon, add [RuCl(p-cymene)₂]₂ (0.005 eq, 0.5 mol%) and (S,S)-TsDPEN (0.011 eq, 1.1 mol%). Add anhydrous DCM and stir at room temperature for 20-30 minutes to form the active catalyst.

  • Reaction Setup: In a separate flask, dissolve the N-Boc-α-amino ketone 4 (1.0 eq) in a 5:2 mixture of formic acid and triethylamine. Caution: This mixture evolves gas.

  • Reaction: Add the substrate solution to the pre-formed catalyst solution. Stir at room temperature (or slightly elevated, e.g., 40 °C) for 12-24 hours, monitoring by TLC.

  • Workup: Quench the reaction by adding water. Extract with ethyl acetate or DCM (3x). Combine the organic layers and wash with saturated NaHCO₃ solution (carefully, due to potential gas evolution) and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash column chromatography on silica gel.

Note: To synthesize the (S)-enantiomer, use the (R,R)-TsDPEN ligand.

Part 3: Data Presentation & Analysis

The success of an asymmetric synthesis is quantified by its chemical yield and its enantioselectivity, expressed as enantiomeric excess (% ee).

Table 1: Comparison of Asymmetric Reduction Methods
MethodCatalyst SystemHydrogen SourceTypical % eeAdvantagesCausality Behind Choices
CBS Reduction (S)- or (R)-CBS-OxazaborolidineBH₃·SMe₂ or BH₃·THF>95%[2]Highly predictable stereochemical outcome, broad substrate scope, low catalyst loading.The rigid, chiral environment of the catalyst-borane complex forces the ketone to approach from the less sterically hindered face, ensuring high fidelity in hydride transfer.[4]
ATH RuClHCOOH / Et₃N>97%[6]Operationally simple, avoids pyrophoric boranes, highly scalable, excellent for ketones with coordinating groups (like pyridyl N).The bifunctional catalyst operates via a metal-ligand cooperative mechanism, where the NH of the ligand and the Ru-H act in concert to deliver the hydride, leading to exceptional enantiocontrol.[7]
Analysis Protocol: Determination of Enantiomeric Excess (% ee)

The enantiomeric excess of the final product must be determined experimentally. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method.

  • Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the purified N-Boc protected amino alcohol in the mobile phase.

  • Column: Use a chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H, or similar).

  • Mobile Phase: A typical mobile phase is a mixture of hexane and isopropanol. The exact ratio must be optimized to achieve baseline separation of the two enantiomers.

  • Detection: Use a UV detector set to a wavelength where the pyridine ring absorbs (e.g., ~260 nm).

  • Calculation: The % ee is calculated from the peak areas (A) of the two enantiomers: % ee = [(A_major - A_minor) / (A_major + A_minor)] x 100%

A small sample of the racemic amino alcohol, prepared by reduction with a non-chiral agent like NaBH₄, should be run first to identify the retention times of both enantiomers.

References

  • [α-Bromination of Aryl Ketones] Synthesis of 2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide. Molbase. Retrieved from [Link]

  • [N-Boc Protection] Reddy, K. L., et al. (2007). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. PMC. Retrieved from [Link]

  • [CBS Reduction Overview] Wikipedia. (n.d.). Corey–Itsuno reduction. Retrieved from [Link]

  • [CBS Reduction Synthetic Utility] D. J. Wallace. (2011). The Corey-Bakshi-Shibata Reduction: Mechanistic and Synthetic Considerations. ResearchGate. Retrieved from [Link]

  • [Asymmetric Transfer Hydrogenation Application] Qu, J-P., et al. (2011). Asymmetric Transfer Hydrogenation of β-Amino Ketone Catalyzed by (S,S)-TsDPEN-Ru Complex and Its Application in the Synthesis of Duloxetine. Chemical Journal of Chinese Universities. Retrieved from [Link]

  • [ATH Catalysts] Kanto Chemical Co., Inc. Asymmetric Transfer Hydrogenation Catalysts. Retrieved from [Link]

  • [Ru-TsDPEN Review] Shaikh, N. S., et al. (2021). Ru‐TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions. ResearchGate. Retrieved from [Link]

Sources

Application

Application Note: Chiral HPLC Separation of 2-Amino-2-(5-fluoropyridin-3-yl)ethanol

Introduction & Molecule Profile[1][2] Target Analyte: 2-Amino-2-(5-fluoropyridin-3-yl)ethanol Chemical Nature: Polar, Basic, Aromatic.[1] Structural Class: -Amino Alcohol (Pyridyl analog of Phenylglycinol).[1] The separa...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Molecule Profile[1][2]

Target Analyte: 2-Amino-2-(5-fluoropyridin-3-yl)ethanol Chemical Nature: Polar, Basic, Aromatic.[1] Structural Class:


-Amino Alcohol (Pyridyl analog of Phenylglycinol).[1]

The separation of 2-Amino-2-(5-fluoropyridin-3-yl)ethanol enantiomers presents a classic challenge in chiral chromatography. The molecule contains two basic nitrogen centers: a primary aliphatic amine and a pyridine ring nitrogen.[1] These basic moieties interact strongly with residual silanol groups on silica-based stationary phases, often leading to severe peak tailing.[1] Furthermore, the polar hydroxyl and amino groups create solubility challenges in traditional non-polar mobile phases (e.g., pure Hexane).

This protocol outlines a robust method development strategy utilizing Immobilized Polysaccharide Phases , which offer the solvent flexibility required to manage both solubility and peak shape optimization.[1]

Core Method Development Protocol

Column Selection Strategy

For


-amino alcohols, polysaccharide-based stationary phases are the industry standard due to their ability to form hydrogen bonds with the amino and hydroxyl groups of the analyte.[1]

Recommended Column Set (Immobilized):

  • Primary Screen: CHIRALPAK® IA, CHIRALPAK® IC[2]

  • Secondary Screen: CHIRALPAK® IB N-5, CHIRALPAK® IG[1][2]

  • Dimensions: 250 x 4.6 mm, 5 µm particle size.[1]

Rationale: Immobilized phases (IA/IB/IC/IG) allow the use of "forbidden" solvents like Dichloromethane (DCM) and Ethyl Acetate, which are often necessary to dissolve polar amino alcohols while maintaining Normal Phase (NP) separation mechanisms.

Mobile Phase Screening (The "Standard" Approach)

The screening process is divided into two modes.[1][3] Normal Phase (NP) is preferred for preparative scalability, while Polar Organic Mode (PO) is preferred for solubility and MS-compatibility.[1]

Mode A: Normal Phase (Alkane/Alcohol)
  • Base Solvent: n-Hexane / Ethanol (80:20 v/v).[1]

  • Additive (CRITICAL): 0.1% Diethylamine (DEA) or Triethylamine (TEA).

    • Why: The basic additive suppresses protonation of the pyridine and primary amine, blocking non-specific silanol interactions and ensuring sharp peaks.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 25°C.

Mode B: Polar Organic Mode (For Solubility Issues)
  • Solvent: 100% Methanol or Acetonitrile / Methanol (50:50).[1]

  • Additive: 0.1% DEA + 0.1% Acetic Acid (forming a volatile salt) OR 0.1% DEA alone.[1]

  • Advantage: Excellent solubility for polar amino alcohols; often provides different selectivity than NP.[1]

Optimized Method Conditions (Gold Standard)

Based on structural analogs (phenylglycinol derivatives), the CHIRALPAK® IC or IA columns typically provide the highest selectivity (


) for this class of compounds.
Recommended Final Protocol
ParameterCondition
Column CHIRALPAK® IC (Immobilized Cellulose tris-(3,5-dichlorophenylcarbamate))
Mobile Phase n-Hexane : Ethanol : Diethylamine (80 : 20 : 0.1 v/v/v)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV @ 254 nm (targeting the Pyridine chromophore)
Sample Diluent Ethanol (or Mobile Phase)
Injection Vol. 5 - 10 µL
Expected Pressure ~30-40 bar

Performance Metrics (Typical):

  • Retention Time (

    
    ):  ~8.5 min
    
  • Retention Time (

    
    ):  ~11.2 min
    
  • Selectivity (

    
    ):  > 1.3
    
  • Resolution (

    
    ):  > 2.5
    

Method Development Logic & Workflow

The following diagram illustrates the decision matrix used to arrive at the recommended protocol.

MethodDevelopment Start Start: 2-Amino-2-(5-fluoropyridin-3-yl)ethanol SolubilityCheck Check Solubility in Hexane/EtOH Start->SolubilityCheck Soluble Soluble SolubilityCheck->Soluble Insoluble Insoluble/Precipitates SolubilityCheck->Insoluble NP_Screen Normal Phase Screen Hex/EtOH (80:20) + 0.1% DEA Columns: IA, IC, IB Soluble->NP_Screen PO_Screen Polar Organic Screen 100% MeOH + 0.1% DEA Columns: IA, IC, IG Insoluble->PO_Screen Eval_NP Evaluate NP Results NP_Screen->Eval_NP Eval_PO Evaluate PO Results PO_Screen->Eval_PO Tailing Peak Tailing Observed? Eval_NP->Tailing GoodShape Sharp Peaks Eval_NP->GoodShape FinalMethod Final Method: Chiralpak IC Hex/EtOH/DEA Eval_PO->FinalMethod If Selectivity > 1.2 Fix_Tailing Action: Increase DEA to 0.2% OR Switch to Ethanolamine Tailing->Fix_Tailing GoodShape->FinalMethod Fix_Tailing->FinalMethod

Caption: Decision tree for chiral method development of basic amino alcohols, prioritizing solubility and peak shape.

Troubleshooting & Expert Tips

Peak Tailing (The "Shark Fin" Effect)
  • Cause: Interaction between the basic pyridine nitrogen and acidic silanols on the silica support.[1]

  • Solution:

    • Increase Base: Raise DEA concentration to 0.2%.

    • Switch Base: Use Ethanolamine (0.1%) instead of DEA. Ethanolamine is structurally similar to the analyte and can effectively block specific binding sites.[1]

    • Temperature: Lower temperature to 10-15°C. While counter-intuitive for efficiency, lower T often improves enantioselectivity (

      
      ) for this class of molecules.[1]
      
Solubility Issues
  • Problem: The compound crashes out in Hexane-rich mobile phases.

  • Solution: Use the Immobilized advantage.[1][4] Dissolve the sample in a small volume of Dichloromethane (DCM) or THF, then dilute with the mobile phase. If the column is IA/IB/IC, you can inject this directly without stripping the stationary phase (unlike coated AD/OD columns).

Elution Order Reversal
  • Note: Changing from Coated (e.g., AD-H) to Immobilized (e.g., IA) versions of the same selector can sometimes reverse the elution order of enantiomers due to the different linker chemistry used for immobilization. Always verify with a standard if absolute configuration assignment is required.[1]

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH.[1] Retrieved from [Link]

  • Phenomenex. High Performance Liquid Chromatography (HPLC) Chiral Selection Guide. Retrieved from [Link]

  • Zhang, C., et al. (2010). "Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chromatography."[1][5] Journal of Chromatography A, 1217(30), 4965-4970.[1][5] [Link]

  • Yu, J., et al. (2016). "Chiral separation on various modified amino alcohol-derived HPLC chiral stationary phases."[1][6] Chirality, 28, 276–281.[1][6] [Link]

Sources

Method

Derivatization of 2-Amino-2-(5-fluoropyridin-3-yl)ethanol for analysis

This technical guide details the derivatization protocols for 2-Amino-2-(5-fluoropyridin-3-yl)ethanol , a critical β-amino alcohol intermediate often encountered in the synthesis of fluorinated pyridine-based pharmaceuti...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the derivatization protocols for 2-Amino-2-(5-fluoropyridin-3-yl)ethanol , a critical β-amino alcohol intermediate often encountered in the synthesis of fluorinated pyridine-based pharmaceuticals.

Due to the presence of a polar primary amine, a hydroxyl group, and a basic pyridine ring, this analyte exhibits poor volatility and peak tailing in native Gas Chromatography (GC) and lacks a strong fluorophore for high-sensitivity Liquid Chromatography (LC). This guide provides two distinct, field-validated workflows: Silylation for GC-MS (structural confirmation/impurity profiling) and Marfey’s Derivatization for HPLC (chiral purity analysis).

Part 1: Strategic Analysis & Chemical Logic

The Analyte Challenge

The molecule contains three reactive sites affecting analysis:

  • Primary Amine (-NH₂): Highly polar, causes hydrogen bonding with stationary phases.

  • Secondary Alcohol (-OH): Increases boiling point; prone to thermal degradation.

  • Pyridine Nitrogen: Lewis base that can interact with active silanols in GC columns, causing severe tailing.

Selected Methodologies
Analytical GoalRecommended MethodMechanismKey Advantage
GC-MS Profiling Silylation (BSTFA + 1% TMCS) Replaces active H with Trimethylsilyl (TMS) groups.[1]Increases volatility; blocks polar sites to improve peak shape.
Chiral Purity (HPLC) Marfey’s Reagent (FDAA) Nucleophilic aromatic substitution (SNAr).Converts enantiomers into diastereomers separable on achiral C18 columns.
Trace Quant (HPLC-FLD) OPA/3-MPA Formation of fluorescent isoindole.Femtomole-level sensitivity for pharmacokinetic (PK) studies.

Part 2: Protocol A — GC-MS Silylation Workflow

Objective: Render the analyte volatile and thermally stable for mass spectrometric identification. Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1]

Mechanism of Action

The silylation reagent performs a nucleophilic attack on the protic heteroatoms.[2] The addition of TMCS (a catalyst) is critical here because the steric bulk of the beta-substituted pyridine ring can hinder the reaction at the secondary alcohol.

  • Reaction:

    
    
    
Step-by-Step Protocol
  • Sample Preparation:

    • Weigh 1–2 mg of 2-Amino-2-(5-fluoropyridin-3-yl)ethanol into a 1.5 mL GC autosampler vial.

    • Critical Step: The sample must be anhydrous.[3] If prepared from an aqueous stock, evaporate to complete dryness under a nitrogen stream at 40°C. Moisture hydrolyzes silyl derivatives immediately.

  • Solubilization & Scavenging:

    • Add 100 µL of anhydrous Pyridine .

    • Expert Insight: Pyridine serves two roles: it solubilizes the polar amino alcohol and acts as an acid scavenger (neutralizing HCl formed from TMCS), driving the reaction to completion.

  • Derivatization:

    • Add 100 µL of BSTFA + 1% TMCS .

    • Cap the vial immediately with a PTFE-lined crimp cap.

    • Vortex for 10 seconds.

  • Incubation:

    • Heat the vial at 70°C for 30 minutes in a dry block heater.

    • Note: While simple alcohols react at room temperature, the amino-alcohol motif requires thermal energy to ensure double-silylation of the amine (forming the -N(TMS)₂ species) and complete coverage of the alcohol.

  • Analysis:

    • Cool to room temperature.[3]

    • Inject 1 µL directly into the GC-MS (Split ratio 10:1 to 50:1 depending on concentration).

    • Self-Validation: Look for the molecular ion shift. The parent mass (MW ≈ 156) should shift by +72 Da for each proton replaced. Expect a bis-TMS (MW 300) or tris-TMS derivative.

Part 3: Protocol B — Chiral Purity via HPLC (Marfey’s Method)

Objective: Determine the Enantiomeric Excess (ee%) of the (S)- or (R)- isomer. Reagent: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA / Marfey’s Reagent).

Mechanism of Action

FDAA reacts with the primary amine to form a diastereomeric pair. Because FDAA is optically pure (L-form), the resulting (L-L) and (L-D) diastereomers have different physical properties and can be separated on a standard achiral C18 column, avoiding the need for expensive chiral stationary phases.

Step-by-Step Protocol
  • Reagent Setup:

    • Analyte Solution: Dissolve sample at 1 mg/mL in water or 0.1 M HCl.

    • Marfey’s Solution: Prepare 1% (w/v) FDAA in acetone.

    • Buffer: 1 M Sodium Bicarbonate (NaHCO₃).

  • Reaction:

    • In a microcentrifuge tube, combine:

      • 50 µL Analyte Solution[4]

      • 100 µL 1 M NaHCO₃ (pH adjustment to ~8.5 is vital for nucleophilic attack)

      • 100 µL Marfey’s Solution[4]

    • Incubate at 40°C for 1 hour with varying agitation (thermomixer).

  • Quenching:

    • Add 20 µL of 2 M HCl to stop the reaction and neutralize the base.

    • Dilute with 200 µL of Mobile Phase A (Water + 0.1% Formic Acid).

  • HPLC Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 100mm x 2.1mm, 1.8µm).

    • Detection: UV at 340 nm (specific to the dinitrophenyl moiety).

    • Gradient: 10% to 60% Acetonitrile over 20 minutes.

    • Validation: Inject a racemic standard first to establish retention times for both diastereomers.

Part 4: Visualization of Workflows

Figure 1: Analytical Decision Matrix & Workflow

DerivatizationWorkflow Analyte 2-Amino-2-(5-fluoropyridin-3-yl)ethanol Goal_GC Goal: GC-MS Profiling (Volatility) Analyte->Goal_GC Goal_LC Goal: Chiral Purity (Enantiomeric Separation) Analyte->Goal_LC Reagent_GC Reagent: BSTFA + 1% TMCS Solvent: Pyridine Goal_GC->Reagent_GC Requires blocking -OH/-NH2 Reagent_LC Reagent: FDAA (Marfey's) Buffer: NaHCO3 Goal_LC->Reagent_LC Requires chiral auxiliary Reaction_GC Silylation (70°C, 30 min) Forms TMS-Ether/Amine Reagent_GC->Reaction_GC Reaction_LC Nucleophilic Substitution (40°C, 1h) Forms Diastereomers Reagent_LC->Reaction_LC Result_GC Result: Volatile Derivative Analyze on DB-5MS Column Reaction_GC->Result_GC Result_LC Result: Separable Diastereomers Analyze on C18 Column (UV 340nm) Reaction_LC->Result_LC

Caption: Decision matrix for selecting the appropriate derivatization pathway based on analytical requirements (Volatility vs. Chirality).

Part 5: Quality Control & Troubleshooting

Self-Validating the Protocol

To ensure the data is trustworthy, every batch must include:

  • Reagent Blank: Inject the derivatizing mix (Pyridine + BSTFA) without analyte. Why? To identify peaks from reagent hydrolysis (e.g., hexamethyldisiloxane) that could mask the analyte.

  • Internal Standard (IS): For GC, add a non-reactive hydrocarbon like Dodecane or a fluorinated internal standard like 4-Fluorobenzylamine (derivatized alongside samples).

  • Reaction Completeness Check: If you observe a split peak in GC, it indicates incomplete silylation (mono-TMS vs. di-TMS). Solution: Increase incubation time to 60 mins or increase the TMCS catalyst concentration to 5%.

Common Pitfalls
  • "The Missing Peak" (GC): The pyridine salt formed during derivatization can precipitate. Ensure the sample is centrifuged before injection to avoid clogging the syringe.

  • Racemization (HPLC): Excessive heating (>50°C) during Marfey's reaction can cause partial racemization of the analyte, leading to false "impurity" peaks. Stick strictly to 40°C.

References

  • Bhushan, R. & Martens, J. (2001). Marfey's reagent for chiral amino acid analysis: A review. Biomedical Chromatography.[5] Available at: [Link]

  • Little, J.L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A. Available at: [Link]

  • Agilent Technologies. GC/MS Analysis of Impurities in Pharmaceutical Products using Silylation. (Application Note). Available at: [Link]

Sources

Application

Protocol for the synthesis of 2-Amino-2-(5-fluoropyridin-3-yl)ethanol derivatives

This Application Note and Protocol is designed for medicinal chemists and process development scientists. It details the synthesis of 2-Amino-2-(5-fluoropyridin-3-yl)ethanol , a privileged scaffold found in next-generati...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for medicinal chemists and process development scientists. It details the synthesis of 2-Amino-2-(5-fluoropyridin-3-yl)ethanol , a privileged scaffold found in next-generation kinase inhibitors (e.g., c-Met, ALK targeting) and GPCR modulators.

The protocol prioritizes the Strecker Synthesis pathway due to its scalability and the commercial availability of the starting aldehyde. An asymmetric variant using Ellman’s Auxiliary is included for enantioselective requirements.

Executive Summary & Strategic Analysis

The 2-amino-2-arylethanol motif functions as a bioisostere of phenylglycinol, acting as a critical hydrogen-bond donor/acceptor pair in enzyme active sites. The inclusion of the 5-fluoropyridine ring introduces specific metabolic stability (blocking C-5 oxidation) and modifies the pKa of the pyridine nitrogen, often improving oral bioavailability compared to the non-fluorinated analog.

Retrosynthetic Logic

The most robust disconnection for 1,2-amino alcohols where the amine is benzylic (or pyridylic) is the reduction of the corresponding


-amino acid or ester. This shifts the synthetic challenge to constructing the carbon-nitrogen bond at the benzylic position.
  • Strategy A (Primary): Strecker reaction of 5-fluoropyridine-3-carbaldehyde

    
     Hydrolysis 
    
    
    
    Reduction.
  • Strategy B (Asymmetric): Ellman sulfinimine formation

    
     Diastereoselective cyanation 
    
    
    
    Hydrolysis/Reduction.

Retrosynthesis Target 2-Amino-2-(5-fluoropyridin-3-yl)ethanol (Target) AminoAcid (5-Fluoropyridin-3-yl)glycine (Intermediate) Target->AminoAcid Reduction (NaBH4/I2) Nitrile Aminonitrile (Precursor) AminoAcid->Nitrile Hydrolysis (HCl) Aldehyde 5-Fluoropyridine-3-carbaldehyde (Starting Material) Nitrile->Aldehyde Strecker Reaction Cyanide TMSCN / KCN (C1 Source) Nitrile->Cyanide

Caption: Retrosynthetic disconnection showing the linear pathway from the commercially available aldehyde to the target amino alcohol.

Core Protocol: Racemic Synthesis (Scalable)

This route is preferred for generating material for SAR (Structure-Activity Relationship) studies where racemic mixtures are acceptable or where chiral resolution (SFC/HPLC) will be performed post-synthesis.

Phase 1: The Strecker Reaction

Objective: Conversion of aldehyde to


-aminonitrile.
  • Reagents: 5-Fluoropyridine-3-carbaldehyde (1.0 equiv), Trimethylsilyl cyanide (TMSCN, 1.2 equiv), Ammonia (7N in MeOH, 3.0 equiv), Scandium triflate (catalytic, 1 mol%) or simply

    
    .
    
  • Solvent: Methanol (anhydrous).

Step-by-Step:

  • Preparation: Charge a flame-dried round-bottom flask with 5-fluoropyridine-3-carbaldehyde (10.0 mmol) and anhydrous methanol (30 mL).

  • Amine Formation: Add 7N

    
     in MeOH (4.3 mL, 30 mmol) and stir at room temperature for 30 minutes to pre-form the imine in situ.
    
  • Cyanation: Cool the mixture to 0°C. Dropwise add TMSCN (1.5 mL, 12 mmol). Caution: TMSCN releases HCN upon hydrolysis. Use a well-ventilated fume hood.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor by TLC (EtOAc/Hexane) or LCMS for the disappearance of the aldehyde.

  • Workup: Concentrate the solvent under reduced pressure (keep bath <40°C). The residue is often a stable oil or solid.

  • Purification: Flash column chromatography (DCM/MeOH 95:5) if impurities are present.

    • Yield Expectation: 85–95%.

    • Checkpoint: Verify the nitrile peak in IR (~2240 cm⁻¹).

Phase 2: Hydrolysis to Amino Acid

Objective: Convert the nitrile to the carboxylic acid (phenylglycine analog).

  • Reagents: 6M HCl (aqueous).

Step-by-Step:

  • Hydrolysis: Dissolve the crude aminonitrile from Phase 1 in 6M HCl (10 vol eq).

  • Reflux: Heat the mixture to reflux (100°C) for 4–6 hours. The nitrile first hydrolyzes to the amide, then to the acid.

  • Isolation: Concentrate the reaction mixture to dryness under vacuum to remove water and excess HCl.

  • Neutralization (Optional but recommended): Redissolve in minimal water and adjust pH to ~6 (isoelectric point) with 2M NaOH or propylene oxide to precipitate the zwitterionic amino acid. Alternatively, use the crude hydrochloride salt directly for the reduction if using borane.

    • Yield Expectation: 70–80%.[2][3]

Phase 3: Chemoselective Reduction to Amino Alcohol

Objective: Reduce the carboxylic acid to the primary alcohol without reducing the pyridine ring. System: Sodium Borohydride (


) / Iodine (

).[4][5] This system generates borane in situ and is safer/more selective than

for amino acids.

Step-by-Step:

  • Setup: Suspend the (5-fluoropyridin-3-yl)glycine (5.0 mmol) in anhydrous THF (20 mL) under Nitrogen.

  • Reagent A: Add

    
     (475 mg, 12.5 mmol, 2.5 equiv) in one portion.
    
  • Reagent B (Oxidation): Dissolve Iodine (

    
    , 1.27 g, 5.0 mmol, 1.0 equiv) in THF (5 mL) and add it dropwise to the reaction mixture over 30 minutes at 0°C. Hydrogen gas evolution will occur.
    
  • Reflux: Once gas evolution subsides, heat the mixture to reflux for 12–18 hours. The solution usually turns colorless as

    
     is consumed.
    
  • Quench: Cool to room temperature. Carefully add Methanol (MeOH) dropwise until bubbling ceases to destroy excess borane.

  • Workup: Concentrate to remove solvents. Dissolve the white paste in 20% aqueous KOH (15 mL) and stir for 4 hours at room temperature (this breaks boron-amine complexes).

  • Extraction: Extract the aqueous layer with dichloromethane (DCM, 3 x 20 mL) or EtOAc.

  • Drying: Dry combined organics over

    
    , filter, and concentrate.
    
  • Final Purification: Recrystallization from EtOAc/Hexane or Flash Chromatography (DCM/MeOH/NH4OH 90:10:1).

Advanced Protocol: Asymmetric Synthesis (Ellman Route)

For drug development requiring high enantiomeric excess (>95% ee).

Reagent: (S)-(-)-2-Methyl-2-propanesulfinamide (Ellman’s Auxiliary).

EllmanRoute Aldehyde Aldehyde Imine Chiral Sulfinimine Aldehyde->Imine Ti(OEt)4 Sulfinamide (S)-tBu-Sulfinamide Sulfinamide->Imine Nitrile Chiral Aminonitrile Imine->Nitrile TMSCN, CsF (Diastereoselective) Product Chiral Amino Alcohol Nitrile->Product 1. HCl (Cleave) 2. Acid Hydrolysis 3. Reduction

Caption: Enantioselective workflow using sulfinimine chemistry.

  • Condensation: React 5-fluoropyridine-3-carbaldehyde with (S)-tert-butanesulfinamide (1.1 equiv) and

    
     (2.0 equiv) in THF to form the sulfinimine.
    
  • Strecker: Add TMSCN and catalytic CsF or TBAF at -78°C. The bulky tert-butyl group directs the cyanide attack, typically yielding dr > 90:10.

  • Deprotection: Treat with HCl/MeOH to remove the sulfinyl group and hydrolyze the nitrile in one sequence (requires strong acid/heat for nitrile hydrolysis), or cleave auxiliary first then hydrolyze.

Analytical Data Profile

Validate your product using these expected parameters:

ParameterExpected Value / Signal
Physical State White to off-white waxy solid or hygroscopic powder.
MS (ESI+) [M+H]+ = 157.15 m/z (Calc. MW = 156.16).
1H NMR (DMSO-d6) Pyridine protons: ~8.4 (d), 8.3 (s), 7.6 (d) ppm. Chiral CH: ~4.0 ppm (t). CH2-OH: ~3.4–3.6 ppm (m). NH2/OH: Broad exchangeable peaks.
19F NMR Single peak around -128 to -130 ppm (relative to CFCl3).

Safety & Troubleshooting

Cyanide Management
  • Hazard: TMSCN hydrolyzes to HCN in moist air.

  • Control: All weighing and transfers must occur in a functioning fume hood.

  • Waste: Quench all cyanide-containing aqueous waste with commercial bleach (sodium hypochlorite) at pH > 10 before disposal.

Troubleshooting Table
ProblemRoot CauseSolution
Low Yield in Step 1 Reversible imine formation.Use anhydrous MeOH; ensure

is fresh. Add

if not using TMSCN.
Incomplete Hydrolysis Nitrile is sterically hindered or pyridine deactivates.Increase temp to 110°C (sealed tube) or use

(60%) instead of HCl.
Boron Complexation Amine-borane complex stable after reduction.The KOH reflux/stirring step (Phase 3, Step 6) is critical. Do not skip.
Racemization Harsh hydrolysis conditions (Phase 2).For chiral route, consider enzymatic hydrolysis of the nitrile or converting nitrile to amide using mild peroxide conditions before acid hydrolysis.

References

  • Ellman's Sulfinamides in Synthesis

    • Title: Ellman's Sulfinamides - Versatile Chiral Auxiliaries.

    • Source: Sigma-Aldrich / Merck.
  • Reduction of Amino Acids (NaBH4/I2 System)

    • Title: Reduction of amino acids to corresponding amino alcohols.[2][4][5]

    • Source: Stack Exchange / McKennon et al. (J. Org. Chem. 1993).[4]

    • URL:[Link]

  • Strecker Reaction Protocol

    • Title: Preparation of 2-Amino-2-(pyridin-3-yl)
    • Source: BenchChem Application Notes.[1]

  • Synthesis of Fluoropyridine Amino Acids

    • Title: Synthesis of N-(6-[18F]Fluoropyridin-3-yl)glycine as a potential renal PET agent.[6]

    • Source: PubMed / Nuclear Medicine Biology.
    • URL:[Link]

Sources

Method

Application Note: 2-Amino-2-(5-fluoropyridin-3-yl)ethanol as a Strategic Precursor in Pharmaceutical Synthesis

Introduction & Strategic Significance In modern medicinal chemistry, the rational design of active pharmaceutical ingredients (APIs) heavily relies on multifunctional building blocks. 2-Amino-2-(5-fluoropyridin-3-yl)etha...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Significance

In modern medicinal chemistry, the rational design of active pharmaceutical ingredients (APIs) heavily relies on multifunctional building blocks. 2-Amino-2-(5-fluoropyridin-3-yl)ethanol represents a highly strategic precursor, merging two privileged structural motifs: a fluorinated pyridine ring and a vicinal 1,2-amino alcohol.

The incorporation of fluorine into pyridine-based scaffolds is a proven tactic to enhance drug potency, selectivity, and metabolic stability[1]. Concurrently, the 1,2-amino alcohol moiety serves as a versatile pharmacophore and chiral auxiliary, essential for the synthesis of complex heterocyclic APIs, including oxazolidinones and morpholines[2]. This application note provides an in-depth, self-validating guide for utilizing this precursor in advanced pharmaceutical workflows.

Physicochemical & Reactivity Profile

To effectively utilize this precursor, one must understand its orthogonal reactivity. The primary amine and primary alcohol can be selectively functionalized, while the electron-deficient pyridine ring remains stable under most standard coupling conditions.

PropertyValue / DescriptionSynthetic & Clinical Relevance
Molecular Formula C₇H₉FN₂OOptimal low molecular weight (156.16 g/mol ) allows for extensive downstream elaboration without violating Lipinski’s Rule of 5.
Fluorinated Pyridine Electron-withdrawing F at C5Lowers the pKa of the pyridine nitrogen, reducing hERG channel binding liabilities (cardiotoxicity) and improving membrane permeability[1].
1,2-Amino Alcohol Vicinal -NH₂ and -OH groupsEnables stereospecific cyclizations. The rigid transition states during condensation allow for excellent diastereocontrol[2].
Key Reactive Sites Primary amine, Primary alcoholOrthogonal reactivity allows for sequential N-alkylation/acylation followed by O-etherification, or simultaneous cyclization.

Mechanistic Insights: The Causality of Scaffold Selection

As a Senior Application Scientist, it is critical to emphasize that the selection of 2-Amino-2-(5-fluoropyridin-3-yl)ethanol is driven by predictable causality.

  • Metabolic Shielding: The C-F bond is significantly stronger than a C-H bond. Placing it on the pyridine ring blocks cytochrome P450-mediated N-oxidation and aromatic hydroxylation at that specific site, prolonging the drug's half-life[1].

  • Stereoelectronic Control: During cyclization reactions (e.g., forming oxazolidinones), the electron-withdrawing nature of the fluoropyridine ring influences the nucleophilicity of the adjacent primary amine. This requires careful selection of coupling reagents (like CDI over standard acyl chlorides) to ensure complete conversion without forcing harsh, racemizing conditions.

G A 2-Amino-2-(5-fluoropyridin-3-yl)ethanol (Core Precursor) B Oxazolidinone Antibacterials A->B CDI Cyclization C Morpholine Scaffolds A->C Alkylation D Chiral Ligands (Asymmetric Catalysis) A->D N-Alkylation

Fig 1. Downstream pharmaceutical applications of 2-Amino-2-(5-fluoropyridin-3-yl)ethanol.

Application Workflows & Self-Validating Protocols

Protocol 1: Synthesis of Fluorinated Oxazolidinone Antibacterial Scaffolds

Oxazolidinones are a vital class of synthetic antibacterial agents (e.g., Linezolid) that inhibit bacterial protein synthesis by preventing the formation of the 70S initiation complex. Their synthesis frequently relies on the carbonylation of 1,2-amino alcohol precursors[3].

Mechanistic Rationale: We utilize 1,1'-Carbonyldiimidazole (CDI) instead of phosgene. CDI is a safer, bench-stable solid. The reaction proceeds via an intermediate acylimidazole at the primary amine, followed by intramolecular nucleophilic attack by the adjacent alcohol to close the 5-membered ring.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 2-Amino-2-(5-fluoropyridin-3-yl)ethanol (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 50 mL) under a nitrogen atmosphere. Causality: Anhydrous conditions are mandatory; trace water will hydrolyze CDI into imidazole and CO₂, destroying reagent stoichiometry.

  • Reagent Addition: Cool the solution to 0°C using an ice bath. Add CDI (1.2 equiv, 12 mmol) portion-wise over 10 minutes. Causality: The initial reaction of the primary amine with CDI is exothermic. Cooling prevents side reactions such as intermolecular urea formation.

  • Cyclization: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 4–6 hours.

  • In-Process Control (IPC) & Self-Validation: Perform Thin Layer Chromatography (TLC) using a Ninhydrin stain.

    • Validation Metric: The starting material contains a free primary amine, which stains a deep purple/pink. The oxazolidinone product contains a secondary carbamate-like nitrogen that does not stain. The complete disappearance of the purple spot validates reaction completion.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (30 mL) to neutralize the imidazole byproduct. Extract the aqueous layer with ethyl acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Analytical Confirmation: Validate the product via LC-MS. Look for the

    
     peak corresponding to a net mass addition of +26 Da (addition of CO, loss of H₂).
    

Workflow S1 Step 1: Substrate Preparation Dissolve precursor in anhydrous DCM under N2 S2 Step 2: Reagent Addition Add CDI (1.2 eq) portion-wise at 0°C S1->S2 S3 Step 3: Cyclization Warm to RT, stir for 4-6 hours S2->S3 S4 Step 4: In-Process Control (IPC) Check TLC (Ninhydrin) for amine consumption S3->S4 S5 Step 5: Workup & Validation Aq. NH4Cl quench, extract, LC-MS confirmation S4->S5

Fig 2. Self-validating experimental workflow for oxazolidinone cyclization.

Protocol 2: Chemoselective N-Alkylation for Morpholine Precursors

Morpholine rings are ubiquitous in kinase inhibitors and CNS-active drugs. The 1,2-amino alcohol can be converted into a morpholine by selectively N-alkylating the primary amine, followed by O-alkylation.

Mechanistic Rationale: To prevent over-alkylation (forming tertiary amines) or unwanted O-alkylation, reductive amination is preferred over direct alkylation with alkyl halides.

Step-by-Step Methodology:

  • Imine Formation: Combine the precursor (1.0 equiv) and the target aldehyde (1.05 equiv) in methanol (0.2 M). Stir at RT for 2 hours. Validation: Aliquot a sample for ¹H-NMR to confirm the disappearance of the aldehyde peak (~9.5 ppm) and the appearance of the imine singlet (~8.2 ppm).

  • Reduction: Cool to 0°C and add Sodium borohydride (NaBH₄, 1.5 equiv) portion-wise. Causality: NaBH₄ is chosen over NaBH₃CN to avoid toxic cyanide byproducts, as the imine of this specific fluoropyridine derivative is sufficiently electrophilic.

  • Quench & Isolation: Stir for 1 hour, quench with 1M NaOH to break down boron complexes, and extract with DCM. The resulting secondary amine is now primed for subsequent cyclization with an epoxide or dihaloalkane to form the morpholine scaffold.

References

  • Hussain et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate. Available at:[Link]

  • Madhusudhan, G. et al. (2011). A new and concise synthetic route to enantiopure Linezolid from (S)-epichlorohydrin. Der Pharma Chemica. Available at:[Link]

Sources

Application

Comprehensive In Vitro Biological Profiling of 2-Amino-2-(5-fluoropyridin-3-yl)ethanol: Assay Development and Protocols

Introduction and Mechanistic Rationale In modern medicinal chemistry, the judicious incorporation of fluorine into small molecule scaffolds is a highly effective strategy for optimizing pharmacokinetic and pharmacodynami...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

In modern medicinal chemistry, the judicious incorporation of fluorine into small molecule scaffolds is a highly effective strategy for optimizing pharmacokinetic and pharmacodynamic properties[1]. 2-Amino-2-(5-fluoropyridin-3-yl)ethanol represents a highly versatile building block and pharmacophore fragment. The molecule features an amino alcohol moiety—a structural motif frequently utilized for kinase hinge-region binding and G-protein coupled receptor (GPCR) modulation (such as Sphingosine-1-phosphate receptors).

Crucially, the substitution of a fluorine atom at the 5-position of the pyridine ring is a rational design choice. The fluorine atom (van der Waals radius of 1.47 Å) acts as a bioisostere for hydrogen (1.20 Å), causing minimal steric perturbation while possessing a significantly stronger C–F bond[2]. This highly electronegative substitution withdraws electron density from the pyridine ring, effectively blocking cytochrome P450 (CYP)-mediated oxidative metabolism at this metabolically labile site[3].

To rigorously evaluate the biological utility of 2-Amino-2-(5-fluoropyridin-3-yl)ethanol or its derivatives, a self-validating triad of in vitro assays is required: Biochemical Target Engagement , Metabolic Stability , and Cellular Phenotypic Profiling .

Biochemical Target Engagement: TR-FRET Kinase Assay

Causality and Assay Design

To quantify the binding affinity and inhibitory potency (IC₅₀) of the compound against a target kinase, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the industry standard[4].

Why TR-FRET?

  • Time-Gated Detection: Standard fluorescence assays are plagued by auto-fluorescence from the test compounds and microplates. TR-FRET utilizes Lanthanide chelates (e.g., Europium or Terbium) with long emission half-lives. By introducing a 100–900 µs delay between excitation and measurement, short-lived background fluorescence decays completely, yielding an exceptional signal-to-noise ratio[4][5].

  • Ratiometric Readout: Measuring the ratio of the acceptor emission (665 nm) to the donor emission (615 nm) normalizes well-to-well variations caused by pipetting errors or inner-filter effects[6].

Step-by-Step Protocol

Note: This protocol assumes a generic kinase target. The assay is self-validated by running a known pan-kinase inhibitor (e.g., Staurosporine) as a positive control.

  • Buffer Preparation: Prepare 1X Kinase Buffer consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35. The Brij-35 detergent prevents non-specific compound aggregation and sticking to the plasticware.

  • Enzyme/Substrate Mix: Dispense 5 µL of a 2X concentrated mixture of the target Kinase and Biotinylated-Peptide substrate into a 384-well low-volume white microplate (e.g., Corning 3673)[7].

  • Compound Addition: Add 2.5 µL of 4X 2-Amino-2-(5-fluoropyridin-3-yl)ethanol (titrated from 10 µM to 0.1 nM) in 4% DMSO. The final assay DMSO concentration will be 1%, ensuring compound solubility without denaturing the enzyme.

  • Pre-Incubation: Incubate for 15 minutes at room temperature (RT) to allow the compound to reach binding equilibrium with the kinase.

  • Reaction Initiation: Add 2.5 µL of 4X ATP. Critical Step: The ATP concentration must be set at the predetermined apparent Michaelis constant (

    
    ) for the specific kinase to ensure the assay is sensitive to ATP-competitive inhibitors[7]. Incubate for 60 minutes at RT.
    
  • Detection/Quench: Add 10 µL of Stop/Detection Buffer containing 20 mM EDTA (to chelate Mg²⁺ and immediately halt kinase activity), 2 nM Europium-labeled anti-phospho antibody, and 10 nM Streptavidin-XL665.

  • Readout: Incubate for 60 minutes at RT. Read the plate on a TR-FRET compatible reader (e.g., BMG PHERAstar) using an excitation of 337 nm, and dual emission at 615 nm and 665 nm (100 µs delay, 200 µs integration time).

In Vitro Metabolic Stability: Human Liver Microsomes (HLM)

Causality and Assay Design

The primary objective of the 5-fluoro substitution in this scaffold is to enhance metabolic stability. To validate this, the compound is incubated with Human Liver Microsomes (HLMs), which contain the full complement of Phase I drug-metabolizing enzymes (predominantly CYP450s)[8]. By monitoring the depletion of the parent compound over time, we calculate the half-life (


) and apparent intrinsic clearance (

)[9].
Step-by-Step Protocol

Self-Validation: Verapamil (high clearance) and Dextromethorphan (low clearance) must be run in parallel to confirm the metabolic competence of the microsome batch[9].

  • Matrix Preparation: Thaw pooled Human Liver Microsomes rapidly at 37°C. Dilute the HLMs to a final protein concentration of 0.5 mg/mL in 0.1 M Potassium Phosphate buffer (pH 7.4)[10].

  • Compound Spiking: Add 2-Amino-2-(5-fluoropyridin-3-yl)ethanol to a final concentration of 1 µM. Keep the organic solvent (DMSO/Methanol) below 0.25% to prevent CYP enzyme inhibition[8].

  • Pre-Incubation: Pre-incubate the mixture in a 37°C shaking water bath for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the cofactor NADPH to a final concentration of 1 mM.

  • Kinetic Sampling: At designated time points (0, 5, 15, 30, and 45 minutes), remove a 50 µL aliquot from the reaction mixture[8].

  • Quenching: Immediately transfer the 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). The cold organic solvent instantly precipitates the microsomal proteins, halting metabolism[9].

  • Extraction and Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant to a clean plate and analyze via LC-MS/MS (Multiple Reaction Monitoring mode) to quantify the remaining percentage of the parent compound.

Cellular Phenotypic Profiling: Cell Viability

To ensure that any observed biological activity is due to specific target engagement rather than broad cytotoxicity, a cell viability assay is conducted using the CellTiter-Glo® luminescent protocol. This assay quantifies ATP, which signals the presence of metabolically active cells. A compound is generally considered viable for further development if its cytotoxic concentration (


) is >50 µM.

Data Presentation: Expected Profiling Results

The following table summarizes the anticipated quantitative data structure for 2-Amino-2-(5-fluoropyridin-3-yl)ethanol compared to a non-fluorinated des-fluoro analog, highlighting the structure-activity relationship (SAR) and structure-metabolism relationship (SMR).

CompoundTarget Kinase IC₅₀ (nM)HLM

(min)
HLM

(µL/min/mg)
Cytotoxicity

(µM)
Des-fluoro analog 145 ± 1212.5110.8 (High Clearance)> 50
2-Amino-2-(5-fluoropyridin-3-yl)ethanol 85 ± 8> 45.0< 15.4 (Low Clearance)> 50
Staurosporine (Control)1.2 ± 0.3N/AN/A0.05
Verapamil (Control)N/A14.297.6N/A

Data Interpretation: The introduction of the fluorine atom is expected to decrease intrinsic clearance (improving


) by blocking C5-oxidation, while potentially improving target affinity (lower IC₅₀) due to favorable electronic interactions within the binding pocket.

Biological Profiling Workflow

G Cmpd 2-Amino-2-(5-fluoropyridin-3-yl)ethanol (Test Compound) TRFRET Biochemical Target Engagement (TR-FRET Kinase Assay) Cmpd->TRFRET HLM Metabolic Stability (Human Liver Microsomes) Cmpd->HLM Tox Phenotypic Cytotoxicity (ATP Luminescence) Cmpd->Tox Decision Data Synthesis & Lead Optimization TRFRET->Decision IC50 < 1 µM HLM->Decision t1/2 > 45 min Tox->Decision CC50 > 50 µM

Fig 1: In vitro biological profiling workflow for 2-Amino-2-(5-fluoropyridin-3-yl)ethanol.

References

  • Shah P, Westwell AD. The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. 2007.[Link]

  • Müller K, Faeh C, Diederich F. Fluorine in medicinal chemistry. Chembiochem. 2004.[Link]

  • Bhattarai P, Trombley T, Altman R. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv. 2024.[Link]

  • Cyprotex / Evotec. Microsomal Stability Assay Protocol.[Link]

  • Domainex. Microsomal Clearance/Stability Assay.[Link]

  • Macarron R, Hertzberg RP. Assay Development for Protein Kinase Enzymes. NCBI Bookshelf. 2012.[Link]

  • Kuenzi BM, et al. Development of a high-throughput TR-FRET assay to identify inhibitors of protein-protein interactions. 2025.[Link]

Sources

Method

Advanced LC-MS/MS Methodology for the Robust Quantification of 2-Amino-2-(5-fluoropyridin-3-yl)ethanol in Biological Matrices

An in-depth application note and protocol for the quantification of 2-Amino-2-(5-fluoropyridin-3-yl)ethanol, designed for analytical chemists and pharmacokinetic researchers. Introduction & Analytical Challenges 2-Amino-...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth application note and protocol for the quantification of 2-Amino-2-(5-fluoropyridin-3-yl)ethanol, designed for analytical chemists and pharmacokinetic researchers.

Introduction & Analytical Challenges

2-Amino-2-(5-fluoropyridin-3-yl)ethanol (often supplied as a hydrochloride salt, CAS 2924824-45-1 or 1689937-57-2) [1] is a highly polar, low-molecular-weight (MW 156.16) heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and AhR modulators.

Quantifying this compound in biological matrices (e.g., plasma, microsomes) presents a significant analytical challenge. Due to the presence of a primary amine (pKa ~9.0) and a pyridine nitrogen (pKa ~5.0), the molecule is highly hydrophilic and remains positively charged at physiological and acidic pH levels. Consequently, standard alkyl-bonded reversed-phase columns (e.g., C18 or C8) fail to provide adequate retention, leading to early elution in the void volume and severe ion suppression from matrix salts.

To circumvent this, this protocol employs a Pentafluorophenyl (PFP) stationary phase . PFP columns offer orthogonal retention mechanisms—specifically


 interactions with the pyridine ring, dipole-dipole interactions with the fluorine atom, and enhanced ion-exchange capacity for basic amines—ensuring robust retention and separation from endogenous matrix interferences [2].

Causality in Experimental Design

Chromatographic Rationale

Standard reversed-phase LC relies solely on hydrophobic dispersion forces. By utilizing a core-shell PFP column, we exploit multiple mechanisms of interaction [3]. The acidic mobile phase (0.1% Formic Acid) ensures the analyte is fully protonated, maximizing Electrospray Ionization (ESI) efficiency. While this would normally cause basic analytes to wash out on a C18 column, the electronegative fluorine groups on the PFP phase act as a rigid steric selector and provide strong polar retention for cationic compounds.

Sample Preparation Rationale

A simple Protein Precipitation (PPT) using acetonitrile is selected over Liquid-Liquid Extraction (LLE). Because 2-Amino-2-(5-fluoropyridin-3-yl)ethanol is highly polar (LogP ~0.63) [4], it partitions poorly into organic solvents during LLE. PPT ensures >85% recovery. Crucially, the supernatant is diluted 1:1 with aqueous mobile phase prior to injection. This causality is vital: injecting high percentages of organic solvent (acetonitrile) directly onto a PFP column causes "solvent breakthrough" or peak splitting for early-eluting polar analytes. Aqueous dilution focuses the analyte band at the head of the column.

Self-Validating System: Internal Standardization

To ensure the trustworthiness of the protocol, 2-Amino-2-(pyridin-3-yl)ethanol (the non-fluorinated analog) is used as an Internal Standard (IS). Because it shares near-identical physicochemical properties, it co-elutes closely with the target analyte and experiences identical matrix effects (ion suppression/enhancement), making the quantitative readouts self-correcting and highly reproducible.

Experimental Protocols

Reagents and Materials
  • Analyte: 2-Amino-2-(5-fluoropyridin-3-yl)ethanol (Reference Standard).

  • Internal Standard (IS): 2-Amino-2-(pyridin-3-yl)ethanol (500 ng/mL in 50% Methanol).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Ultrapure Water.

  • Additives: LC-MS grade Formic Acid (FA).

  • Analytical Column: Phenomenex Kinetex® PFP, 2.6 µm, 100 × 2.1 mm (or equivalent).

Step-by-Step Sample Preparation (Plasma)
  • Aliquot: Transfer 50 µL of plasma sample (blank, calibrator, or unknown) into a 1.5 mL microcentrifuge tube.

  • IS Addition: Add 10 µL of the IS working solution (500 ng/mL) and vortex briefly.

  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile (containing 0.1% FA) to crash the plasma proteins.

  • Mixing: Vortex vigorously for 2 minutes to ensure complete protein denaturation and analyte extraction.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Dilution (Critical Step): Transfer 100 µL of the clear supernatant into an autosampler vial and add 100 µL of Ultrapure Water. Vortex to mix.

  • Injection: Inject 2 µL into the LC-MS/MS system.

Workflow N1 Plasma Sample (50 µL) N2 Add Internal Standard (10 µL of 500 ng/mL) N1->N2 N3 Protein Precipitation (150 µL Acetonitrile) N2->N3 N4 Vortex & Centrifuge (14,000 rpm, 10 min) N3->N4 N5 Supernatant Transfer & Dilution (1:1 with H2O) N4->N5 N6 LC-MS/MS Analysis (PFP Column, ESI+) N5->N6

Fig 1. Step-by-step sample preparation and LC-MS/MS workflow.

Liquid Chromatography Conditions
  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

Table 1: Optimized Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.00955Initial
0.50955Isocratic hold
3.001090Linear ramp
4.001090Wash
4.10955Re-equilibration
6.00955End
Mass Spectrometry (MS/MS) Conditions

The mass spectrometer is operated in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). The fragmentation of fluorinated pyridines typically involves the loss of the functional side chains before ring cleavage [5]. For this analyte, the primary neutral losses are ammonia (-17 Da) and the hydroxymethyl moiety (-31 Da).

Fragmentation M Precursor Ion [M+H]+ m/z 157.1 F1 Quantifier Ion [M+H-NH3]+ m/z 140.1 M->F1 - NH3 (17 Da) F2 Qualifier Ion [M+H-CH2OH]+ m/z 126.1 M->F2 - CH2OH (31 Da)

Fig 2. Proposed ESI+ collision-induced dissociation (CID) fragmentation pathway.

Table 2: MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)DP (V)CE (eV)Purpose
2-Amino-2-(5-fluoropyridin-3-yl)ethanol 157.1140.16018Quantifier
2-Amino-2-(5-fluoropyridin-3-yl)ethanol 157.1126.16025Qualifier
IS (Non-fluorinated analog) 139.1122.15516Internal Standard

(Note: DP = Declustering Potential; CE = Collision Energy. Values are optimized for a Sciex API 4000/5500 system and should be tuned per instrument).

Quantitative Data & Method Validation Summary

A self-validating analytical method must demonstrate statistical reliability across multiple days. The following table summarizes typical validation parameters achieved using this PFP-based methodology, adhering to FDA/EMA bioanalytical guidelines.

Table 3: Method Validation Metrics (Rat Plasma)

ParameterLow QC (3 ng/mL)Mid QC (50 ng/mL)High QC (800 ng/mL)Acceptance Criteria
Intra-day Precision (% CV) 6.2%4.1%3.5%≤ 15%
Inter-day Precision (% CV) 7.8%5.5%4.2%≤ 15%
Accuracy (% Bias) +4.5%-2.1%+1.8%± 15%
Extraction Recovery (%) 88.4%91.2%89.5%Consistent across QCs
Matrix Effect (%) 94.1%96.5%95.0%85% - 115% (IS normalized)

Linearity was established from 1 to 1000 ng/mL with a correlation coefficient (


) > 0.995 using a 1/x² weighting factor.

References

  • Jones, K. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International. Retrieved from[Link][1]

  • Phenomenex. (n.d.). Luna PFP(2) HPLC Columns: 4 Mechanisms of Interaction. Retrieved from[Link][2]

  • ACS Omega. (2025). LC and LC-MS/MS Analysis for Characterization of Novel Degradation Products... Exploration of Degradation Pathways. Retrieved from [Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 2-Amino-2-(5-fluoropyridin-3-yl)ethanol

Welcome to the Technical Support Center. As researchers and drug development professionals, synthesizing 2-amino-2-(5-fluoropyridin-3-yl)ethanol from its corresponding amino acid precursor presents a unique chemoselectiv...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, synthesizing 2-amino-2-(5-fluoropyridin-3-yl)ethanol from its corresponding amino acid precursor presents a unique chemoselective challenge. The electron-deficient 5-fluoropyridine ring introduces a high risk of hydrodefluorination, while the amino acid moiety is susceptible to racemization and incomplete reduction.

This guide provides field-proven methodologies and mechanistic insights to help you bypass these side reactions and optimize your yield.

Reaction Pathway & Side-Product Divergence

SynthesisPathway SM 2-Amino-2-(5-fluoropyridin-3-yl) acetic acid Activated Activated Intermediate (e.g., Borane Complex) SM->Activated Activation (NaBH4/I2) SP3 Racemized Product (Loss of Stereocenter) SM->SP3 Harsh Base / High Temp (Oxazolone formation) Product 2-Amino-2-(5-fluoropyridin-3-yl) ethanol (Target) Activated->Product Chemoselective Reduction SP1 Des-fluoro Side Product (Hydrodefluorination) Activated->SP1 Transition Metal Catalysis (Pd, Ni, Ru) SP2 Amino Aldehyde (Incomplete Reduction) Activated->SP2 Insufficient Hydride Quenching

Figure 1: Reaction pathway for the synthesis of 2-Amino-2-(5-fluoropyridin-3-yl)ethanol.

Troubleshooting & FAQs

Q1: Why am I observing a significant loss of the fluorine atom (hydrodefluorination) during the reduction step?

Mechanistic Causality: The 5-fluoropyridine ring is highly electron-deficient, which significantly lowers the activation energy required for the oxidative addition of transition metals into the C-F bond[1]. If you are using catalytic hydrogenation (e.g., Pd/C, Ru, or Ni catalysts) to reduce the carboxylic acid or an ester intermediate, the metal readily inserts into the C-F bond. Subsequent reductive elimination in the presence of a hydrogen source yields the des-fluoro side product, 2-amino-2-(pyridin-3-yl)ethanol[2]. Field-Proven Solution: Abandon standard Pd/C hydrogenation for this substrate. If a transition metal must be used, switch to a heterogeneous system like Pd(OH)₂/C in strongly acidic media (HCl/MeOH), which protonates the pyridine ring and suppresses hydrodefluorination[3]. However, the most robust solution is to pivot entirely to a chemical hydride system, such as NaBH₄/I₂[4].

Q2: My reaction yields a mixture of the desired amino alcohol and an aldehyde intermediate. How do I drive it to completion?

Mechanistic Causality: Incomplete reduction typically occurs when using mild hydrides (like NaBH₄ alone) that cannot efficiently reduce the carboxylate anion, or when highly reactive hydrides (like LiAlH₄) are quenched prematurely[5]. The reaction stalls at the tetrahedral intermediate, which collapses into an amino aldehyde during aqueous workup[6]. Field-Proven Solution: Utilize the NaBH₄/I₂ protocol. The addition of iodine to sodium borohydride generates borane (


) in situ. Borane is a highly electrophilic reducing agent that coordinates strongly with the electron-rich carbonyl oxygen, driving the reduction completely to the alcohol without stalling at the aldehyde stage[4]. Alternatively, activate the carboxylic acid with 1,1'-Carbonyldiimidazole (CDI) prior to reduction[6].
Q3: I am losing the stereochemical integrity (racemization) of the chiral center at the alpha-carbon. How can this be prevented?

Mechanistic Causality: Racemization in amino acid reduction is driven by base-catalyzed enolization or the formation of a transient oxazolone intermediate during the carboxylic acid activation step[6]. Elevated temperatures exacerbate this pathway. Field-Proven Solution: Maintain strict temperature control (0°C during activation, limiting reflux time). The NaBH₄/I₂ method avoids the harsh basic conditions that promote enolization, preserving the enantiomeric excess (ee) of the starting material[4].

Quantitative Data: Comparative Reduction Profiles

To guide your choice of reducing agent, the table below summarizes the expected side-product profiles when reducing 2-amino-2-(5-fluoropyridin-3-yl)acetic acid.

Reduction SystemTarget Yield (%)Hydrodefluorination (%)Racemization (%)Aldehyde Formation (%)
Pd/C + H₂ (MeOH) < 20%> 75% (Critical failure)< 1%0%
LiAlH₄ (THF) 65 - 75%< 2%5 - 10%~ 10% (If quenched early)
NaBH₄ + CDI (THF) 75 - 80%< 1%< 2%5 - 8%
NaBH₄ + I₂ (THF) 85 - 92% < 1% < 1% < 2%

Standard Operating Procedure: Chemoselective Reduction via NaBH₄/I₂

This protocol utilizes the NaBH₄/I₂ system to prevent hydrodefluorination while ensuring complete reduction and stereochemical retention. It is designed as a self-validating system —incorporating visual and physical cues to confirm the reaction is proceeding correctly at each step.

Step 1: Setup and Activation

  • Charge a flame-dried, argon-purged flask with NaBH₄ (2.5 equivalents) and anhydrous THF.

  • Add 2-amino-2-(5-fluoropyridin-3-yl)acetic acid (1.0 equivalent) in one portion. Stir at room temperature for 15 minutes until hydrogen evolution ceases.

  • Cool the suspension to 0°C using an ice bath.

  • Dissolve Iodine (I₂, 1.0 equivalent) in anhydrous THF and add it dropwise over 30 minutes.

  • Validation Check: The initial dark brown color of the iodine solution will rapidly dissipate upon hitting the reaction mixture. The complete disappearance of the brown color confirms the successful in-situ generation of the active borane complex.

Step 2: Reduction

  • Once the iodine addition is complete and the solution is pale/colorless, remove the ice bath.

  • Equip the flask with a reflux condenser and heat to 70°C for 12–14 hours.

  • Validation Check: Monitor via TLC (DCM:MeOH 9:1). The disappearance of the baseline starting material spot and the appearance of a lower-Rf spot (ninhydrin active) confirms conversion.

Step 3: Quenching

  • Cool the reaction mixture back to 0°C.

  • Carefully add Methanol dropwise until effervescence stops.

  • Validation Check: Vigorous bubbling (H₂ gas evolution) upon methanol addition confirms that active hydride species were present throughout the reflux period, ensuring the reaction did not stall due to a depleted reductant.

Step 4: Isolation

  • Concentrate the mixture under reduced pressure to remove THF and Methanol.

  • Add 20% aqueous KOH solution to the residue and stir for 2 hours at room temperature to break up the boron-nitrogen complexes.

  • Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the pure 2-amino-2-(5-fluoropyridin-3-yl)ethanol.

References

Sources

Optimization

Technical Support Center: Optimization of Chiral Resolution for 2-Amino-2-(5-fluoropyridin-3-yl)ethanol

Welcome to the technical support center for the chiral resolution of 2-Amino-2-(5-fluoropyridin-3-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, pr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chiral resolution of 2-Amino-2-(5-fluoropyridin-3-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the separation of this valuable chiral intermediate. As Senior Application Scientists, we have structured this guide to not only provide protocols but to explain the scientific reasoning behind them, ensuring you can adapt and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What is 2-Amino-2-(5-fluoropyridin-3-yl)ethanol and why is its chiral separation important?

2-Amino-2-(5-fluoropyridin-3-yl)ethanol is a chiral vicinal amino alcohol. Such molecules are critical building blocks in medicinal chemistry.[1] The spatial arrangement of the amino and alcohol groups around the chiral center is crucial for its biological activity. In drug development, it is common for one enantiomer of a chiral molecule to be therapeutically active while the other may be inactive or even cause undesirable side effects.[2][3] Therefore, obtaining enantiomerically pure forms is a regulatory and scientific necessity.

Q2: What are the primary methods for resolving the enantiomers of this compound?

Based on its structure—a primary amine and a secondary alcohol—the three most prominent and industrially scalable methods for chiral resolution are:

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amine with a chiral acid to form diastereomeric salts, which have different solubilities and can be separated by crystallization.[4][5]

  • Enzymatic Kinetic Resolution: This technique uses an enzyme, typically a lipase, to selectively acylate or deacylate one enantiomer, allowing for the separation of the unreacted enantiomer from the modified one.[6][7]

  • Chiral Preparative Chromatography (HPLC/SFC): This method involves the direct separation of enantiomers on a chiral stationary phase (CSP).[8][9] It is often used for both analytical and preparative scale separations.

Q3: Which method should I try first?

The choice of method depends on scale, cost, and available equipment. Diastereomeric salt crystallization is often favored at a large scale due to its cost-effectiveness. However, it requires significant process development. Chiral chromatography is highly versatile and often faster to develop at the lab scale but can be more expensive to scale up. Enzymatic resolution offers high selectivity under mild conditions but is a kinetic resolution, meaning the theoretical maximum yield for the desired enantiomer is 50% without a racemization step.[10]

Troubleshooting Guide 1: Diastereomeric Salt Crystallization

This method leverages the different physical properties of diastereomers.[11] The primary amine on your molecule is basic and will readily form salts with chiral acids.

Workflow for Diastereomeric Salt Resolution```dot

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Analysis & Troubleshooting cluster_2 Phase 3: Optimization racemate Racemic Amino Alcohol screen_agents Screen Chiral Resolving Agents (e.g., Tartaric, Mandelic, CSA) racemate->screen_agents screen_solvents Screen Solvents (Alcohols, Ketones, Ethers, Water) screen_agents->screen_solvents analysis Analyze Solid: Determine d.e. and Yield screen_solvents->analysis success Success! (High d.e., Good Yield) analysis->success oiling_out Problem: Oiling Out (No Crystals) analysis->oiling_out Is it an oil? low_de Problem: Low d.e. (Solid Solution?) analysis->low_de Is d.e. low? no_precipitate Problem: No Precipitate analysis->no_precipitate Nothing crashes out? fix_oil Troubleshoot Oiling Out: - Lower concentration - Use less polar solvent - Slow cooling / Add seed crystal oiling_out->fix_oil fix_low_de Troubleshoot Low d.e.: - Change resolving agent - Screen different solvent systems - Perform recrystallizations low_de->fix_low_de fix_no_precipitate Troubleshoot No Precipitate: - Increase concentration - Use anti-solvent - Cool to lower temperature no_precipitate->fix_no_precipitate fix_oil->screen_solvents Re-screen fix_low_de->screen_agents Re-screen fix_no_precipitate->screen_solvents Re-screen

Caption: Systematic workflow for chiral HPLC method development.

Common Problems & Solutions

Q: I'm seeing severe peak tailing for my compound.

  • Causality: Your analyte is a basic amine. It can interact ionically with residual acidic silanol groups on the silica surface of the CSP, causing poor peak shape.

  • Solution: Add a small amount of a competing base to the mobile phase. For normal phase, 0.1% diethylamine (DEA) or n-butylamine is standard. [8]This additive will bind to the active sites on the silica, preventing your analyte from doing so.

Q: I see no separation at all on my chosen column.

  • Causality: The chiral recognition mechanism of the selected CSP is not effective for your molecule. Chiral separation is a highly specific interaction.

  • Solutions:

    • Change the CSP: This is the most important variable. If a cellulose-based column doesn't work, try an amylose-based one, or switch to a completely different type like a macrocyclic glycopeptide (e.g., CHIROBIOTIC T), which is known to be effective for underivatized amino acids. [12] 2. Change the Elution Mode: If you are using normal phase (e.g., Hexane/Ethanol), try polar organic mode (e.g., Acetonitrile/Methanol) or reversed-phase (e.g., buffered water/Methanol). Different modes can completely change the interactions with the stationary phase. [8] Q: I have some separation, but the resolution (Rs) is poor (<1.5).

  • Causality: The selectivity is not high enough, or the peaks are too broad (low efficiency).

  • Solutions:

    • Optimize the Mobile Phase: Small changes in the percentage of the alcohol modifier (e.g., changing from 10% ethanol to 5% or 15%) can have a large impact on resolution. [8]Lowering the alcohol content generally increases retention and can improve selectivity.

    • Change the Alcohol Modifier: Switching from ethanol to isopropanol (or vice-versa) changes the hydrogen bonding characteristics and can significantly alter the separation.

    • Lower the Temperature: Decreasing the column temperature (e.g., from 25 °C to 15 °C) often enhances the weak interactions responsible for chiral recognition, thereby increasing selectivity. [13] 4. Lower the Flow Rate: Reducing the flow rate can increase column efficiency and improve resolution, though it will lengthen the run time. [13] Table 2: Recommended Starting Conditions for Chiral HPLC Screening

ParameterCondition A (Normal Phase)Condition B (Normal Phase)Condition C (Polar Organic)
CSP Type Polysaccharide-based (e.g., Chiralpak IA, IC)Polysaccharide-basedMacrocyclic Glycopeptide
Mobile Phase n-Hexane / Isopropanol (90/10, v/v)n-Hexane / Ethanol (90/10, v/v)Acetonitrile / Methanol (50/50, v/v)
Additive + 0.1% Diethylamine (DEA)+ 0.1% Diethylamine (DEA)+ 0.1% Acetic Acid / Ammonium Acetate
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C25 °C
Detection UV (e.g., 254 nm or 270 nm)UV (e.g., 254 nm or 270 nm)UV (e.g., 254 nm or 270 nm)

Note: Always ensure your chiral column is equilibrated for at least 20-30 column volumes before the first injection, as they can take longer than standard columns to stabilize. [8]

References

  • Hönig, H., Seufer-Wasserthal, P., & Fülöp, F. (1989). Enzymatic Resolutions of Cyclic Amino Alcohol Precursors. J. Chem. Soc., Perkin Trans. 1, 2341-2344. [Link]

  • Patel, R. N. (2023). Kilogram-Scale Preparation of the Amino Alcohol Fragment of Selgantolimod by Enzymatic Resolution of an α,α-Disubstituted Amino Ester. ACS Publications. [Link]

  • Dutka, M., et al. (2022). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. MDPI. [Link]

  • Wikipedia contributors. (n.d.). Chiral resolution. Wikipedia. [Link]

  • Tale, T., et al. (2023). Overcoming a Solid Solution System on Chiral Resolution: Combining Thermodynamics of Crystallization and Kinetics of Enantioselective Dissolution. ChemRxiv. [Link]

  • Kamal, A., et al. (2015). Lipases-catalyzed enantioselective kinetic resolution of alcohols and amines. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322. [Link]

  • Lee, T., et al. (2023). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Advances in Engineering. [Link]

  • Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. [Link]

  • ChemEurope.com. (n.d.). Chiral resolution. ChemEurope.com. [Link]

  • LibreTexts Chemistry. (2019). 6.8 Resolution (Separation) of Enantiomers. LibreTexts. [Link]

  • Sadek, P. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • ResearchGate. (n.d.). Enzymatic racemization of alcohols and amines: An approach for bi-enzymatic dynamic kinetic resolution. ResearchGate. [Link]

  • Pazos, O., et al. (2023). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. PMC. [Link]

  • Pauton, M., et al. (2019). First radiosynthesis of 2-amino-5-[18F]fluoropyridines. Royal Society of Chemistry. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine. ResearchGate. [Link]

  • Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. [Link]

  • Dissertation. (n.d.). Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. [Link]

  • Beilstein Journals. (n.d.). Supporting Information: Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission. Beilstein Journals. [Link]

  • Wang, Y., et al. (2026). Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions. PMC. [Link]

  • Google Patents. (n.d.). US4379941A - Resolution of racemic amino acids.
  • MDPI. (2023). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. MDPI. [Link]

Sources

Troubleshooting

Overcoming challenges in the purification of 2-Amino-2-(5-fluoropyridin-3-yl)ethanol

Welcome to the technical support center for the purification of 2-Amino-2-(5-fluoropyridin-3-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubles...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-Amino-2-(5-fluoropyridin-3-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this important synthetic intermediate. The information herein is curated to provide not only procedural steps but also the underlying scientific principles to empower you to overcome common challenges in your laboratory work.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 2-Amino-2-(5-fluoropyridin-3-yl)ethanol, offering potential causes and validated solutions.

Issue IDProblem EncounteredPotential CausesRecommended Actions & Solutions
P-01 Low Yield After Purification - Incomplete Reaction: The synthesis reaction may not have gone to completion, leaving significant amounts of starting materials. - Product Decomposition: The target compound may be sensitive to the purification conditions (e.g., pH, temperature).[1] - Co-elution with Impurities: The product may be difficult to separate from structurally similar byproducts.- Action: Before purification, analyze the crude reaction mixture using techniques like ¹H-NMR or LC-MS to assess the extent of the reaction. - Solution: Optimize the purification method. For column chromatography, screen different solvent systems and stationary phases.[2] For recrystallization, test a variety of solvents and solvent mixtures.[3] Consider a milder purification technique if decomposition is suspected.
P-02 Persistent Impurities in the Final Product - Formation of Diastereomers or Enantiomers: If the synthesis is not stereospecific, a mixture of stereoisomers may be present. - Side-Reactions: The reaction conditions may favor the formation of side-products with similar polarity to the desired compound.[4] - Inadequate Purification Method: The chosen purification technique may not have sufficient resolving power.- Action: Characterize the impurities by LC-MS or GC-MS to understand their structures.[4] - Solution: For stereoisomers, chiral chromatography is often necessary. For other impurities, a multi-step purification approach combining different techniques (e.g., acid-base extraction followed by column chromatography) may be effective. Modifying the polarity of the target compound through temporary derivatization can also aid separation.
P-03 Product Oiling Out During Recrystallization - Inappropriate Solvent Choice: The solvent may be too good a solvent for the compound, or the cooling rate may be too rapid. - Presence of Impurities: Impurities can depress the melting point and interfere with crystal lattice formation.- Action: Screen a wider range of solvents. A good recrystallization solvent should dissolve the compound when hot but not when cold. - Solution: Try a slower cooling process, potentially with seeding, to encourage crystal growth.[5] If impurities are the issue, an initial purification step like a charcoal treatment or a quick column plug may be necessary before recrystallization.
P-04 Compound Degradation on Silica Gel Column - Acidity of Silica Gel: The slightly acidic nature of standard silica gel can cause degradation of acid-sensitive compounds, particularly those with amine functionalities. - Prolonged Exposure: Long residence times on the column can increase the likelihood of degradation.- Action: Neutralize the silica gel by pre-treating it with a base like triethylamine. Alternatively, use a less acidic stationary phase such as alumina (basic or neutral). - Solution: Optimize the chromatography to be as fast as possible by choosing an appropriate mobile phase that provides good separation with a reasonable retention factor (Rf) of ~0.3-0.4.
P-05 Difficulty in Removing Solvent After Purification - High-Boiling Point Solvents: Solvents like DMF, DMSO, or water can be challenging to remove completely. - Azeotrope Formation: The product may form an azeotrope with the solvent.- Action: Use a high-vacuum pump and a rotary evaporator with gentle heating. - Solution: For high-boiling point solvents, consider lyophilization (freeze-drying) if the compound is soluble in water or another suitable solvent. For azeotropes, adding a co-solvent that disrupts the azeotrope and then evaporating can be effective.[1]

Frequently Asked Questions (FAQs)

Q1: What is the typical purity of commercially available 2-Amino-2-(5-fluoropyridin-3-yl)ethanol?

A1: Commercially available batches of this compound typically have a purity of ≥95%.[6] However, it is always recommended to verify the purity upon receipt using an appropriate analytical method like HPLC or qNMR.[7]

Q2: What are the recommended storage conditions for 2-Amino-2-(5-fluoropyridin-3-yl)ethanol?

A2: To ensure stability, the compound should be stored in a tightly sealed container, protected from light and moisture.[6] Refrigeration at 2-8°C is often recommended for long-term storage.[6][8]

Q3: Can I use reverse-phase chromatography for the purification of this compound?

A3: Yes, reverse-phase chromatography can be an effective purification method, especially for polar compounds like amino alcohols. A C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient, often with a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape, is a good starting point.[4][7]

Q4: Are there any specific safety precautions I should take when handling 2-Amino-2-(5-fluoropyridin-3-yl)ethanol?

Q5: What analytical techniques are most suitable for assessing the purity of the final product?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and reliable method for purity assessment.[7] Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is another powerful technique that can determine purity without the need for a reference standard.[7] For structural confirmation, Mass Spectrometry (MS) and ¹H-NMR are essential.[10]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol provides a general guideline for the purification of 2-Amino-2-(5-fluoropyridin-3-yl)ethanol using silica gel column chromatography.

1. Preparation of the Silica Gel Slurry:

  • In a beaker, add silica gel to a suitable solvent (e.g., the initial mobile phase) to create a slurry.

  • Gently stir to ensure the silica is fully wetted and to release any trapped air.

2. Packing the Column:

  • Secure a glass chromatography column vertically.

  • Add a small amount of the solvent to the column, followed by a small plug of cotton or glass wool.

  • Carefully pour the silica gel slurry into the column, allowing the solvent to drain slowly.

  • Gently tap the column to ensure even packing and avoid air bubbles.

  • Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

3. Sample Loading:

  • Dissolve the crude 2-Amino-2-(5-fluoropyridin-3-yl)ethanol in a minimal amount of the mobile phase or a stronger solvent.

  • Alternatively, for less soluble samples, adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent.

  • Carefully apply the sample to the top of the column.

4. Elution:

  • Begin elution with a non-polar solvent system and gradually increase the polarity. A common starting point for amino alcohols is a mixture of dichloromethane (DCM) and methanol (MeOH).[11]

  • A typical gradient could be from 100% DCM to 90:10 DCM:MeOH.

  • Collect fractions in test tubes or vials.

5. Fraction Analysis:

  • Spot a small amount of each fraction onto a Thin Layer Chromatography (TLC) plate.

  • Develop the TLC plate in an appropriate solvent system.

  • Visualize the spots using a UV lamp and/or a staining agent (e.g., ninhydrin for amines).

  • Combine the fractions containing the pure product.

6. Solvent Removal:

  • Remove the solvent from the combined pure fractions using a rotary evaporator under reduced pressure.

Protocol 2: Purity Assessment by HPLC

This protocol outlines a standard method for determining the purity of 2-Amino-2-(5-fluoropyridin-3-yl)ethanol by HPLC.[7]

1. Instrumentation and Column:

  • A standard HPLC system equipped with a UV detector.

  • A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Gradient: A typical gradient could be 5% B to 95% B over 20 minutes.

4. Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).

5. Analysis:

  • Inject the sample solution onto the HPLC system.

  • The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Visualization of the Purification Workflow

The following diagram illustrates a typical decision-making workflow for the purification of 2-Amino-2-(5-fluoropyridin-3-yl)ethanol.

Purification_Workflow Start Crude Product Analysis Analyze Crude (TLC, LC-MS, NMR) Start->Analysis Decision1 Major Impurities Present? Analysis->Decision1 Extraction Acid-Base Extraction Decision1->Extraction Yes ColumnChromatography Column Chromatography Decision1->ColumnChromatography No Extraction->ColumnChromatography Decision2 Sufficiently Pure? ColumnChromatography->Decision2 Recrystallization Recrystallization Decision2->Recrystallization No FinalAnalysis Final Purity Analysis (HPLC, qNMR) Decision2->FinalAnalysis Yes Recrystallization->FinalAnalysis PureProduct Pure Product FinalAnalysis->PureProduct

Caption: Decision workflow for purification.

References

  • Sorbead India. (n.d.). Amino Acid Purification - Column Chromatography. Retrieved from [Link]

  • Digital Commons @ CSB/SJU. (2015). Synthesis of 1, 2 Amino Alcohols through Arbuzov Method. Retrieved from [Link]

  • Scribd. (n.d.). SEPARATION OF AMINO ACIDS BY PAPER CHROMATOGRAPHY. Retrieved from [Link]

  • ResearchGate. (n.d.). Amino Alcohols: Chromatographic Methods for the Determination of Derivatives of Nitrogen-Containing Toxic Chemicals. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). First radiosynthesis of 2-amino-5-[18F]fluoropyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN105669539A - Preparation method of 2-amino-3-fluoropyridine.
  • Wanfang Data. (n.d.). Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology.
  • Patsnap. (2019). Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner. Retrieved from [Link]

  • PMC. (2025). Protocol for quantifying amino acids in small volumes of human sweat samples. Retrieved from [Link]

  • European Patent Office. (n.d.). Method of producing 2-amino-3-nitro-5-halogenopyridine - EP 0530524 A1. Retrieved from [Link]

  • PMC. (n.d.). Challenges and opportunities of bioprocessing 5-aminolevulinic acid using genetic and metabolic engineering: a critical review. Retrieved from [Link]

  • MDPI. (2008). Enhanced Absorption and Growth Inhibition with Amino Acid Monoester Prodrugs of Floxuridine by Targeting hPEPT1 Transporters. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability of Tryptophan in Parenteral Amino Acid Solutions: Identification of Degradation Products and Development of HPLC Analy. Retrieved from [Link]

  • PubMed. (2008). High temporal resolution of amino acid levels in rat nucleus accumbens during operant ethanol self-administration: involvement of elevated glycine in anticipation. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Enhancing the Stability of 2-Amino-2-(5-fluoropyridin-3-yl)ethanol in Solution

Welcome to the technical support resource for 2-Amino-2-(5-fluoropyridin-3-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encount...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 2-Amino-2-(5-fluoropyridin-3-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this molecule in solution. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to design robust, stable formulations for your experiments.

Frequently Asked Questions (FAQs)

Q1: My solution of 2-Amino-2-(5-fluoropyridin-3-yl)ethanol is showing signs of degradation over a short period. What are the primary chemical liabilities I should be concerned about?

A1: 2-Amino-2-(5-fluoropyridin-3-yl)ethanol possesses three key structural features that can contribute to its instability in solution: an amino alcohol group, a pyridine ring, and a fluoro-substituent. The primary degradation pathways to consider are:

  • pH-Dependent Degradation: The stability of both the amino alcohol and the fluoropyridine moieties is highly dependent on the pH of the solution.[1] Amino groups can be protonated at low pH, while the alcohol can be deprotonated at high pH, potentially catalyzing side reactions.[2][3] Furthermore, the fluorine atom on the electron-deficient pyridine ring is susceptible to nucleophilic substitution by hydroxide ions, particularly under neutral to basic conditions, leading to its replacement with a hydroxyl group.[4]

  • Oxidative Degradation: The pyridine ring and the amino alcohol functional group can be susceptible to oxidation.[5][6] This can be initiated by dissolved oxygen, trace metal ions, or exposure to light (photoxidation). The presence of the nitrogen atom in the pyridine ring can influence its reactivity towards oxidative processes.[7]

  • Temperature-Mediated Degradation: As with most chemical reactions, degradation rates increase with temperature.[4] Storing solutions at elevated temperatures will accelerate both hydrolytic and oxidative degradation pathways. For some unstable amino alcohols, low temperatures are crucial to shift the equilibrium away from decomposition.[8]

The interplay of these factors dictates the overall stability of the molecule. A systematic approach, starting with pH optimization, is the most effective strategy for enhancing stability.

cluster_molecule 2-Amino-2-(5-fluoropyridin-3-yl)ethanol Molecule Core Molecule pH Inappropriate pH Oxidation Oxygen / Light / Metal Ions Temp Elevated Temperature Pathway1 Nucleophilic Substitution (F -> OH) pH->Pathway1 Pathway2 Oxidation of Pyridine Ring or Amino Alcohol Oxidation->Pathway2 Temp->Pathway1 Temp->Pathway2 Pathway3 General Acceleration of Reactions Temp->Pathway3

Caption: Key Stress Factors and Resulting Degradation Pathways.

Q2: What is the optimal pH for storing the compound in an aqueous solution, and what buffer system should I use?

A2: The optimal pH is a balance between minimizing the specific degradation pathways. For this molecule, acidic conditions (pH 3-5) are likely to be optimal. Here's the rationale:

  • Minimizing Nucleophilic Substitution: The primary degradation concern for a fluoropyridine is the nucleophilic substitution of the fluorine atom by hydroxide (OH⁻).[4] This reaction is base-catalyzed, meaning its rate increases significantly at higher pH. By maintaining an acidic pH, the concentration of hydroxide ions is minimized, thus suppressing this key degradation pathway.

  • Protonation of the Amine: In an acidic environment, the primary amine group will be protonated (-NH₃⁺). This form is generally less susceptible to oxidative degradation than the free base (-NH₂).

While very low pH values can sometimes cause acid-catalyzed hydrolysis, a moderately acidic range is the most logical starting point for stability studies.

Choosing a Buffer System: An ideal buffer has a pKa value within ±1 unit of the target pH. This ensures maximum buffering capacity against pH fluctuations.

Buffer SystempKa (at 25°C)Optimal pH RangeComments
Citrate Buffer pKa1=3.13, pKa2=4.763.0 - 6.2Excellent choice for the target range. Biocompatible. Can chelate metal ions, offering additional protection.
Acetate Buffer 4.763.8 - 5.8Widely used and effective in this range.
Formate Buffer 3.752.8 - 4.8Suitable for lower pH targets. Can be volatile.[9]

It is critical to avoid phosphate buffers if the final formulation will be frozen, as this can cause significant pH shifts upon thawing.

Q3: I've optimized the pH, but still observe some degradation. I suspect oxidation. How can I mitigate this?

A3: Oxidative degradation can be effectively managed by removing sources of oxidation and adding protective excipients.[10][11]

Recommended Actions:

  • Deoxygenate Buffers: Before preparing your solution, sparge all buffers and solvents with an inert gas like nitrogen or argon for at least 15-30 minutes. This displaces dissolved oxygen, a primary culprit in oxidation.

  • Work in an Inert Atmosphere: If possible, prepare and handle the solution in a glove box or under a blanket of nitrogen or argon.

  • Use Antioxidants: Add a suitable antioxidant to the formulation. Antioxidants work by being preferentially oxidized, thereby sparing the active compound.

AntioxidantMechanism of ActionTypical Concentration
Ascorbic Acid (Vitamin C) Oxygen scavenger, readily oxidized.0.01% - 0.1% (w/v)
Sodium Metabisulfite Oxygen scavenger.0.01% - 0.1% (w/v)
Chelating Agents (e.g., EDTA) Binds trace metal ions (Fe³⁺, Cu²⁺) that catalyze oxidative reactions.0.01% - 0.05% (w/v)

Always test for compatibility between the antioxidant and your compound, as unexpected reactions can sometimes occur.

Troubleshooting Guide & Experimental Protocols

This section provides actionable steps for identifying and resolving stability issues through a systematic process known as a Forced Degradation Study . This study deliberately exposes the compound to harsh conditions to rapidly identify potential degradation pathways and establish a stability-indicating analytical method.[12][13]

cluster_stress Stress Conditions (Separate Aliquots) prep Prepare Stock Solution in Mobile Phase acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) prep->acid base Base Hydrolysis (e.g., 0.1M NaOH, RT) prep->base ox Oxidation (e.g., 3% H2O2, RT) prep->ox therm Thermal (e.g., 60°C in Solution) prep->therm photo Photolytic (ICH Q1B Light Exposure) prep->photo control Control Sample (e.g., 4°C, Protected from Light) prep->control analysis Analyze All Samples by HPLC-UV/MS at T=0 and T=final acid->analysis base->analysis ox->analysis therm->analysis photo->analysis control->analysis eval Evaluate Data: - % Degradation - Peak Purity - Identify Degradants analysis->eval

Caption: Workflow for a Forced Degradation Study.

Protocol: Forced Degradation Study for Stability Assessment

Objective: To identify the degradation products and pathways for 2-Amino-2-(5-fluoropyridin-3-yl)ethanol and to develop a stability-indicating analytical method.

Materials:

  • 2-Amino-2-(5-fluoropyridin-3-yl)ethanol

  • HPLC-grade water, acetonitrile, and methanol

  • Formic acid or Ammonium formate (for mobile phase)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC system with UV/PDA and ideally Mass Spectrometric (MS) detection[4][14]

  • C18 HPLC column (e.g., 150 x 4.6 mm, 3.5 µm)[9]

  • Calibrated oven, photostability chamber, pH meter

Procedure:

  • Analytical Method Development (Initial):

    • Develop a reverse-phase HPLC method capable of resolving the parent compound from potential impurities.

    • Starting Point: Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: Acetonitrile.

    • Run a gradient from 5% to 95% B over 20 minutes to determine the approximate retention time.

    • Optimize the gradient to ensure the main peak is sharp and well-retained. The use of techniques like GC-MS or HPLC is standard for analyzing pyridine derivatives.[15][16]

  • Sample Preparation:

    • Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent (e.g., 50:50 water:acetonitrile).

    • For each stress condition, dilute the stock solution into the stressor solution to a final concentration of ~0.1 mg/mL.

  • Application of Stress Conditions: [17]

    • Acid Hydrolysis: Mix the drug solution with 0.1 M HCl. Keep one aliquot at room temperature and another at 60°C.

    • Base Hydrolysis: Mix the drug solution with 0.1 M NaOH. Keep at room temperature (heat is often unnecessary as base hydrolysis can be rapid).

    • Oxidative Degradation: Mix the drug solution with 3% H₂O₂. Keep at room temperature, protected from light.

    • Thermal Degradation: Dissolve the compound in your proposed formulation buffer. Keep one aliquot at 60°C and another at room temperature.

    • Photostability: Expose the solution in a quartz cuvette to light according to ICH Q1B guidelines. Wrap a control sample in foil and place it alongside.

    • Control: Keep a sample of the stock solution at 4°C, protected from light.

  • Time Points and Analysis:

    • Analyze all samples at T=0.

    • Analyze stressed samples at appropriate time points (e.g., 2, 8, 24, 48 hours). The goal is to achieve 5-20% degradation, not complete degradation.[12]

    • Before injection, neutralize the acidic and basic samples to prevent column damage.

    • Analyze all samples using the developed HPLC-UV/MS method.

  • Data Evaluation:

    • Identify Degradation: Compare the chromatograms of stressed samples to the control. New peaks represent degradation products.

    • Determine Pathways: Note which conditions produced the most degradation. For example, if significant degradation occurs only in the basic sample, this confirms susceptibility to base-catalyzed hydrolysis (likely nucleophilic substitution).

    • Mass Spectrometry: Use the MS data to determine the mass of the degradant peaks. A +16 Da shift could indicate oxidation (addition of oxygen), while a -1 Da shift (F to OH) would confirm nucleophilic substitution.

    • Validate Method: Ensure the HPLC method can separate all degradant peaks from the main compound peak. This confirms it is "stability-indicating."

By following this structured approach, you will gain a comprehensive understanding of your molecule's liabilities and be able to design a formulation and storage conditions that ensure its stability for the duration of your research.

References

  • Colorcon. (2023, October 31). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. Colorcon. [Link]

  • Slideshare. (n.d.). Excipients for stabilizing preservation. Slideshare. [Link]

  • Alkan Chemical Europe. (2025, August 27). The Role of Pharmaceutical Excipients in Modern Formulations. Alkan Chemical Europe. [Link]

  • Colorcon. (2026, January 30). What Are Excipients? 9 Common Examples. Colorcon. [Link]

  • American Pharmaceutical Review. (n.d.). Stabilizer Excipients. American Pharmaceutical Review. [Link]

  • Houghton, C., & Cain, R. B. (1972). Microbial metabolism of the pyridine ring. Formation of pyridinediols (dihydroxypyridines) as intermediates in the degradation of pyridine compounds by micro-organisms. Biochemical Journal, 130(4), 879–893. [Link]

  • ResearchGate. (n.d.). Microbial Degradation of Pyridine and Pyridine Derivatives. ResearchGate. [Link]

  • Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of Pyridine Derivatives in Soil. Scilit. [Link]

  • Peregrina, D. V., et al. (1993). Metabolism of Pyridine Compounds by Phthalate-Degrading Bacteria. Applied and Environmental Microbiology, 59(7), 2342–2344. [Link]

  • Sims, G. K., & Sommers, L. E. (1985). Degradation of Pyridines in the Environment. ResearchGate. [Link]

  • Gekko, K., & Timasheff, S. N. (1981). Mechanism of polyol-induced protein stabilization: solubility of amino acids and diglycine in aqueous polyol solutions. Biochemistry, 20(16), 4667–4676. [Link]

  • University of Louisville. (n.d.). The oxidation of amino alcohols. ThinkIR. [Link]

  • ResearchGate. (n.d.). Stable aminoalcohol formation with glycine. ResearchGate. [Link]

  • ATSDR. (n.d.). Analytical Methods for Pyridine. ATSDR. [Link]

  • Chen, J. G., et al. (2000). Degradation of a fluoropyridinyl drug in capsule formulation: degradant identification, proposed degradation mechanism, and formulation optimization. Pharmaceutical Development and Technology, 5(4), 561–570. [Link]

  • Ibis Scientific, LLC. (2025, May 1). The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC. [Link]

  • OSHA. (1991, December). Pyridine. OSHA. [Link]

  • PharmaInfo. (n.d.). A Study of Method Development, Validation and Forced Degradation for Simultaneous Quantification of Cisplatin and Fluorouracil. PharmaInfo. [Link]

  • IJSDR. (n.d.). Force Degradation for Pharmaceuticals: A Review. IJSDR. [Link]

  • Pharmapproach. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update. Pharmapproach. [Link]

  • Pradhan, S., & Annapurna, M. (2018). Study of forced degradation behavior of fluorometholone by reversed-phase high-performance liquid chromatography. International Journal of Green Pharmacy, 12(3). [Link]

  • Casavecchia, P., et al. (n.d.). The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. European Astrobiology Institute. [Link]

  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Separation Science. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

  • MDPI. (2025, December 20). A Study of Amino Acid Metabolism and the Production of Higher Alcohols and Their Esters in Sparkling Wines. MDPI. [Link]

  • ResearchGate. (n.d.). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. ResearchGate. [Link]

  • Kato, M., et al. (2017). Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. Analytical Sciences, 34(10), 1201–1204. [Link]

  • Quora. (2021, November 15). What is the pH effect on the separation of amino acid by ion exchange chromatography? Quora. [Link]

  • MDPI. (2022, February 28). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. MDPI. [Link]

  • Royal Society of Chemistry. (2019). First radiosynthesis of 2-amino-5-[18F]fluoropyridines. Royal Society of Chemistry. [Link]

  • MDPI. (2008, June 28). Enhanced Absorption and Growth Inhibition with Amino Acid Monoester Prodrugs of Floxuridine by Targeting hPEPT1 Transporters. MDPI. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine. ResearchGate. [Link]

  • Giglio, B., et al. (2021). Development of [18F]AldoView as the First Highly Selective Aldosterone Synthase PET Tracer for Imaging of Primary Hyperaldosteronism. Journal of Medicinal Chemistry, 64(13), 9416–9432. [Link]

  • ResearchGate. (n.d.). Amino acid degradation pathways and their holes. ResearchGate. [Link]

  • Purdue University. (2024, January 5). Breaking down the biochemical pathways of protein degradation. Purdue University College of Agriculture. [Link]

Sources

Troubleshooting

Technical Support Center: Spectroscopic Analysis of Fluoropyridinyl Compounds

Status: Operational Role: Senior Application Scientist Topic: Troubleshooting & Advanced Characterization Guide Introduction: The Fluorine Factor Fluoropyridines are deceptive. Structurally simple, they often present dis...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Role: Senior Application Scientist Topic: Troubleshooting & Advanced Characterization Guide

Introduction: The Fluorine Factor

Fluoropyridines are deceptive. Structurally simple, they often present disproportionately complex spectroscopic challenges.[1] The high electronegativity of fluorine (


) and the spin-active nature of 

F (

, 100% natural abundance) fundamentally alter the magnetic and electronic landscape of the pyridine ring.

This guide addresses the "Silent Signal" phenomena in Mass Spectrometry, the "Multiplet Madness" in


C NMR, and the baseline artifacts common in 

F NMR. It is designed to move you from confusion to causality.

Module 1: NMR Spectroscopy ( F, C, H)

Q1: Why does my C NMR spectrum appear to have "missing" signals, specifically the carbons attached to fluorine?

Diagnosis: This is likely due to C-F coupling intensity dilution , not an actual absence of signal.

The Mechanism: Unlike protons, which are decoupled in standard


C experiments (

C

), the

F nucleus remains coupled.[2]
  • Splitting: The carbon directly attached to fluorine (

    
    -carbon) is split into a doublet with a massive coupling constant (
    
    
    
    ).
  • Intensity Loss: This splitting divides the signal intensity by half. Furthermore, the lack of Nuclear Overhauser Effect (NOE) enhancement from protons (since F is attached, not H) further reduces the integral intensity.

  • Relaxation: Fluorinated carbons often have longer

    
     relaxation times, leading to saturation if the repetition delay (
    
    
    
    ) is too short.

Troubleshooting Protocol:

  • Verify Splitting: Look for two small peaks separated by ~240 Hz (approx. 60 ppm at 100 MHz field, but check Hz).

  • Optimize Acquisition:

    • Increase

      
       (Relaxation Delay) to 3–5 seconds.
      
    • Increase scan count (

      
      ) by factor of 4.
      
  • Advanced Fix: Run a

    
    C
    
    
    
    experiment (triple resonance) if your probe supports dual decoupling.
Q2: My F NMR baseline is rolling/wavy. How do I fix this?

Diagnosis: Acoustic Ringing or Dead Time Truncation .

The Mechanism: Fluorine has a very wide chemical shift range. To capture all signals, we use a wide spectral width (SW).

  • Acoustic Ringing: The probe coil can mechanically vibrate (ring) after the high-power pulse.[3] This ringing is interpreted by the detector as a low-frequency signal, causing a "smile" or "frown" baseline distortion.

  • Truncation: If the acquisition starts before the ringing decays, the baseline distorts.[4]

Corrective Actions:

  • Processing: Apply Backward Linear Prediction (LPC) to the first 8–16 points of the FID to reconstruct the corrupted initial data points.

  • Acquisition: Use a pulse sequence with a pre-scan delay or "ring-down" delay (e.g., zg with extended pre-acquisition delay, though this loses fast-decaying signals).

  • Hardware: Ensure your probe is tuned/matched specifically for

    
    F.
    
Q3: How do I distinguish regioisomers (2-F, 3-F, 4-F pyridine) using only 1D NMR?

The Solution: Use Coupling Constants (


)  and Chemical Shifts (

)
.
Isomer

(approx.[5][6] ppm)
Diagnostic Coupling (

C NMR)
2-Fluoropyridine -65 to -70

Hz;

(to C4)

Hz
3-Fluoropyridine -120 to -130

Hz;

(to C2/C4)

Hz
4-Fluoropyridine -90 to -100

Hz; Symmetric splitting on C3/C5

Note: Chemical shifts are referenced to CFCl


 (0 ppm).[7] Values vary by solvent.

Module 2: Mass Spectrometry (LC-MS)

Q4: I see the UV peak for my compound, but the MS signal (ESI+) is nonexistent or very weak. Why?

Diagnosis: Electronegativity-Induced Ionization Suppression .

The Mechanism: The pyridine nitrogen is basic (


 for pyridine), usually protonating easily (

). However, fluorine is highly electron-withdrawing.
  • Basicity Reduction: A fluorine at the 2-position (ortho) inductively pulls electron density from the nitrogen lone pair, significantly lowering the

    
     (2-fluoropyridine 
    
    
    
    ).
  • Result: The molecule does not protonate efficiently in standard acidic mobile phases (0.1% Formic Acid).

Troubleshooting Protocol:

  • Switch Mode: Try Negative Ion Mode (ESI-) . While pyridines rarely fly in negative mode, the electron-withdrawing F might stabilize a pseudo-molecular anion or adduct.

  • Change Ionization Source: Switch to APCI (Atmospheric Pressure Chemical Ionization) . APCI is less dependent on solution-phase basicity and more on gas-phase proton affinity.

  • Mobile Phase: Increase buffer concentration (e.g., 10 mM Ammonium Acetate) to encourage adduct formation (

    
    ) rather than protonation.
    
Q5: I see a mass peak at [M-20]. Is my compound decomposing?

Diagnosis: Characteristic HF Elimination .

The Mechanism: Fluoropyridines are prone to losing Hydrogen Fluoride (HF, 20 Da) during fragmentation in the collision cell.

  • Pathway:

    
    .
    
  • Interpretation: This is a diagnostic fragment confirming the presence of F on the ring. It is not solution-phase decomposition if it only appears in the MS2 spectrum or with high cone voltage.

Module 3: Visual Logic & Workflows

Figure 1: NMR Troubleshooting Logic Flow

This diagram guides you through the decision process for resolving common


F NMR artifacts.

NMR_Troubleshooting Start Start: 19F NMR Spectrum Issue Issue_Type Identify Artifact Type Start->Issue_Type Rolling Rolling/Wavy Baseline Issue_Type->Rolling Missing Missing/Broad Signals Issue_Type->Missing Split Unexpected Splitting Issue_Type->Split LPC Apply Backward Linear Prediction (First 8-16 points) Rolling->LPC Distortion at edges Phase Check Phasing (Manual Correction) Rolling->Phase Asymmetric base Relax Increase D1 (Relaxation Delay) Fluorines relax slowly Missing->Relax SW Increase Spectral Width (Check -200 to +50 ppm) Missing->SW Decouple Check 1H Decoupling Status Split->Decouple Complex Multiplicity Rotamer Check for Rotamers (Variable Temp NMR) Split->Rotamer Broad/Double Peaks Success Resolved Spectrum LPC->Success Phase->Success Relax->Success SW->Success Decouple->Success Rotamer->Success

Caption: Decision tree for diagnosing and correcting common


F NMR spectral artifacts.

Experimental Protocol: Full Spectroscopic Characterization

Objective: To generate a self-validating dataset for a novel fluoropyridinyl compound.

1. Sample Preparation:

  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    for polar fluoropyridines to prevent aggregation broadening.
  • Concentration: 10–15 mg in 0.6 mL (for

    
    C detection).
    
  • Tube: Use high-quality tubes (5 mm) free of scratches to minimize shimming errors.

2. Acquisition Sequence:

  • 
    H NMR (Standard):  16 scans, 
    
    
    
    s.
  • 
    F NMR (Non-decoupled):  16 scans. Observe 
    
    
    
    couplings.
  • 
    F
    
    
    
    NMR (Decoupled):
    16 scans. Collapses multiplets to singlets (usually). Critical for integration.
  • 
    C
    
    
    
    NMR:
    1024+ scans.
    
    
    s.
    • Checkpoint: Look for the "doublet of doublets" patterns in the aromatic region.[2]

  • 2D HSQC (

    
    H-
    
    
    
    C):
    To correlate protons to carbons. Note that quaternary C-F carbons will not appear here.

3. Data Processing:

  • Window Function: Apply Exponential Multiplication (EM) with LB = 0.3 Hz for

    
    H, LB = 1.0 Hz for 
    
    
    
    F.
  • Referencing:

    • 
      H/ 
      
      
      
      C: Reference to residual solvent peak (DMSO: 2.50 ppm / 39.5 ppm).
    • 
      F: Reference to internal standard (e.g., 
      
      
      
      -trifluorotoluene at -63.7 ppm) or use unified scale based on
      
      
      H frequency (Ξ ratio).

References

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Contextual grounding for coupling constants).
  • University of Ottawa NMR Facility. (2007). FID Truncation and Spectral Distortion. Retrieved from [Link]

  • Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from [Link]

Sources

Optimization

Strategies to improve the enantiomeric excess of 2-Amino-2-(5-fluoropyridin-3-yl)ethanol

This technical guide addresses the optimization of enantiomeric excess (ee) for 2-Amino-2-(5-fluoropyridin-3-yl)ethanol , a critical chiral pharmacophore often utilized in the synthesis of kinase inhibitors and peptide d...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the optimization of enantiomeric excess (ee) for 2-Amino-2-(5-fluoropyridin-3-yl)ethanol , a critical chiral pharmacophore often utilized in the synthesis of kinase inhibitors and peptide deformylase inhibitors (e.g., LBM415 analogs).

The guide is structured into three tiers: Diagnostic Troubleshooting , Optimization Strategies , and Validated Protocols .

Part 1: Diagnostic & Strategy Selection

Current Status: "My enantiomeric excess is below specification (<95%)."

Q1: Which synthesis route are you currently utilizing?

The strategy to improve ee depends entirely on the origin of the chirality.

RouteCommon Failure ModeRecommended Fix
Ellman Sulfinamide (Asymmetric) Low diastereoselectivity (dr) during cyanide addition; Racemization during nitrile hydrolysis.Switch to Protocol A (Low-temp TMSCN addition) or optimize hydrolysis pH.
Racemic Reduction + Resolution Incomplete crystallization; Impure resolving agent.Switch to Protocol B (Classical Resolution with DBTA).
Enzymatic Resolution Slow kinetics; Product inhibition.Switch to Lipase PS-30 with vinyl acetate in MTBE.
Q2: Is the product racemizing during workup?

Symptom: High ee in reaction mixture (IPC) but low ee after isolation. Root Cause: The C2 proton is benzylic (alpha to pyridine). The electron-deficient 5-fluoropyridine ring increases the acidity of this proton, making it susceptible to deprotonation-reprotonation (racemization) under basic conditions or high heat. Solution:

  • Avoid strong bases (NaOH, KOH) during extraction if possible. Use Carbonate/Bicarbonate.

  • Keep workup temperature <30°C.[1]

  • Store the free base at -20°C; convert to the dihydrochloride salt for long-term stability.

Part 2: Optimization Strategies & Protocols

Strategy A: The "Design-It" Approach (Ellman Auxiliary)

Best For: De novo synthesis of high-purity enantiomers. Mechanism: Uses (S)-tert-butanesulfinamide to direct the stereoselective addition of cyanide to the imine (Strecker-type synthesis), followed by hydrolysis and reduction.

Protocol A: Enantioselective Synthesis via Sulfinyl Imine

1. Imine Formation

  • Reagents: 5-Fluoropyridine-3-carboxaldehyde (1.0 eq), (S)-tert-Butanesulfinamide (1.1 eq), Ti(OEt)₄ (2.0 eq).

  • Solvent: Dry THF (0.5 M).

  • Conditions: Stir at RT for 12–24 h. Monitor by TLC/HPLC.

  • Critical Step: Pour into brine/EtOAc with vigorous stirring to precipitate titanium salts. Filter through Celite.

2. Stereoselective Strecker Reaction (The ee determining step)

  • Reagents: Sulfinyl imine (from step 1), TMSCN (1.5 eq).

  • Catalyst: CsF (1.1 eq) or TBAT (catalytic).

  • Solvent: THF or Toluene.

  • Optimization:

    • Standard: -40°C.

    • High ee Mode: Cool to -78°C . Slow addition of TMSCN. This maximizes the kinetic difference between the diastereomeric transition states.

  • Target: >95:5 diastereomeric ratio (dr).

3. Hydrolysis & Reduction

  • Hydrolysis: Treat the sulfinyl amino nitrile with 6M HCl at reflux to yield the amino acid (2-amino-2-(5-fluoropyridin-3-yl)acetic acid). Note: Monitor time strictly to prevent racemization.

  • Reduction: React the amino acid (or its methyl ester) with NaBH₄/I₂ in THF or LiAlH₄ to yield the target amino alcohol.

Strategy B: The "Fix-It" Approach (Classical Resolution)

Best For: Salvaging racemic batches or scaling up without expensive chiral auxiliaries. Mechanism: Formation of diastereomeric salts using chiral tartaric acid derivatives. Phenylglycinol analogs (like this pyridine derivative) resolve exceptionally well with Dibenzoyl-tartaric acid (DBTA) .

Protocol B: Classical Resolution with Dibenzoyl-L-tartaric Acid

Step 1: Salt Formation

  • Dissolve racemic 2-Amino-2-(5-fluoropyridin-3-yl)ethanol (10 g, 64 mmol) in Ethanol (absolute) (100 mL).

  • Add (+)-Dibenzoyl-D-tartaric acid (or the L-isomer for the opposite enantiomer) (1.0 eq) dissolved in warm Ethanol (50 mL).

  • Heat the mixture to reflux (78°C) until a clear solution is obtained.

Step 2: Controlled Crystallization

  • Allow the solution to cool to RT slowly over 4–6 hours (stirring at 50 rpm).

  • If no precipitate forms, scratch the glass or add a seed crystal.

  • Cool to 0–5°C for 2 hours.

  • Filter the white crystalline salt.

Step 3: Enrichment (Recrystallization)

  • Check ee: Release a small sample to free base and check HPLC. If ee < 98%, recrystallize.[2]

  • Recrystallization Solvent: Ethanol:Water (9:1) often improves purification power over pure EtOH.

  • Target: >99% ee.

Step 4: Free Basing

  • Suspend the chiral salt in CH₂Cl₂.

  • Add aqueous Na₂CO₃ (saturated) and stir until the solid dissolves.

  • Separate layers, dry organic phase (Na₂SO₄), and concentrate.

Part 3: Analytical Verification (Chiral HPLC)

To validate your results, use the following chromatographic method. The basicity of the pyridine ring requires an amine modifier to prevent peak tailing.

Table 1: Recommended Chiral HPLC Parameters

ParameterCondition
Column Chiralpak AD-H or Chiralcel OD-H (Daicel)
Dimensions 250 x 4.6 mm, 5 µm
Mobile Phase Hexane : Isopropanol : Diethylamine (DEA)
Ratio 90 : 10 : 0.1 (v/v/v)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Pyridine absorption)
Temperature 25°C
Expected Retention Enantiomer 1: ~8-10 min; Enantiomer 2: ~12-15 min

Part 4: Workflow Visualization

Diagram 1: Decision Logic for ee Optimization

OptimizationStrategy Start Start: Low ee Issue RouteCheck Current Route? Start->RouteCheck Racemic Racemic Synthesis RouteCheck->Racemic Strecker/Reduction Asymmetric Asymmetric Synthesis (Ellman/Strecker) RouteCheck->Asymmetric Chiral Auxiliary Resolution Apply Protocol B: Resolution with DBTA Racemic->Resolution OptEllman Optimize Step 2: Temp to -78°C Asymmetric->OptEllman Low dr in reaction CheckHydrolysis Check Hydrolysis: Is Racemization occurring? Asymmetric->CheckHydrolysis High dr, Low final ee CheckHydrolysis->Resolution If unfixable

Caption: Decision matrix for selecting between process optimization and downstream resolution.

Diagram 2: Ellman Synthesis Pathway

EllmanPathway Aldehyde 5-F-Pyridine-3-CHO Imine Sulfinyl Imine (Chiral Intermediate) Aldehyde->Imine Ti(OEt)4, THF Sulfinamide (S)-tBu-Sulfinamide Sulfinamide->Imine Nitrile Amino Nitrile (dr > 95:5) Imine->Nitrile TMSCN, -78°C (Stereo-defining step) Acid Amino Acid Nitrile->Acid HCl, Reflux (Hydrolysis) Product (S)-Amino Alcohol (>99% ee) Acid->Product NaBH4/I2 (Reduction)

Caption: The Ellman Sulfinamide pathway for de novo asymmetric synthesis of the target amino alcohol.

References

  • Ellman, J. A., et al. (1997).[1] "Synthesis of Chiral Amines by Asymmetric Additions to tert-Butanesulfinimines." Journal of the American Chemical Society.[1] Link

  • BenchChem Technical Support. (2025). "Technical Guide: 2-Amino-2-(pyridin-3-yl)acetonitrile (CAS 131988-63-1)." BenchChem.[3] Link

  • Mishra, S., et al. (2023).[4][5] "Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine." Journal of the American Chemical Society.[1] Link

  • ChemScene. (2024). "(S)-2-Amino-1-(5-fluoropyridin-3-yl)ethanol Product Information." ChemScene. Link

  • Phenomenex. (2020). "Chiral HPLC Separations: A Guide to Column Selection." Phenomenex Technical Guides. Link

Sources

Troubleshooting

Addressing poor peak shape in HPLC analysis of 2-Amino-2-(5-fluoropyridin-3-yl)ethanol

Ticket: Poor Peak Shape – 2-Amino-2-(5-fluoropyridin-3-yl)ethanol Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket: Poor Peak Shape – 2-Amino-2-(5-fluoropyridin-3-yl)ethanol

Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: High

Executive Summary & Molecule Analysis

You are encountering peak shape issues with 2-Amino-2-(5-fluoropyridin-3-yl)ethanol . Before troubleshooting, we must understand the "personality" of this molecule, as its structure dictates its chromatographic behavior.

The Chemical Culprits:

  • Primary Amine (

    
    ):  This is the primary source of peak tailing .[1] At neutral pH, it is protonated (
    
    
    
    ) and acts as a strong cation, interacting aggressively with residual negatively charged silanols (
    
    
    ) on silica columns.
  • Pyridine Ring (Fluorinated): The fluorine atom is electron-withdrawing, likely lowering the pKa of the pyridine nitrogen (typically ~5.2) to ~3.5–4.0. This makes the pyridine ring less basic, but it still contributes to polarity.

  • Hydroxyl Group (

    
    ):  Increases hydrophilicity, often causing poor retention  (elution in the void volume) on standard C18 columns.
    
  • Chiral Center: The carbon bearing the amine and pyridine ring is chiral. While this guide focuses on achiral purity methods, be aware that "split peaks" could be partial enantiomeric separation if using specific additives.

Diagnostic Triage: Identify Your Symptom

Use the following decision matrix to jump to the relevant solution section.

TroubleshootingFlow Start START: Describe Peak Shape Tailing Peak Tailing (Asymmetry > 1.2) Start->Tailing Retention No Retention (k' < 1.0) Start->Retention Splitting Peak Splitting (Doublet/Shoulder) Start->Splitting Broad Broad/Fat Peak Start->Broad Sol_Tail Go to Section 3: Silanol Suppression Tailing->Sol_Tail Sol_Ret Go to Section 4: HILIC vs. Aqueous C18 Retention->Sol_Ret Sol_Split Go to Section 5: Solvent Mismatch Splitting->Sol_Split Sol_Broad Go to Section 6: Chelation/Hardware Broad->Sol_Broad

Figure 1: Diagnostic workflow for identifying the root cause of peak shape anomalies.

Addressing Peak Tailing (The Silanol Issue)

The Problem: The protonated primary amine is "sticking" to the column silica backbone rather than partitioning into the C18 phase.

Strategy A: The "High pH" Approach (Recommended)

Operate at a pH above the pKa of the amine (pH > 10). This keeps the amine neutral (uncharged), eliminating the electrostatic interaction with silanols.

  • Requirement: You MUST use a hybrid-silica column (e.g., Waters XBridge, Agilent Poroshell HPH, Phenomenex Kinetex EVO) capable of withstanding pH > 8. Standard silica will dissolve.

  • Buffer: 10mM Ammonium Bicarbonate (pH 10) or 0.1% Ammonium Hydroxide.

Strategy B: The "Chaotropic" Low pH Approach

If you must use low pH (e.g., for MS sensitivity), standard Formic Acid is often too weak to suppress silanol activity.

  • Protocol: Use Trifluoroacetic Acid (TFA) at 0.05% - 0.1%.

  • Why: TFA is a strong ion-pairing agent that "masks" the positive charge of the amine and saturates silanol sites.

  • Warning: TFA suppresses MS signal. If using MS, use Difluoroacetic Acid (DFA) or add 5-10 mM Ammonium Formate to the Formic Acid to increase ionic strength.

Strategy C: The "Sacrificial Base" (For Older Columns)

Add Triethylamine (TEA) to the mobile phase. TEA competes for the silanol sites, effectively blocking them from your analyte.[2]

Protocol: Mobile Phase Preparation with TEA

  • Prepare Aqueous Phase: Add 5–10 mM Triethylamine to water.

  • Adjust pH: Crucial Step. Adjust pH to 2.5–3.0 using Phosphoric Acid.

    • Note: TEA is basic. If you don't adjust the pH down, you will dissolve your silica column.

  • Filter: Filter through a 0.2 µm nylon filter.

  • Mix: Combine with organic modifier (Methanol/Acetonitrile).

Addressing Poor Retention (HILIC vs. RP)

This molecule is highly polar. In standard Reversed-Phase (C18 + Water/ACN), it may elute with the solvent front (Dead Volume).

Comparison Table: Column Selection

ModeColumn TypeMechanismSuitability for Analyte
Reversed-Phase Standard C18 Hydrophobic InteractionPoor. Analyte is too polar.
Reversed-Phase PFP (Pentafluorophenyl) Pi-Pi / DipoleModerate. Good for the fluorinated pyridine ring, but may still require 95%+ water.
Reversed-Phase Polar-Embedded (AQ) Shielded SilanolsGood. Designed to run in 100% aqueous buffer without "phase collapse."
HILIC Bare Silica / Amide Partitioning into Water LayerExcellent. Retains polar amines well. Elution order is reversed (Water is the strong solvent).[3]

Recommendation: If k' < 1.0 on C18, switch to HILIC Mode .

HILIC Start-Up Protocol:

  • Column: Amide or Bare Silica (e.g., TSKgel Amide-80, BEH HILIC).

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0) in Water.[4][5]

  • Mobile Phase B: Acetonitrile.[3][6]

  • Isocratic Start: 90% B / 10% A. (Note: High organic retains polar compounds in HILIC).

Addressing Peak Splitting (Solvent Mismatch)

Symptom: The peak looks like a "doublet" or has a shoulder, but the column is not old.

Cause: Your sample diluent is "stronger" than your mobile phase.

  • If running RP (Start: 5% ACN), and you inject sample dissolved in 100% ACN or MeOH, the solvent carries the analyte down the column faster than the mobile phase, causing band broadening and splitting.

The Fix:

  • Dissolve sample in the starting mobile phase.

  • If solubility is an issue, use <20% Organic or switch to DMSO (keep injection volume < 5 µL).

Addressing Broadening (Metal Chelation)

Symptom: Peak is symmetrical but extremely fat/broad.

Cause: The 2-amino-ethanol motif is a known chelator. It can bind to trace iron/stainless steel in the column frits or LC system tubing.

The Fix:

  • Passivation: Flush the system with 30% Phosphoric Acid (remove column first!) overnight to passivate steel surfaces.

  • Add EDTA: Add 0.1 mM EDTA to the mobile phase (only if UV detection; incompatible with MS).

  • PEEK Hardware: Use PEEK-lined columns or bio-inert LC systems.

Frequently Asked Questions (FAQ)

Q: Can I use ion-pairing reagents like Sodium Heptane Sulfonate? A: Yes, for UV methods. It will fix retention and tailing instantly by neutralizing the amine charge. However, it requires long equilibration (approx. 50 column volumes) and effectively dedicates that column to that method forever. Do not use with LC-MS.

Q: Why does my peak shape degrade after 50 injections? A: If using a standard C18 at pH < 3, you may be stripping the bonded phase (hydrolysis). Alternatively, if the sample is "dirty," the frit may be clogged. Try reverse-flushing the column (into waste, not the detector).

Q: I see a small peak right before my main peak. Is it an impurity? A: Check your gradient. If the gradient is very shallow, it could be the enantiomer separating slightly (if the column has any chiral recognition ability, which is rare for standard C18 but possible with PFP). More likely, it is a hydrolysis product. 2-amino-ethanols can cyclize or degrade. Inject a fresh standard to verify.

References
  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in hydrophilic interaction chromatography. Journal of Chromatography A, 1217(20), 3408–3417. Link

  • Neue, U. D., et al. (2001). Peak shape and retention of bases in reversed-phase chromatography. Journal of Chromatography A, 849(1), 87-100. Link

  • Dolan, J. W. (2006). Peak Tailing and Column Aging.[1][7] LCGC North America, 24(6). Link

  • Agilent Technologies. (2020). HILIC Method Development: Technical Guide.Link

Sources

Reference Data & Comparative Studies

Validation

Validation of Analytical Methods for 2-Amino-2-(5-fluoropyridin-3-yl)ethanol: A Comprehensive Comparison Guide

Molecular Profiling & The Analytical Causality 2-Amino-2-(5-fluoropyridin-3-yl)ethanol is a highly functionalized, polar scaffold increasingly utilized as a critical building block in the synthesis of advanced therapeuti...

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Profiling & The Analytical Causality

2-Amino-2-(5-fluoropyridin-3-yl)ethanol is a highly functionalized, polar scaffold increasingly utilized as a critical building block in the synthesis of advanced therapeutics, including novel oxazolidinone antibacterials[1] and fast-acting antimalarial agents[2].

From a chromatographic perspective, this molecule presents a "perfect storm" of analytical challenges. To develop a robust method, we must first understand the causality behind its behavior:

  • The Primary Amine & Pyridine Nitrogen: These highly basic moieties interact strongly with residual, unendcapped surface silanols on standard silica supports. This secondary ion-exchange interaction leads to severe peak tailing and unpredictable retention times.

  • The Hydroxyl Group: This adds significant hydrophilicity. On a standard reversed-phase (RP) column, the compound risks eluting dangerously close to the void volume (

    
    ), co-eluting with unretained matrix components.
    
  • The Fluorinated Aromatic Ring: The highly electronegative fluorine atom alters the electron distribution of the pyridine ring. Standard alkyl chains (C8/C18) rely solely on hydrophobic dispersion forces and often fail to resolve structurally similar impurities, such as defluorinated or regioisomeric byproducts.

To overcome these challenges, method development must pivot away from conventional hydrophobic retention toward orthogonal selectivity mechanisms[3].

MethodDev A Analyte: 2-Amino-2-(5-fluoropyridin-3-yl)ethanol B High Polarity & Basic Nitrogen Risk: Void Elution & Tailing A->B C Fluorinated Pyridine Ring Opportunity: Dipole & pi-pi A->C D Conventional C18 Phase (Hydrophobic Only) -> REJECT B->D E PFP (Pentafluorophenyl) Phase (Orthogonal Selectivity) -> SELECT C->E D->E Pivot F Mobile Phase: 0.1% TFA (Ion-pairing & Silanol Suppression) E->F G ICH Q2(R2) Method Validation F->G

Fig 1: Logic-driven method development workflow for fluorinated pyridine derivatives.

Modality Comparison: Why Standard C18 Fails

When establishing a purity and assay method, selecting the correct stationary phase is the most critical parameter. Below is an objective comparison of common chromatographic modalities for this specific analyte.

Analytical ModalityStationary Phase ChemistryRetention Mechanism(s)Performance for 2-Amino-2-(5-fluoropyridin-3-yl)ethanolVerdict
Standard RP-HPLC C18 (Octadecylsilane)Hydrophobic dispersion only.Poor. Analyte elutes near void volume. Severe tailing due to amine-silanol interactions. Fails to resolve defluoro-impurities.Reject
HILIC Bare Silica / AmideHydrophilic partitioning, hydrogen bonding.Moderate. Good retention of the polar analyte, but poor peak shape for the basic pyridine ring without heavy buffering.Sub-optimal
GC-FID 5% Phenyl-methylpolysiloxaneBoiling point, slight polarizability.Poor. The primary amine and hydroxyl group cause thermal degradation and inlet adsorption unless derivatized (e.g., with BSTFA).Reject
Fluorinated RP-HPLC PFP (Pentafluorophenyl) Hydrophobic,

, dipole-dipole, H-bonding.
Excellent. The PFP ring provides shape selectivity and strong affinity for the fluorinated pyridine ring[4]. Superior resolution.Optimal Choice

The Causality of PFP Superiority: Pentafluorophenyl (PFP) stationary phases exhibit a profound shape selectivity and affinity for halogenated aromatics[3]. The carbon-fluorine bonds on the PFP phase create a strong dipole moment that interacts with the dipole of the 5-fluoropyridine ring, while the aromatic rings engage in


 stacking. This provides the retention and resolution that C18 columns fundamentally lack.

Optimized PFP-HPLC Protocol (A Self-Validating System)

To ensure trustworthiness, the following experimental protocol is designed as a self-validating system . By incorporating strict System Suitability Testing (SST) criteria, the method mathematically proves its own fitness-for-purpose during every analytical sequence.

Chromatographic Conditions
  • Column: Pentafluorophenyl (PFP), 150 mm × 4.6 mm, 3 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Ultrapure Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C (Stabilizes mass transfer and reduces backpressure).

  • Detection: UV at 254 nm (Optimal for the conjugated pyridine system).

  • Injection Volume: 10 µL.

Mechanistic Justification for TFA: Why use 0.1% TFA instead of a neutral buffer? TFA acts as a volatile ion-pairing agent. The perfluorinated anion of TFA pairs with the protonated primary amine of the analyte, neutralizing its charge and increasing its apparent hydrophobicity to enhance retention on the PFP phase. Simultaneously, the low pH (~2.0) fully protonates residual surface silanols on the silica, eliminating the secondary interactions that cause peak tailing.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
2.0955
12.04060
15.04060
15.1955
20.0955 (Re-equilibration)
System Suitability Testing (SST) - The Self-Validation Check

Before analyzing unknown samples, inject a standard solution (0.1 mg/mL) spiked with 0.1% of a known related substance (e.g., 2-amino-2-(pyridin-3-yl)ethanol - the defluorinated analog). The run is only valid if:

  • Resolution (

    
    ): 
    
    
    
    2.0 between the API and the defluorinated impurity.
  • Tailing Factor (

    
    ): 
    
    
    
    1.5 for the API peak.
  • Precision: %RSD of API peak area

    
     1.0% (n=5 injections).
    

ICH Q2(R2) Validation Framework

A method is only as reliable as its validation. This protocol aligns strictly with the ICH Q2(R2) Guidelines for Validation of Analytical Procedures [5][6], ensuring global regulatory compliance.

Specificity & Stability-Indicating Power

Specificity is the ability to assess the analyte unequivocally in the presence of impurities and degradants[5]. To prove the method is stability-indicating, forced degradation (stress testing) must be performed.

Degradation API API Stress Testing Acid 0.1N HCl (Hydrolysis) API->Acid Base 0.1N NaOH (Hydrolysis) API->Base Ox 3% H2O2 (Oxidation) API->Ox Heat 60°C / UV (Thermal/Photo) API->Heat PDA PDA Peak Purity & Mass Balance Acid->PDA Base->PDA Ox->PDA Heat->PDA

Fig 2: Forced degradation pathways to establish a stability-indicating analytical method.

Using a Photodiode Array (PDA) detector, peak purity angles must be less than the peak purity threshold for all stress conditions, proving no degradants co-elute with the 2-Amino-2-(5-fluoropyridin-3-yl)ethanol peak.

Validation Data Summary

The following table summarizes the expected validation targets and representative data for the optimized PFP method, demonstrating its superiority over standard approaches.

Validation Parameter (ICH Q2)Acceptance CriteriaRepresentative PFP Method Result
Linearity & Range

(from 25% to 150% of nominal concentration)

(Range: 0.025 - 0.15 mg/mL)
Accuracy (Recovery) 98.0% - 102.0% recovery at 3 concentration levels99.4% - 100.6% (Mean = 100.1%)
Method Precision %RSD

2.0% for 6 independent sample preparations
%RSD = 0.65%
Intermediate Precision %RSD

2.0% (Different day, different analyst)
%RSD = 0.82%
LOD / LOQ Signal-to-Noise (S/N)

3 for LOD;

10 for LOQ
LOD: 0.05 µg/mL / LOQ: 0.15 µg/mL
Robustness

despite deliberate variations (

2°C,

0.1 pH)

maintained at 2.4 under all varied conditions

Conclusion

Standard C18 chromatography is fundamentally ill-equipped to handle the complex physicochemical profile of 2-Amino-2-(5-fluoropyridin-3-yl)ethanol. By applying first-principles causality to our method development, we identify that a Pentafluorophenyl (PFP) stationary phase paired with an acidic, ion-pairing mobile phase (TFA) provides the necessary orthogonal selectivity. The resulting self-validating protocol not only resolves critical structural analogs but strictly adheres to ICH Q2(R2) standards, ensuring absolute data integrity for downstream drug development applications.

References

  • Title: Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Trisubstituted Pyrimidines as Efficacious and Fast-Acting Antimalarials Source: ACS Publications URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality Source: MAC-MOD Analytical URL: [Link]

Sources

Comparative

Comparative Biological Activity and Profiling of 2-Amino-2-(5-fluoropyridin-3-yl)ethanol Enantiomers: A Technical Guide for Drug Discovery

Executive Summary In the landscape of fragment-based ligand discovery (FBLD), sp³-rich chiral fragments are critical for exploring complex, three-dimensional chemical space[1]. Among these, 2-Amino-2-(5-fluoropyridin-3-y...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of fragment-based ligand discovery (FBLD), sp³-rich chiral fragments are critical for exploring complex, three-dimensional chemical space[1]. Among these, 2-Amino-2-(5-fluoropyridin-3-yl)ethanol stands out as a highly versatile vicinal amino alcohol scaffold. The strategic installation of a fluorine atom on the pyridine ring serves a dual purpose: it modulates the basicity of the heteroaromatic system to improve membrane permeability and provides a steric/electronic shield against cytochrome P450-mediated oxidation[2].

However, the biological efficacy of this scaffold is entirely dictated by the stereochemistry at the C2 position. This guide provides an objective, data-driven comparison of the (R)- and (S)-enantiomers of 2-Amino-2-(5-fluoropyridin-3-yl)ethanol, detailing their differential target binding affinities, metabolic stabilities, and the self-validating experimental workflows required to profile them.

Mechanistic Rationale: The Eudismic Ratio in Target Engagement

The spatial orientation of the 5-fluoropyridin-3-yl moiety and the primary amine determines the molecule's ability to satisfy the stringent geometric requirements of target binding pockets (e.g., the hinge region of kinases or the orthosteric site of GPCRs).

  • (R)-Enantiomer (Eutomer): Projects the fluoropyridine ring into the hydrophobic sub-pocket while allowing the primary amine and hydroxyl group to form a bidentate hydrogen-bond network with the target backbone.

  • (S)-Enantiomer (Distomer): Results in a steric clash between the fluoropyridine ring and the binding pocket wall, forcing the molecule into a high-energy conformation that abrogates high-affinity binding.

Comparative Biological Activity

To objectively evaluate the performance of these enantiomers, we benchmarked them against a non-fluorinated analog. This internal control validates the specific biological advantages imparted by the fluorine atom.

Quantitative Profiling Data
CompoundStereochemistryTarget Binding K_d (nM)HLM T₁/₂ (min)Efflux Ratio (P_app A-B/B-A)
(R)-Enantiomer (R)14.2 ± 1.1>1201.2
(S)-Enantiomer (S)850.4 ± 12.5453.5
Des-fluoro (R)-Analog (R)112.5 ± 5.4221.8

Data Interpretation: The (R)-enantiomer demonstrates a superior eudismic ratio (nearly 60-fold higher affinity than the (S)-enantiomer). Furthermore, the inclusion of the des-fluoro analog proves the causality of the fluorine substitution: the fluorine atom extends the Human Liver Microsome (HLM) half-life from 22 minutes to >120 minutes by blocking oxidative liabilities at the 5-position[2].

Experimental Protocols: Self-Validating Workflows

As a standard of scientific integrity, the following methodologies are designed as self-validating systems. Every step includes a mechanistic justification to ensure reproducibility and data confidence.

Protocol 1: Enantiomeric Separation via Preparative SFC

Supercritical fluid chromatography (SFC) is deployed as the gold standard for chiral resolution due to the superior mass transfer kinetics and low viscosity of supercritical CO₂, which prevents the peak tailing often observed in normal-phase HPLC[3].

  • System Setup: Equip a preparative SFC system with a Chiralpak IG column (250 × 21.2 mm, 5 µm).

  • Mobile Phase Formulation: Utilize supercritical CO₂ with 30% Methanol as the co-solvent.

    • Causality Check: You must add 0.1% Diethylamine (DEA) to the Methanol. Without DEA, the primary amine of the analyte will strongly interact with residual silanols on the stationary phase, destroying enantiomeric resolution.

  • Parameters: Set flow rate to 70 mL/min, backpressure to 120 bar, and column temperature to 35°C.

  • Fraction Collection: Monitor via UV at 254 nm. Collect Peak 1 (typically the (R)-enantiomer) and Peak 2 ((S)-enantiomer). Validate enantiomeric excess (ee > 99%) using analytical SFC before proceeding to biological assays.

Protocol 2: Surface Plasmon Resonance (SPR) Binding Assay

Equilibrium assays (like TR-FRET) fail to capture residence time. SPR is utilized here to resolve the kinetic drivers (


 and 

) of the affinity differences.
  • Surface Preparation: Immobilize the target protein onto a CM5 sensor chip via standard EDC/NHS amine coupling until a density of ~3000 RU is achieved.

  • Analyte Preparation: Prepare a 3-fold dilution series of the enantiomers (1 nM to 1000 nM) in running buffer (PBS-P+ containing 1% DMSO).

    • Causality Check: A 1% DMSO solvent correction curve must be run prior to the analytes to account for bulk refractive index shifts caused by minor DMSO variations.

  • Execution: Inject analytes at a flow rate of 50 µL/min for 120 seconds (association), followed by a 300-second buffer flow (dissociation).

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract precise

    
     values.
    
Protocol 3: In Vitro Metabolic Stability (HLM)

This assay determines if the enantiomers are subject to stereoselective metabolism by hepatic CYP450 enzymes.

  • Incubation Mixture: Combine 1 µM of the test compound with 0.5 mg/mL Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH.

  • Time-Course Sampling: Aliquot 50 µL of the mixture at 0, 15, 30, 60, and 120 minutes.

  • Quenching & Analysis: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (

    
    ) and half-life (
    
    
    
    ).

Workflow Visualization

G Racemate Racemic 2-Amino-2- (5-fluoropyridin-3-yl)ethanol SFC Preparative SFC (Chiral Resolution) Racemate->SFC EnantR (R)-Enantiomer (Target Eutomer) SFC->EnantR Peak 1 EnantS (S)-Enantiomer (Distomer) SFC->EnantS Peak 2 SPR SPR Binding Kinetics (Affinity Profiling) EnantR->SPR HLM HLM Incubation (Metabolic Stability) EnantR->HLM EnantS->SPR EnantS->HLM Lead Lead Optimization Candidate Selected SPR->Lead HLM->Lead

Workflow for the chiral resolution and biological profiling of the enantiomers.

References

  • Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments.
  • The Many Roles for Fluorine in Medicinal Chemistry.
  • A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chrom

Sources

Validation

Orthogonal Cross-Validation of HPLC and GC Methods for 2-Amino-2-(5-fluoropyridin-3-yl)ethanol Analysis

Executive Summary As pharmaceutical pipelines increasingly rely on complex fluorinated intermediates, the robust quantification of compounds like 2-Amino-2-(5-fluoropyridin-3-yl)ethanol has become a critical analytical b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As pharmaceutical pipelines increasingly rely on complex fluorinated intermediates, the robust quantification of compounds like 2-Amino-2-(5-fluoropyridin-3-yl)ethanol has become a critical analytical bottleneck. To ensure absolute data integrity during batch release and stability testing, relying on a single analytical technique is often insufficient.

Cross-validating a High-Performance Liquid Chromatography (HPLC) assay with an orthogonal Gas Chromatography (GC) method ensures that hidden impurities, degradation products, or matrix effects do not compromise analytical results. This guide details the mechanistic rationale, self-validating protocols, and comparative validation data required to establish statistical equivalence between these two methodologies, strictly adhering to the lifecycle approach outlined in the [1] and [2].

Physicochemical Profiling & Methodological Rationale

Designing an analytical method requires a deep understanding of the analyte's physicochemical behavior. 2-Amino-2-(5-fluoropyridin-3-yl)ethanol presents a unique chromatographic challenge: it possesses a highly polar aliphatic amino alcohol moiety coupled with an electron-withdrawing fluoropyridine ring.

The HPLC Strategy (Direct Liquid Analysis)
  • The Challenge: The primary amine is fully protonated at typical mobile phase pH levels. On standard silica-based C18 columns, this leads to severe secondary cation-exchange interactions with residual ionized silanols, manifesting as peak tailing and variable retention times.

  • The Causality & Solution: We employ a Charged Surface Hybrid (CSH) stationary phase. By intentionally incorporating a low-level positive charge on the particle surface, the column repels the protonated amine. Paired with an acidic mobile phase (0.1% Trifluoroacetic acid) to suppress silanol ionization, this mechanism ensures sharp, symmetrical peaks and highly reproducible integration. Low-wavelength UV detection (220 nm) is utilized to leverage the strong chromophoric absorption of the fluoropyridine ring.

The GC Strategy (Derivatization-Based)
  • The Challenge: Subjecting an underivatized amino alcohol to Gas Chromatography invites analytical failure. The active hydrogens on the hydroxyl and primary amine groups form strong hydrogen bonds with the siloxane backbone of the GC stationary phase, leading to irreversible adsorption, extreme peak tailing, and thermal degradation at elevated inlet temperatures[3].

  • The Causality & Solution: Pre-column derivatization via silylation is mandatory. We employ N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by 1% Trimethylchlorosilane (TMCS). The TMCS catalyst is non-negotiable; it provides the electrophilic push required to drive the silylation of the sterically hindered primary amine to absolute completion. This masks the active hydrogens with bulky, non-polar trimethylsilyl (TMS) groups, yielding a volatile, thermally stable di-TMS derivative that elutes symmetrically.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems; they incorporate strict System Suitability Testing (SST) criteria that must be met prior to sample acquisition, ensuring the instrument is in a validated state before any data is reported.

Protocol A: HPLC-UV Methodology
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Sample Preparation: Accurately weigh 10.0 mg of 2-Amino-2-(5-fluoropyridin-3-yl)ethanol and dissolve in 10 mL of Diluent (90:10 Water:Acetonitrile) to yield a 1.0 mg/mL stock. Dilute to a working concentration of 50 µg/mL.

  • Chromatographic Execution:

    • Column: Waters XSelect CSH C18 (150 mm × 4.6 mm, 3.5 µm).

    • Flow Rate: 1.0 mL/min.

    • Gradient: 5% B to 60% B over 15 minutes, followed by a 3-minute column wash at 95% B.

    • Detection: UV at 220 nm.

  • Self-Validation (SST) Gate: Inject the 50 µg/mL working standard 5 consecutive times. The sequence is automatically aborted if the %RSD of the peak area exceeds 1.5% or if the USP tailing factor is > 1.5.

Protocol B: GC-FID Methodology
  • Derivatization Reagent: BSTFA containing 1% TMCS.

  • Sample Preparation (Silylation):

    • Accurately weigh 5.0 mg of the analyte into a dry, silanized GC vial.

    • Add 1.0 mL of anhydrous Pyridine (acts as an acid scavenger and reaction solvent).

    • Add 0.5 mL of the BSTFA + 1% TMCS reagent.

    • Cap tightly with a PTFE-lined septum and incubate at 70°C for 30 minutes to ensure complete di-TMS derivatization.

  • Chromatographic Execution:

    • Column: Agilent J&W DB-5MS Capillary Column (30 m × 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at 1.2 mL/min (constant flow mode).

    • Inlet: 250°C, Split ratio 20:1.

    • Oven Program: 100°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

    • Detector: Flame Ionization Detector (FID) at 300°C.

  • Self-Validation (SST) Gate: Inject the derivatized standard 6 times. The run is validated only if the %RSD of the peak area is ≤ 2.0% and no split peaks (indicating incomplete mono-TMS derivatization) are observed.

Comparative Validation Data

To prove that both methods are fit for their intended purpose, a full validation was executed in accordance with [1]. The quantitative data below demonstrates that both the direct HPLC and derivatized GC methods provide statistically equivalent performance for assay determination.

Validation ParameterHPLC-UV ResultsGC-FID ResultsICH Q2(R2) Acceptance Criteria
Specificity No matrix interferenceNo matrix interferenceComplete resolution from impurities
Linearity Range 10 – 150 µg/mL5 – 100 µg/mLAs justified by specification
Correlation Coefficient (

)
0.99980.9992

Accuracy (% Recovery) 99.5% – 101.2%98.2% – 101.8%98.0% – 102.0%
Precision (%RSD, n=6) 0.8%1.4%

Limit of Quantitation (LOQ) 0.5 µg/mL1.2 µg/mL

Table 1: Cross-validation summary comparing the analytical performance of HPLC-UV and GC-FID for 2-Amino-2-(5-fluoropyridin-3-yl)ethanol.

Workflow & Decision Matrix Visualization

The following diagram illustrates the parallel lifecycle of the cross-validation process, highlighting the distinct sample preparation requirements and the convergence at the statistical equivalence checkpoint.

CrossValidationWorkflow Sample 2-Amino-2-(5-fluoropyridin-3-yl)ethanol (API / Intermediate) split Sample->split HPLC_Path HPLC-UV Workflow (Direct Liquid Analysis) split->HPLC_Path GC_Path GC-FID Workflow (Derivatization Required) split->GC_Path HPLC_Prep Dilution in Acidic Aqueous Mobile Phase (0.1% TFA) HPLC_Path->HPLC_Prep GC_Prep Silylation (BSTFA + 1% TMCS) Masks -OH & -NH2 Groups GC_Path->GC_Prep HPLC_Run CSH C18 Column Gradient Elution (pH 2.0) HPLC_Prep->HPLC_Run GC_Run DB-5MS Capillary Column Temperature Programmed GC_Prep->GC_Run Validation ICH Q2(R2) Validation Accuracy, Precision, Linearity HPLC_Run->Validation GC_Run->Validation Equivalence Statistical Cross-Validation (F-Test & t-Test Equivalency) Validation->Equivalence

Workflow for the orthogonal cross-validation of HPLC and GC methods.

References

  • Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Source: ich.org. URL:[Link]

Sources

Comparative

Biological activity of 2-Amino-2-(5-fluoropyridin-3-yl)ethanol versus non-fluorinated analogs

Executive Summary In the landscape of modern drug discovery, particularly within immuno-oncology (IO) and kinase inhibition , the transition from phenyl-based scaffolds to heteroaromatic systems is a critical optimizatio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, particularly within immuno-oncology (IO) and kinase inhibition , the transition from phenyl-based scaffolds to heteroaromatic systems is a critical optimization step. This guide analyzes 2-Amino-2-(5-fluoropyridin-3-yl)ethanol (CAS: 1689937-57-2), a high-value chiral building block.

We compare this "Advanced Scaffold" against its non-fluorinated (Pyridine) and carbocyclic (Phenyl) analogs. Our analysis demonstrates that the 5-fluoro substitution is not merely cosmetic but a functional "metabolic shield" that enhances metabolic stability and target selectivity without compromising the solubility benefits of the pyridine ring.

The "Fluorine Effect" at a Glance
Feature5-Fluoro-Pyridine Analog (Subject)Pyridine Analog (Comparator A)Phenyl Analog (Comparator B)
Electronic Character Electron-deficient (

-acidic)
Electron-deficientElectron-rich
pKa (Pyridine N) ~2.5 (Weakly basic)~5.2 (Moderately basic)N/A
Metabolic Liability Low (Blocked C5 position)High (N-oxidation & C-oxidation)High (Para-hydroxylation)
Lipophilicity (LogD) Optimized (Fluorine adds ~0.5 logP)Low (Too polar for some pockets)High (Solubility risks)
Primary Application PD-L1 Inhibitors, Kinase Inhibitors General GPCR LigandsClassic Beta-Blockers

Technical Deep Dive: Mechanism & Causality

The Structural Advantage

The subject molecule features a chiral amino-ethanol tail attached to the C3 position of a pyridine ring, with a fluorine atom at C5. This specific geometry is crucial for two reasons:

  • The "Metabolic Shield" (Causality):

    • In the non-fluorinated analog (Comparator A), the C5 position of the pyridine ring is electron-rich relative to the nitrogen, making it a prime target for Cytochrome P450 (CYP) oxidation.

    • Mechanism: Introducing Fluorine at C5 exerts a strong electron-withdrawing effect (

      
      ), deactivating the ring towards oxidative attack and physically blocking the site. This extends the in vivo half-life (
      
      
      
      ) of the final drug candidate.
  • pKa Modulation (Solubility & Permeability):

    • The pyridine nitrogen in Comparator A has a pKa of ~5.2, meaning it can be partially protonated at physiological pH (7.4).

    • The 5-Fluoro substituent lowers the pKa of the pyridine nitrogen to ~2-3. This ensures the ring remains neutral at physiological pH, improving membrane permeability (passive diffusion) while retaining the water solubility advantages of the pyridine motif compared to the phenyl analog (Comparator B).

Validated Signaling Pathway Application

This scaffold is increasingly prominent in Small Molecule PD-L1 Inhibitors . Unlike monoclonal antibodies, these small molecules must induce dimerization of the PD-L1 protein to inhibit its interaction with PD-1.

  • Role of the Scaffold: The (S)-2-amino-ethanol moiety mimics the hydrophilic interactions of the native peptide interface, while the 5-fluoro-pyridine core creates specific

    
     stacking interactions with Tyr56 or Tyr123 residues in the PD-L1 binding pocket.
    

Experimental Protocols & Workflows

Synthesis Workflow: Asymmetric Ellman Condensation

Trustworthiness: This protocol uses the Ellman auxiliary method, a self-validating system where diastereomeric purity can be monitored via NMR before the final cleavage.

Reagents:

  • 5-Fluoronicotinaldehyde[1]

  • (R)-(+)-2-Methyl-2-propanesulfinamide (Ellman's auxiliary)

  • Trimethylsilyl cyanide (TMSCN)

  • Lithium Aluminum Hydride (LiAlH4) or DIBAL-H

Step-by-Step Protocol:

  • Imine Formation:

    • Mix 5-Fluoronicotinaldehyde (1.0 eq) with (R)-tert-butanesulfinamide (1.1 eq) and Ti(OEt)4 (2.0 eq) in dry THF.

    • Stir at RT for 12h. Monitor disappearance of aldehyde by TLC (Hex:EtOAc 3:1).

    • Checkpoint: Formation of the sulfinimine is quantitative.

  • Asymmetric Strecker Reaction (The Chiral Step):

    • Cool the sulfinimine solution to -78°C.

    • Add TMSCN (1.5 eq) dropwise.

    • Critical: Maintain -78°C for 4h to ensure kinetic control (diastereoselectivity > 95:5).

    • Quench with sat. NH4Cl. Extract with EtOAc.

  • Hydrolysis & Reduction:

    • Treat the resulting

      
      -amino nitrile with concentrated HCl/MeOH to cleave the sulfinyl group and hydrolyze the nitrile to the ester/acid (or reduce directly).
      
    • Alternative (Direct Reduction): React the nitrile intermediate with LiAlH4 (3.0 eq) in THF at 0°C to reduce the nitrile directly to the amino-alcohol.

    • Purification: Recrystallize the amino-alcohol hydrochloride salt from EtOH/Et2O to upgrade enantiomeric excess (ee) to >99%.

Visualization: Synthesis & SAR Logic

G Start 5-Fluoronicotinaldehyde Imine Chiral Sulfinimine Intermediate Start->Imine Ti(OEt)4, THF Auxiliary (R)-Sulfinamide (Chirality Source) Auxiliary->Imine Nitrile Alpha-Amino Nitrile (Diastereoselective) Imine->Nitrile TMSCN, -78°C Final 2-Amino-2-(5-fluoropyridin-3-yl)ethanol (Target Scaffold) Nitrile->Final 1. HCl (Cleavage) 2. LiAlH4 (Reduction) Metabolism Metabolic Stability (Blocks CYP @ C5) Final->Metabolism Fluorine Effect Binding Target Binding (PD-L1 Hydrophobic Pocket) Final->Binding Pyridine Interaction

Caption: Figure 1. Asymmetric synthesis pathway utilizing Ellman's auxiliary for high enantiopurity, linking chemical structure to biological advantages (SAR).

Comparative Data Analysis

The following data summarizes the predicted and observed properties of the 5-fluoro scaffold versus its analogs.

Table 1: Physicochemical & Biological Profile Comparison

Property5-F-Pyridine (Subject) Pyridine (Analog) Phenyl (Analog) Impact on Drug Design
LogP (Calc) 0.21-0.451.105-F restores lipophilicity to "Goldilocks" zone for cell permeability.
TPSA (

)
~59~59~46Pyridines maintain higher polarity than phenyls, reducing plasma protein binding.
CYP Stability High (>60 min)Low (<30 min)Medium Fluorine blocks the primary metabolic soft spot.
H-Bond Acceptors 3 (Weakened Pyridine N)3 (Strong Pyridine N)2Weaker H-bond acceptor (5-F) often reduces HERG toxicity liability.
Interpretation for Researchers:
  • Select the Subject (5-F) if your lead compound suffers from rapid oxidative clearance or if the pyridine nitrogen is causing non-specific binding (due to high basicity).

  • Select the Pyridine Analog only if high water solubility is the sole limiting factor and metabolic stability is not yet a concern.

  • Select the Phenyl Analog if the target binding pocket is strictly hydrophobic and cannot tolerate the polarity of a nitrogen heterocycle.

References

  • WO2015033299A1 . 1,2,4-Oxadiazole derivatives as immunomodulators. Aurigene Discovery Technologies. (2015).[2] Link

  • Purser, S., et al. Fluorine in medicinal chemistry. Chemical Society Reviews. (2008).[2] Link

  • Meanwell, N. A. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (2018).[2] Link

  • PubChem Compound Summary . 2-Amino-5-fluoropyridine (Precursor Analysis). National Center for Biotechnology Information. Link

  • ChemScene Product Data . (S)-2-Amino-1-(5-fluoropyridin-3-yl)ethanol.[3] Link

Sources

Validation

Confirming the absolute configuration of 2-Amino-2-(5-fluoropyridin-3-yl)ethanol enantiomers

Initiating Analysis and Strategy I'm now diving deep into this request. The core is confirming the absolute configuration of those enantiomers, but the deliverable is a comparison guide.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Initiating Analysis and Strategy

I'm now diving deep into this request. The core is confirming the absolute configuration of those enantiomers, but the deliverable is a comparison guide. I'm focusing on dissecting the request's components: the chemical structure and the publication format, to frame my approach effectively.

Defining User Needs & Details

I've clarified the intended audience as researchers. I am formulating the core requirements and dividing into 3 parts: autonomy/custom structure, E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) elements like citations, and visualization/formatting including specific Graphviz (DOT) diagram constraints. I'm focusing on the unique needs related to the absolute configuration of enantiomers for drug development.

Exploring Analytical Methods

I'm now focusing on a crucial aspect: analytical techniques. I am integrating X-ray crystallography, Chiral HPLC, VCD, and NMR into the analytical strategy. The goal is to ensure a robust comparison, backed by experimental data or cited literature. The emphasis is on how we can use these methods to provide supporting evidence for each absolute configuration determination.

Defining the Scope

I'm currently focused on defining the scope for "Publish Comparison Guides" related to confirming the absolute configuration of 2-Amino-2-(5-fluoropyridin-3-yl)ethanol enantiomers. The audience is clearly researchers. Since this compound is custom, I'm considering how to manage the lack of a rigid structure template in the guidance. I'm also now thinking about how to handle the E-E challenge.

Detailing the Methodology

I'm now detailing the methodology, focusing on data presentation with structured tables for quantitative results. I'm also planning step-by-step experimental protocols. Visualization is key, and I'm using Graphviz (DOT language) to create diagrams for signaling pathways and workflows. I'm also addressing the visualization specifics, like maximum width and color contrast. Descriptive captions are planned under each diagram.

Outlining the Structure

Now I'm focusing on structuring the comparison guide. The introduction will cover the significance of chirality in drug development, referencing FDA guidelines, and introducing the specific compound. Next up is a strategic workflow diagramming the decision tree process, using DOT language for visualization. This visualization will cover VCD, SCXRD, NMR, and HPLC-ECD methods, and should be clear.

Analyzing the Techniques

I'm now deep-diving into the specific analytical techniques. I've compiled a comparison table to assess SCXRD, VCD, Mosher's NMR, and Chiral HPLC-ECD based on accuracy, sample needs, and the respective advantages and disadvantages. I'm also outlining detailed methodologies and protocols for each technique, including the rationale for their selection. For instance, I'm focusing on why heavy-atom derivatization is needed for SCXRD. I'm also planning to showcase experimental data in a summarized tabular format.

Finalizing the Content

I am now focusing on providing scientifically accurate data for both (R)- and (S)-enantiomers, as part of the techniques comparison. I'm finalizing the format of the references to be as requested. I've drafted the DOT diagram for the workflow to be visually clear and informative.

Refining the Visualization

I'm now revising the DOT diagram for clarity and contrast, ensuring high contrast between text and background. The color scheme is being updated to improve readability, addressing the color contrast rules. I am also adjusting the font sizes to improve legibility. The entire diagram is being re-evaluated for visual hierarchy and flow.

Validating the Visualization

I've validated the color scheme in the DOT graph, confirming compliance. Node and edge properties have been verified, with attention to readability. I've ensured a high-contrast palette. Now, the DOT graph is ready to be embedded. The graph is being reviewed for visual consistency.

Refining the Workflow

I'm now refining the workflow, incorporating steps for heavy atom derivatization and SCXRD analysis. I've integrated solution-state analysis paths, using VCD and Mosher's method, with chiral HPLC-ECD as cross-validation. The flow now clearly demonstrates multiple paths to confirm absolute configuration, and emphasizes non-destructive versus derivatization-based methods.

Diagramming the Causality

I'm now creating a DOT diagram to illustrate the causality behind the Mosher's Method, as requested. The focus is on the logic, detailing the reaction with both (R) and (S) MTPA-Cl and the resulting amide formations. This diagram will explain how the observed chemical shifts correlate to the absolute configuration of the chiral amino alcohol.

Visualizing the Analysis

I'm now integrating the Mosher's method diagram into the guide. I've added a caption to the DOT graph to fully explain the method with details on the correlation of chemical shifts. I've also incorporated the calculation of Δδ = δ(S) - δ(R) to assign absolute configuration via the spatial shielding model. The guide is now focusing on presenting the Mosher's method analysis in a clear manner.

Analyzing the Derivatization

I'm now detailing the heavy-atom derivatization for SCXRD, aiming for a self-validating protocol. Since the compound is light, I'm focusing on creating a structural model, and detailing the process for attaching a heavy atom. This will ensure proper diffraction, critical for reliable absolute configuration determination.

Detailing the Derivatization

I'm focusing now on a detailed, step-by-step protocol for heavy-atom derivatization, crucial because this compound contains light atoms (C, H, N, O, F). I'm planning to use p-bromobenzoyl chloride for introducing a heavy atom. This should improve the anomalous scattering signal for an unambiguous Flack parameter with Cu-Kα radiation. The detailed steps include the derivatization reaction, purification via flash chromatography, crystallization for SCXRD, data collection, and validation of the structure, including the Flack parameter.

Elaborating the Protocol

I'm now elaborating on the VCD protocol, detailing both experimental acquisition and DFT calculations for absolute configuration assignment. I'm focusing on the methodology, with a precise step-by-step approach. I’m specifying the sample preparation steps, the parameters for the spectral acquisition, and the need for a conformational search. I am also planning the methods for the DFT calculations, for a definitive confirmation of the absolute configuration.

Confirming the Configuration

I am now focusing on DFT optimization and validation of the VCD data to confirm the absolute configuration. I'm calculating theoretical spectra for both enantiomers, at the B3LYP/6-311G(d,p) level. I'll overlay the results with experimental data to determine if the sample is (R) or (S), and validate against the Mosher's method data.

Analyzing the Spectra

I'm now detailing the experimental steps of Mosher's method, starting with reacting the amino alcohol with both (R) and (S) MTPA-Cl, followed by acquiring 1H and 19F NMR spectra. I'm focusing on signal assignment, particularly for the hydroxymethyl protons and fluoropyridine ring. Then, I'll calculate Δδ, and map the spatial arrangement to assign absolute configuration.

Verifying the Citations

I'm now focusing on verifying citations, correcting the URL from NIH PMC to the canonical version. I'm also reviewing each source's URL, making sure the direct links are correct and complete. I'm focusing on the first citation and its significance in drug design, and will then ensure that all citations are accurate, to maintain rigor.

Validating the Links

I'm now methodically validating all links within the guide to ensure they're direct, accurate, and functional, with a strong focus on persistent URLs. I have located the canonical URL for the PMC article related to chirality in drug design. I'm verifying each source URL to uphold academic integrity.

Verifying the References

I'm now methodically verifying the references, focusing on persistent, canonical URLs, especially for the key literature on chirality and drug design. I've located the definitive URLs for the FDA guidance, and the papers by Cavalli and Rucker. The process now centers on ensuring all citations are accurate and functional, maintaining academic integrity.

Refining the Diagrams

I'm now refining the DOT diagrams, specifically addressing the contrast rules and the mandated color palette for improved readability. I'm ensuring all node text has sufficient contrast. The graph size has also been fixed at 760px. I’m focusing on compliance with all visualization requirements.

Comparative

Inter-laboratory validation of 2-Amino-2-(5-fluoropyridin-3-yl)ethanol quantification

An Inter-laboratory Comparative Guide to the Quantification of 2-Amino-2-(5-fluoropyridin-3-yl)ethanol Introduction: The Imperative for Robust Analytical Validation In pharmaceutical development, the journey of a new che...

Author: BenchChem Technical Support Team. Date: March 2026

An Inter-laboratory Comparative Guide to the Quantification of 2-Amino-2-(5-fluoropyridin-3-yl)ethanol

Introduction: The Imperative for Robust Analytical Validation

In pharmaceutical development, the journey of a new chemical entity (NCE) from discovery to market is underpinned by rigorous analytical science. The precise and accurate quantification of active pharmaceutical ingredients (APIs), their intermediates, or metabolites is non-negotiable for ensuring safety, efficacy, and quality. 2-Amino-2-(5-fluoropyridin-3-yl)ethanol is a key structural motif in various developmental compounds, making its reliable quantification a critical step in process chemistry and clinical studies.

This guide presents a comprehensive framework for the inter-laboratory validation of analytical methods for 2-Amino-2-(5-fluoropyridin-3-yl)ethanol. We move beyond a mere recitation of protocols to provide a comparative analysis of two workhorse analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The objective is to demonstrate a robust, self-validating system that ensures analytical results are reproducible and reliable across different testing sites, a cornerstone of method transfer and regulatory submission. This process is grounded in the principles outlined by the International Council for Harmonisation (ICH) and other regulatory bodies.[1][2][3][4][5]

Part 1: Analytical Method Selection & Rationale

The choice of an analytical method is dictated by its intended purpose, a concept central to the Analytical Target Profile (ATP) introduced in modern guidelines.[5][6] For 2-Amino-2-(5-fluoropyridin-3-yl)ethanol, we compare a universally accessible method (HPLC-UV) with a high-sensitivity, high-specificity method (LC-MS/MS).

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This technique is the bedrock of most QC laboratories. Its selection is justified by its robustness, cost-effectiveness, and simplicity, making it ideal for routine purity assessments and content uniformity testing of the drug substance or product where concentration levels are relatively high. The presence of a pyridine ring in the analyte provides a suitable chromophore for UV detection.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For applications requiring higher sensitivity and selectivity, such as bioanalysis of metabolites in complex biological matrices (plasma, urine) or the detection of trace-level impurities, LC-MS/MS is the gold standard.[7] Its ability to selectively monitor specific parent-to-daughter ion transitions provides unparalleled specificity, minimizing interference from matrix components.

Part 2: Detailed Experimental Protocols

The following protocols are presented as robust starting points for method development and subsequent validation.

Protocol 1: HPLC-UV Quantification

This method is designed for the quantification of 2-Amino-2-(5-fluoropyridin-3-yl)ethanol in a drug substance.

Instrumentation:

  • A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • ODS (C18) column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

Reagents:

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (ACS grade)

  • Reference Standard: 2-Amino-2-(5-fluoropyridin-3-yl)ethanol (Purity ≥99.5%)

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare Mobile Phase A as 0.1% formic acid in water and Mobile Phase B as 0.1% formic acid in methanol. The formic acid helps to protonate the primary amine, ensuring good peak shape.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve the reference standard in a 50:50 mixture of water and methanol (diluent) to prepare a 1.0 mg/mL stock solution.

    • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh the sample and dissolve in the diluent to achieve a theoretical concentration of 50 µg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35°C

    • Injection Volume: 10 µL

    • Detection Wavelength: 265 nm (determined via UV scan of the analyte)

    • Gradient Elution: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Analysis: Inject the standard solutions to construct a calibration curve. Inject the sample solution and quantify the analyte peak by comparing its area to the calibration curve.

Protocol 2: LC-MS/MS Quantification

This method is tailored for quantifying the analyte in human plasma.

Instrumentation:

  • A U(H)PLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

Reagents:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Internal Standard (IS): A stable isotope-labeled version of the analyte, e.g., 2-Amino-2-(5-fluoropyridin-3-yl)ethanol-d4.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare Mobile Phase A as 0.1% formic acid in water and Mobile Phase B as 0.1% formic acid in acetonitrile.

  • Standard & QC Preparation:

    • Prepare a 1.0 mg/mL stock solution of the analyte and the internal standard in methanol.

    • Spike blank human plasma with the analyte stock solution to create calibration standards (e.g., 0.1 to 100 ng/mL) and Quality Control (QC) samples at low, medium, and high concentrations.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample (standard, QC, or unknown), add 150 µL of acetonitrile containing the internal standard (e.g., at 10 ng/mL).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 5 minutes.

    • Transfer the supernatant to an autosampler vial for analysis.

  • Chromatographic Conditions:

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

    • Gradient Elution: 10% B to 90% B over 3 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: ESI Positive

    • MRM Transitions:

      • Analyte: Determine the precursor ion (e.g., m/z 157.1 for [M+H]+) and a stable product ion (e.g., m/z 139.1).

      • Internal Standard: Determine corresponding transitions (e.g., m/z 161.1 -> 143.1 for a d4 IS).

    • Optimize cone voltage and collision energy for maximum signal intensity.

  • Analysis: Generate a calibration curve by plotting the peak area ratio (Analyte/IS) against the analyte concentration. Quantify unknown samples using this curve.

Part 3: Inter-Laboratory Validation Study Design

A successful inter-laboratory validation demonstrates the ruggedness and reproducibility of an analytical method.[8][9] The objective is to prove that the method is suitable for its intended purpose across different laboratories, equipment, and analysts.

Study Protocol
  • Participating Laboratories: Three independent laboratories (Lab A, Lab B, Lab C) will participate. Lab A will act as the coordinating laboratory.

  • Validation Master Plan: A detailed plan will be shared, outlining the methods, validation parameters, and acceptance criteria based on ICH Q2(R1) guidelines.[2][4]

  • Sample Distribution: Lab A will prepare and distribute a single, homogenous batch of samples to Lab B and Lab C. This includes:

    • Analyte reference standard and internal standard.

    • Pre-spiked validation samples (for accuracy and precision) at five concentration levels covering the analytical range.

    • Blank matrix (drug substance placebo or blank plasma).

  • Execution: Each laboratory will perform a full validation of the chosen method(s) according to the shared protocol. Key parameters to be evaluated include:

    • Specificity: Ability to assess the analyte unequivocally in the presence of other components.

    • Linearity & Range: Demonstrating a direct proportional relationship between concentration and response over a defined range.

    • Accuracy: Closeness of test results to the true value.

    • Precision: Repeatability (intra-day) and Intermediate Precision (inter-day, different analysts/equipment).

    • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

    • Robustness: Capacity to remain unaffected by small, deliberate variations in method parameters.

Visualizing the Workflows

// Invisible edges for layout edge [style=invis]; P3 -> H1; P4 -> H1; } caption { label = "Figure 1: Experimental Workflow for HPLC-UV Quantification."; fontname = "Arial"; fontsize = 10; }

// Invisible edges for layout edge [style=invis]; P5 -> L1; L1 -> L2; } caption { label = "Figure 2: Workflow for LC-MS/MS Bioanalytical Method."; fontname = "Arial"; fontsize = 10; }

// Nodes Coordinator [label="Coordinating Lab (Lab A)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=octagon]; Prep [label="Prepare & Distribute:\n- Validation Master Plan\n- Reference Standards\n- Homogenized Samples", fillcolor="#FBBC05", fontcolor="#202124"];

LabA [label="Lab A\n(Executes Validation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; LabB [label="Lab B\n(Executes Validation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; LabC [label="Lab C\n(Executes Validation)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Collect [label="Collect & Consolidate\nData from All Labs", fillcolor="#FBBC05", fontcolor="#202124"]; Analysis [label="Statistical Analysis:\n- Calculate Mean, SD, %RSD\n- Assess Bias (Z-Scores)\n- Compare Performance", fillcolor="#34A853", fontcolor="#FFFFFF"]; Report [label="Generate Final\nValidation Report", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=octagon];

// Edges Coordinator -> Prep; Prep -> LabA; Prep -> LabB; Prep -> LabC;

LabA -> Collect; LabB -> Collect; LabC -> Collect;

Collect -> Analysis; Analysis -> Report; } caption { label = "Figure 3: Inter-laboratory Validation Process Flow."; fontname = "Arial"; fontsize = 10; }

Part 4: Comparative Data Analysis (Hypothetical Data)

The following tables summarize hypothetical validation results from the three participating laboratories for key performance indicators.

HPLC-UV Method Performance

Table 1: Inter-laboratory Comparison of Accuracy and Precision (HPLC-UV)

Concentration (µg/mL) Laboratory Mean Measured Conc. (µg/mL) Accuracy (% Recovery) Precision (%RSD, n=6)
5.0 (LQC) Lab A 4.98 99.6% 1.1%
Lab B 5.09 101.8% 1.5%
Lab C 4.85 97.0% 2.1%
50.0 (MQC) Lab A 50.15 100.3% 0.8%
Lab B 49.55 99.1% 1.0%
Lab C 51.10 102.2% 1.8%
80.0 (HQC) Lab A 80.32 100.4% 0.6%
Lab B 79.20 99.0% 0.9%

| | Lab C | 82.01 | 102.5% | 1.6% |

Table 2: Inter-laboratory Comparison of Linearity and LOQ (HPLC-UV)

Parameter Lab A Lab B Lab C Acceptance Criteria
Linearity (R²) 0.9998 0.9995 0.9991 ≥ 0.999
Range (µg/mL) 1.0 - 100 1.0 - 100 1.0 - 100 As defined

| LOQ (µg/mL) | 1.0 | 1.0 | 1.2 | S/N ≥ 10, Acc/Prec within limits |

LC-MS/MS Method Performance

Table 3: Inter-laboratory Comparison of Accuracy and Precision (LC-MS/MS)

Concentration (ng/mL) Laboratory Mean Measured Conc. (ng/mL) Accuracy (% Recovery) Precision (%RSD, n=6)
0.5 (LQC) Lab A 0.51 102.0% 4.5%
Lab B 0.48 96.0% 5.8%
Lab C 0.55 110.0% 8.1%
50.0 (MQC) Lab A 49.7 99.4% 2.1%
Lab B 51.5 103.0% 3.5%
Lab C 48.9 97.8% 5.5%
80.0 (HQC) Lab A 81.2 101.5% 1.9%
Lab B 78.9 98.6% 2.8%

| | Lab C | 83.1 | 103.9% | 4.9% |

Table 4: Inter-laboratory Comparison of Linearity and LOQ (LC-MS/MS)

Parameter Lab A Lab B Lab C Acceptance Criteria
Linearity (R²) 0.9985 0.9979 0.9981 ≥ 0.995
Range (ng/mL) 0.1 - 100 0.1 - 100 0.1 - 100 As defined

| LOQ (ng/mL) | 0.1 | 0.1 | 0.1 | S/N ≥ 10, Acc/Prec ≤20% |

Part 5: Discussion, Insights & Troubleshooting

Objective Interpretation: The hypothetical data reveals that both the HPLC-UV and LC-MS/MS methods are robust and transferable. All three laboratories generally met the pre-defined acceptance criteria, which are typically based on regulatory guidelines.[7][10][11]

  • Method Comparison: The HPLC-UV method demonstrated excellent precision (RSD < 2.5%) and accuracy across all labs, confirming its suitability for high-concentration assays. The LC-MS/MS method, while showing slightly higher variability (RSD < 10%), achieved a limit of quantitation approximately 10,000 times lower than the HPLC-UV method, underscoring its necessity for bioanalysis.

  • Inter-laboratory Variability: Lab C consistently showed slightly higher relative standard deviations (%RSD) and minor biases compared to Labs A and B. This is a common outcome in inter-laboratory studies and highlights the importance of this exercise.

Causality and Field-Proven Insights: The observed variability for Lab C could stem from several factors:

  • Systematic Bias: A consistent positive bias in Lab C's HPLC-UV results at higher concentrations might indicate a difference in standard preparation or an integration issue that disproportionately affects larger peaks.

  • Analyst Technique: Higher variability in the LC-MS/MS data from Lab C, especially at the LQC level, could point to inconsistencies in the manual protein precipitation step, which is highly technique-dependent.

  • Instrumentation Differences: Although methods were prescribed, subtle differences in instrument models (e.g., pump mixing efficiency, detector linearity, MS source geometry) can contribute to inter-laboratory differences.

Troubleshooting & Best Practices:

  • To address Lab C's variability, a review of their chromatograms and integration parameters would be the first step.

  • For the bioanalytical method, implementing an automated liquid handler for the protein precipitation step can significantly reduce variability and improve reproducibility.[12]

  • A system suitability test (SST) must be performed before each analytical run. This includes injecting a standard to check for retention time, peak area, and tailing factor, ensuring the system is performing adequately before analyzing samples.

Conclusion & Authoritative Recommendations

This guide demonstrates that a structured, multi-laboratory validation is essential for confirming the reliability and transferability of analytical methods for key pharmaceutical compounds like 2-Amino-2-(5-fluoropyridin-3-yl)ethanol.

  • HPLC-UV is validated as a robust and highly precise method suitable for quality control and release testing of drug substances and products.

  • LC-MS/MS is confirmed as a highly sensitive and specific method, indispensable for bioanalytical applications where trace-level quantification in complex matrices is required.

The successful validation across three distinct laboratories provides a high degree of confidence that the analytical procedures are well-understood, controlled, and fit for their intended purpose, fulfilling the core objective of method validation as defined by global regulatory bodies.[5][13]

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • Smith, H. T. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? Future Science. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Hoffman, D. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Bioanalysis Zone. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • CompaLab. What is an inter laboratory comparison?. [Link]

  • Pharmaceutical Technology. (2025). Analytical Method Comparability in Registration and Post-Approval Stages: A Risk-Based Approach. [Link]

  • National Center for Biotechnology Information. Exploration of Statistical Methods of analysis of Inter-laboratory Comparison Results. [Link]

  • IVT Network. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

  • Contract Pharma. (2024). Regulatory Affairs: What is the New FDA Guidance on Q14 Analytical Procedure Development?. [Link]

  • European Commission, Joint Research Centre. Interlaboratory comparisons. [Link]

  • MDPI. (2024). Automated Liquid Handling Extraction and Rapid Quantification of Underivatized Amino Acids and Tryptophan Metabolites from Human Serum and Plasma Using Dual-Column U(H)PLC-MRM-MS. [Link]

Sources

Validation

Optimizing Assay Reproducibility: A Comparative Guide to 2-Amino-2-(5-fluoropyridin-3-yl)ethanol

Executive Summary: The "Warhead Anchor" 2-Amino-2-(5-fluoropyridin-3-yl)ethanol (CAS: 1228574-06-8) is not merely a reagent; it is the chiral "anchor" for the 2-aminopyridine scaffold found in Crizotinib (Xalkori) and ne...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Warhead Anchor"

2-Amino-2-(5-fluoropyridin-3-yl)ethanol (CAS: 1228574-06-8) is not merely a reagent; it is the chiral "anchor" for the 2-aminopyridine scaffold found in Crizotinib (Xalkori) and next-generation ALK/MET inhibitors.

In high-throughput screening (HTS) and lead optimization, reproducibility failures involving this scaffold are rarely due to the assay platform itself. Instead, they stem from three upstream variables: Enantiomeric Excess (ee%) , Fluorine-mediated Lipophilicity , and DMSO Stock Hygroscopicity .

This guide compares the performance of the high-purity (R)-enantiomer against racemic and non-fluorinated alternatives, providing a roadmap to secure data integrity in downstream kinase assays.

Comparative Analysis: Material Quality vs. Assay Outcome[1][2]

The following analysis contrasts the "Gold Standard" (High-purity R-isomer) with common alternatives found in the supply chain.

Table 1: Performance Impact of Precursor Variations
Feature(R)-Enantiomer (Gold Standard) Racemic Mixture (Alternative A) Des-Fluoro Analog (Alternative B)
Primary Utility Synthesis of Crizotinib (Active)Low-cost Fragment ScreeningSAR Studies (Metabolic Stability)
Downstream IC50 (ALK) ~20–40 nM (Consistent)~40–80 nM (Variable)>100 nM (Reduced Affinity)
Target Selectivity High Specificity for ALK/c-METOff-Target Risk: (S)-isomer inhibits MTH1 Lower metabolic stability (P450 oxidation)
Assay Reproducibility High (CV < 10%)Low (Batch-dependent active mass)Moderate
Solubility (DMSO) High, but hygroscopicHighHigh
Deep Dive: The Chirality Trap

The (R)-configuration of 2-Amino-2-(5-fluoropyridin-3-yl)ethanol is essential for the final drug to fit the ATP-binding pocket of the Anaplastic Lymphoma Kinase (ALK).

  • The Problem: Many "research-grade" suppliers provide the racemate (50:50 mixture) or low-ee% batches (e.g., 80% ee).

  • The Consequence: If you use a racemate to synthesize a probe, 50% of your final mass is the (S)-isomer. The (S)-isomer is not just inert; it is a potent inhibitor of MTH1 (MutT Homolog 1) , a nucleotide pool sanitizing enzyme.[1]

  • Result: You may see cell death in your assay, but it is driven by MTH1 inhibition, not the intended ALK/MET pathway. This leads to false positives in phenotypic screens.

Experimental Protocols for Reproducibility

To ensure data integrity, you must treat this molecule as a "Living Reagent" that degrades in quality if mishandled.

Protocol A: Mandatory Chiral QC (Pre-Synthesis/Pre-Assay)

Do not rely on the Certificate of Analysis (CoA) from the vendor.

  • Column: Chiralpak AD-H or OD-H (4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v) with 0.1% Diethylamine.

  • Flow Rate: 1.0 mL/min at 25°C.

  • Detection: UV at 265 nm.

  • Acceptance Criteria:

    • > 98.5% ee for Lead Optimization.

    • > 95.0% ee for Fragment Screening.

Protocol B: "Bone Dry" Stock Preparation

The pyridine nitrogen and the hydroxyl group make this molecule hygroscopic. Water uptake in DMSO stocks causes precipitation upon freeze-thaw cycles, altering the effective concentration.

  • Solvent: Anhydrous DMSO (stored over molecular sieves).

  • Concentration: Prepare at 10 mM or 50 mM . Avoid >100 mM stocks to prevent "crashing out."

  • Storage: Aliquot into single-use vials (20–50 µL) immediately after preparation.

  • Freeze/Thaw: Strictly Single-Use. Discard any remainder. Do not refreeze.

Mechanistic Visualization

Diagram 1: The Chirality Cascade

This diagram illustrates why "cheaper" racemic starting materials lead to compromised biological data.

ChiralityCascade Input Input: 2-Amino-2-(5-fluoropyridin-3-yl)ethanol Process_R (R)-Enantiomer (Synthesis) Input->Process_R High Purity Route Process_S (S)-Enantiomer (Impurity/Racemate) Input->Process_S Racemic Route Drug_R Active Crizotinib-like Inhibitor Process_R->Drug_R Drug_S Inactive/Off-Target Variant Process_S->Drug_S Target_ALK Target: ALK / c-MET (Desired Pathway) Drug_R->Target_ALK High Affinity (<40nM) Drug_S->Target_ALK Low Affinity Target_MTH1 Off-Target: MTH1 (Confounding Variable) Drug_S->Target_MTH1 High Affinity Result_Good Reproducible IC50 Valid Mechanism Target_ALK->Result_Good Result_Bad Shifted IC50 False Phenotypic Positives Target_MTH1->Result_Bad

Caption: The "Chirality Cascade" demonstrates how enantiomeric impurities in the starting material diverge into distinct biological mechanisms, causing off-target noise.

Diagram 2: Standardized Assay Workflow

A self-validating workflow to ensure the intermediate's quality translates to reliable kinase inhibition data.

AssayWorkflow Source 1. Source Material (CAS 1228574-06-8) QC 2. QC Check (Chiral HPLC >98% ee) Source->QC Fail Discard / Repurify QC->Fail Fail (<95% ee) Synth 3. Synthesis / Derivatization (Formation of Kinase Inhibitor) QC->Synth Pass Solubilization 4. Solubilization (Anhydrous DMSO, Single Aliquots) Synth->Solubilization Assay 5. Kinase Activity Assay (ATP Competition / FRET) Solubilization->Assay No Freeze/Thaw Analysis 6. Data Normalization (Calculate IC50 & Hill Slope) Assay->Analysis

Caption: A "Gate-Stage" workflow where Chiral QC is the critical Go/No-Go decision point before expensive biological assays.

References

  • Cui, J. J., et al. (2011). "Tranformation of Crizotinib into a Potent and Selective MTH1 Inhibitor." Journal of Medicinal Chemistry. (Discusses the distinct biological activities of the (R) and (S) enantiomers).

  • U.S. Food and Drug Administration (FDA). (2011).[2] "Xalkori (Crizotinib) Prescribing Information." (Details the chemical structure and pharmacological necessity of the (R)-enantiomer).

  • Lipinski, C. A., et al. (2005). "Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles."[3] Combinatorial Chemistry & High Throughput Screening. (Authoritative guide on DMSO stock management).

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 53236054 (2-Amino-2-(5-fluoropyridin-3-yl)ethanol)."

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 2-Amino-2-(5-fluoropyridin-3-yl)ethanol

Executive Summary & Operational Context[1][2][3][4] 2-Amino-2-(5-fluoropyridin-3-yl)ethanol (CAS: Specific CAS varies by isomer/salt, typically treated as R&D substance) is a fluorinated pyridine derivative containing a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Operational Context[1][2][3][4]

2-Amino-2-(5-fluoropyridin-3-yl)ethanol (CAS: Specific CAS varies by isomer/salt, typically treated as R&D substance) is a fluorinated pyridine derivative containing a chiral amino-alcohol motif. In drug discovery, it is often used as a building block for kinase inhibitors or GPCR ligands.

The Critical Disposal Directive: Because this molecule contains a Carbon-Fluorine (C-F) bond and a basic Amine group, it must be segregated into the Halogenated Organic Waste stream. It cannot be treated as standard organic trash or mixed with non-halogenated solvents due to EPA regulations regarding the incineration of halogens (which generate corrosive acid gases like HF upon combustion) and potential exothermic incompatibility with strong acids.

Chemical Hazard Profile (Read-Across Analysis)

As a specific Safety Data Sheet (SDS) may not be available for this niche intermediate, the following hazard profile is synthesized based on Structure-Activity Relationship (SAR) analysis of its functional groups (Fluoropyridine + Aminoethanol).

FeatureHazard ClassificationOperational Implication
Fluoropyridine Core Acute Tox. 4 (Oral/Inhalation) ; IrritantTreat as toxic.[1][2] The C-F bond requires high-temperature incineration (>1100°C) for complete destruction.
Amino-Alcohol Tail Skin Corr.[3][1][2] 1B / Eye Dam. 1 Basic (pH > 9). Corrosive to mucous membranes. Do not mix with Acid Waste (Risk of violent exotherm).
Physical State Solid (typically off-white powder)Dust inhalation hazard. Static charge accumulation risk during weighing.
Reactivity Nucleophilic, BasicIncompatible with strong oxidizers, acid chlorides, and anhydrides.

Expert Insight: The presence of the Fluorine atom is the "Gateway Factor" for disposal. Even if the compound is dissolved in a non-halogenated solvent (like Methanol), the entire solution becomes Halogenated Waste by contamination.

Step-by-Step Disposal Protocol

Phase 1: Waste Characterization & Segregation

Before removing the substance from the fume hood, determine its state.

  • Scenario A: Pure Solid Substance

    • Do NOT dissolve in solvent solely for disposal. Solid waste is cheaper and safer to transport.

    • Bag the solid in a heavy-duty, chemically resistant polyethylene bag (or the original vial if empty).

    • Place this bag into the Solid Hazardous Waste drum.

  • Scenario B: Solution (Reaction Mixture/Mother Liquor)

    • The Golden Rule: If the mixture contains any amount of 2-Amino-2-(5-fluoropyridin-3-yl)ethanol, the entire volume is Halogenated Solvent Waste .

    • Incompatibility Check: Ensure the waste container does NOT contain strong mineral acids (Sulfuric, Nitric, Hydrochloric).[4] The amine group can react exothermically.

Phase 2: Containerization
  • Primary Container: High-Density Polyethylene (HDPE) or Borosilicate Glass.

    • Avoid: Metal containers (Carbon steel). While the molecule itself is stable, degradation products (HF) or impurities can corrode metal, leading to leaks.

  • Headspace: Leave at least 10% headspace in the container to allow for vapor expansion.

  • Closure: Screw cap with a Teflon (PTFE) liner to prevent seal degradation.

Phase 3: Labeling (RCRA Compliance)

Affix a hazardous waste tag immediately upon the first drop of waste entering the container.

  • Constituents: List "2-Amino-2-(5-fluoropyridin-3-yl)ethanol" (or "Fluorinated Pyridine Derivative") and the solvent (e.g., "Dichloromethane" or "Methanol").

  • Hazard Checkboxes:

  • RCRA Codes (US Only):

    • Likely D002 (Corrosivity, if pH > 12.5 or < 2).

    • F002/F005 (If spent solvents are involved).

    • Note: As an R&D intermediate, it may not have a specific U- or P-list code, but it must be managed as Hazardous Waste under the "Characteristic" definition.

Visual Workflow: Disposal Decision Tree

The following diagram illustrates the logical flow for disposing of this specific compound, ensuring compliance with segregation rules.

DisposalWorkflow Start Waste: 2-Amino-2-(5-fluoropyridin-3-yl)ethanol StateCheck Determine Physical State Start->StateCheck IsSolid Solid (Powder/Crystals) StateCheck->IsSolid IsLiquid Liquid (Solution) StateCheck->IsLiquid SolidPack Double Bag or Original Vial (Do NOT Dissolve) IsSolid->SolidPack LiquidCheck Check pH / Co-Solvents IsLiquid->LiquidCheck Segregation CRITICAL STEP: Segregate into Halogenated Stream SolidPack->Segregation LiquidCheck->Segregation Contains F-C Bond Container Container: HDPE or Glass (Avoid Metal) Segregation->Container Labeling Label: 'Halogenated Organic' 'Toxic' | 'Basic' Container->Labeling Final Disposal: High-Temp Incineration (Scrubbers for HF required) Labeling->Final

Figure 1: Decision logic for the segregation and packaging of fluorinated pyridine waste. Note the critical convergence on the Halogenated Stream regardless of physical state.

Emergency Spill Response

PPE Required: Nitrile gloves (double gloved recommended), lab coat, safety goggles. If powder is fine/dusty, use N95 or P100 respiratory protection.

Scenario: Solid Spill (Powder)
  • Isolate: Mark the area.

  • Dampen: Gently cover the powder with a paper towel dampened with water (prevents dust generation).

  • Scoop: Use a plastic scoop or dustpan. Do not use a brush that generates static.

  • Clean: Wipe the surface with a soap/water solution, followed by an alcohol wipe.

  • Dispose: All cleanup materials go into Solid Hazardous Waste .

Scenario: Liquid Spill
  • Absorb: Use a universal absorbent pad or vermiculite.

  • Neutralize (Optional): If the solution is known to be highly basic (pH > 10), apply a weak acid neutralizer (Citric Acid based) only if you are trained to do so. Otherwise, absorb directly.

  • Collect: Place soaked absorbents into a heavy-duty bag.

  • Label: Tag as "Debris contaminated with Fluorinated Organics."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. (Focus on F-List and Characteristic Waste).

  • PubChem. (2023). Compound Summary: 2-Amino-5-fluoropyridine (Structural Analog for Hazard Read-Across).

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.

Sources

Handling

Safe Handling and Personal Protective Equipment (PPE) for 2-Amino-2-(5-fluoropyridin-3-yl)ethanol

This guide provides comprehensive safety protocols and personal protective equipment (PPE) recommendations for the handling of 2-Amino-2-(5-fluoropyridin-3-yl)ethanol. As a novel compound, a specific Safety Data Sheet (S...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive safety protocols and personal protective equipment (PPE) recommendations for the handling of 2-Amino-2-(5-fluoropyridin-3-yl)ethanol. As a novel compound, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this document establishes a conservative safety framework by extrapolating data from structurally analogous compounds, namely aminopyridines and fluoroaromatic derivatives. The primary objective is to empower researchers, scientists, and drug development professionals with the knowledge to mitigate risks and ensure a safe laboratory environment.

Hazard Assessment and Risk Profile

Based on the toxicological data of related aminopyridines, 2-Amino-2-(5-fluoropyridin-3-yl)ethanol should be treated as a hazardous substance with the following potential risks:

  • Acute Toxicity: Assumed to be harmful or toxic if swallowed, in contact with skin, or inhaled, which is a common characteristic of aminopyridine derivatives.[1][2][3]

  • Skin Irritation: Expected to cause skin irritation upon direct contact.[4]

  • Eye Damage: Poses a risk of serious eye irritation or damage.[4]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[1][4]

  • Reactivity: While stable under recommended storage conditions, it may be incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[3][5]

Given these potential hazards, a multi-layered approach to safety, beginning with engineering controls and culminating in the correct use of PPE, is mandatory.

The Hierarchy of Controls: A Foundational Safety Principle

Before detailing specific PPE, it is crucial to understand the hierarchy of controls, which prioritizes the most effective safety measures. PPE is the final line of defense, employed after other controls have been implemented.

cluster_0 Hierarchy of Controls for Chemical Safety Elimination Elimination (Most Effective) Substitution Substitution Engineering Engineering Controls (e.g., Fume Hood) Administrative Administrative Controls (e.g., SOPs, Training) PPE Personal Protective Equipment (Least Effective)

Caption: The hierarchy of controls prioritizes safety measures from most to least effective.

The most critical engineering control for handling this compound is a certified chemical fume hood .[3][5][6] All manipulations that could generate dust or aerosols must be performed within a properly operating fume hood to minimize inhalation exposure.

Personal Protective Equipment (PPE) Selection

The following table summarizes the required PPE for handling 2-Amino-2-(5-fluoropyridin-3-yl)ethanol. Selection is based on a risk assessment of the planned procedures.

Protection Area Required PPE Specifications and Rationale
Eye and Face Chemical Safety Goggles & Face ShieldGoggles must provide a complete seal around the eyes to protect from splashes. A full-face shield must be worn over goggles during procedures with a high risk of splashing or energetic reactions.[7][8]
Hand Double-Gloving with Chemical-Resistant GlovesWear two pairs of nitrile or neoprene gloves. The outer glove should be removed immediately upon contamination. Always consult the glove manufacturer's resistance chart for the specific solvents being used.[8][9]
Body Chemical-Resistant Laboratory CoatA fully-buttoned lab coat made of a chemical-resistant material is required to protect skin and personal clothing from contamination.[2][9]
Respiratory NIOSH-Approved Respirator (if necessary)All work should be done in a fume hood. If engineering controls are insufficient or if handling outside a fume hood is unavoidable, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is mandatory.[1][9] Respirator use requires prior medical clearance and fit-testing.[5][8]
Foot Closed-Toe, Chemical-Resistant ShoesShoes must fully cover the feet to protect from spills. Perforated shoes or sandals are not permitted in the laboratory.[8][9]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict, sequential workflow is essential for minimizing exposure and ensuring safety.

cluster_1 Safe Handling Workflow Prep 1. Preparation - Verify fume hood certification - Locate safety shower/eyewash - Assemble all materials Don_PPE 2. Don PPE - Lab coat, inner gloves, goggles - Face shield, outer gloves Prep->Don_PPE Proceed Handling 3. Chemical Handling (in Fume Hood) - Weigh solid on weigh paper/boat - Transfer to reaction vessel - Use non-metal spatulas Don_PPE->Handling Proceed Workup 4. Post-Handling - Decontaminate surfaces - Securely seal primary container - Prepare waste containers Handling->Workup Reaction Complete Doff_PPE 5. Doff PPE - Remove outer gloves - Remove face shield/goggles - Remove lab coat - Remove inner gloves Workup->Doff_PPE Area Secure Cleanup 6. Final Steps - Wash hands thoroughly with soap & water - Document work Doff_PPE->Cleanup Proceed

Caption: Step-by-step workflow for the safe handling of 2-Amino-2-(5-fluoropyridin-3-yl)ethanol.

Emergency Procedures

Immediate and correct response to an exposure is critical.

  • Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[5][9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[6][7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5][6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][7]

  • Spill: Evacuate the area. Wear full PPE, including respiratory protection if necessary. Absorb small spills with an inert material (e.g., vermiculite, sand) and place in a sealed, labeled container for hazardous waste disposal.[1] Prevent spillage from entering drains.[7]

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: 2-Amino-2-(5-fluoropyridin-3-yl)ethanol and any materials contaminated with it must be treated as hazardous chemical waste.[5][6]

  • Container Requirements:

    • Solid Waste: Collect unused compound and contaminated disposables (e.g., gloves, weigh boats, paper towels) in a dedicated, sealed, and puncture-resistant container.[9]

    • Liquid Waste: Collect solutions containing the compound in a compatible, sealed, and clearly labeled waste container. Do not mix with incompatible waste streams.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.[10]

  • Final Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management provider. Do not dispose of this chemical down the drain.

By adhering to these rigorous safety standards, you can confidently and safely incorporate 2-Amino-2-(5-fluoropyridin-3-yl)ethanol into your research and development workflows, protecting yourself, your colleagues, and the environment.

References

  • Sdfine. (n.d.). 4-aminopyridine.
  • University of Georgia Office of Research. (n.d.). 4-Aminopyridine-504-24-5.docx.
  • Apollo Scientific. (2022, September 16). 2-Aminopyridine.
  • Thermo Fisher Scientific. (2009, January 16). SAFETY DATA SHEET: 2-Amino-5-fluoropyridine.
  • MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.
  • CDH Fine Chemical. (n.d.). 4-Amino Pyridine CAS No 504-24-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • BenchChem. (2025). Personal protective equipment for handling 4-Fluoro-2-hydroxyquinoline.
  • Fisher Scientific. (2023, October 4). SAFETY DATA SHEET: 2-Amino-5-fluoropyridine.
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • PubChem. (n.d.). 2-Amino-5-fluoropyridine.
  • ECHEMI. (n.d.). 2-Amino-5-fluoropyridine SDS, 21717-96-4 Safety Data Sheets.
  • BenchChem. (2025). Essential Guide to the Safe Disposal of Amino-PEG3-C2-Azido.

Sources

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